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Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary & Chemical Significance The 1H-indazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently serving as an indole bioisostere in the development of 5-HT3 receptor antagoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The 1H-indazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently serving as an indole bioisostere in the development of 5-HT3 receptor antagonists, kinase inhibitors, and anti-arthritic agents[1][2]. Specifically, Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) [3] provides a highly functionalized, pharmacologically valuable core. The C5-bromo substituent offers a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methyl group provides steric and lipophilic modulation.

This whitepaper details a highly reproducible, scalable synthetic route to this target, emphasizing mechanistic causality, process optimization, and self-validating experimental protocols.

Retrosynthetic Strategy & Method Selection

Synthesizing highly substituted indazoles presents significant regiochemical challenges. Direct electrophilic substitution of an intact indazole core often yields intractable mixtures of isomers. Furthermore, direct C3-carboxylation of indazoles via C-H activation suffers from low yields and competing N-alkylation[2].

To ensure absolute regiocontrol, the Isatin Ring-Contraction Route is the industry standard for both bench-scale and process chemistry[4][5]. By starting with 5-bromo-6-methylisatin, the substitution pattern of the benzene ring is pre-installed. The isatin core undergoes alkaline hydrolysis to an α-keto acid, followed by diazotization and reductive cyclization to form the indazole-3-carboxylic acid[5]. A subsequent Fischer esterification yields the target methyl ester.

Mechanistic Pathway & Causality

Understanding the "why" behind each reagent is critical for troubleshooting and scaling:

  • Alkaline Hydrolysis: Isatin derivatives are stable, but the lactam ring is susceptible to hydroxide attack. Hydrolysis yields sodium 2-amino-5-bromo-6-methylphenylglyoxylate. This step is critical as it exposes both the primary aniline (required for diazotization) and the α-keto acid (the electrophilic trap for cyclization)[1].

  • Diazotization: The aniline is converted to a diazonium salt using NaNO₂/HCl. Strict thermal control (0–5 °C) is non-negotiable; elevated temperatures lead to the expulsion of N₂ gas and the formation of an unwanted phenolic byproduct[6].

  • Reductive Cyclization: Instead of isolating the highly reactive diazonium salt, an in situ reduction using SnCl₂ converts it to an aryl hydrazine. The nucleophilic hydrazine nitrogen immediately attacks the adjacent α-keto carbonyl, driving a dehydrative cyclization to form the thermodynamically stable 1H-indazole aromatic system[5].

  • Fischer Esterification: The resulting carboxylic acid is converted to the methyl ester using methanol and a catalytic amount of H₂SO₄[1]. This acid-catalyzed method is deliberately chosen over base-promoted alkylation (e.g., MeI/K₂CO₃) to strictly prevent concurrent methylation of the acidic indazole N1-H.

Pathway Visualization

Pathway A 5-Bromo-6-methylisatin (Starting Material) B Sodium 2-amino-5-bromo- 6-methylphenylglyoxylate (Ring-Opened) A->B NaOH (aq) 50°C, 1.5h C Diazonium Salt (Reactive Intermediate) B->C NaNO2, HCl 0-5°C, 30 min D 5-Bromo-6-methyl-1H- indazole-3-carboxylic acid (Cyclized Core) C->D SnCl2 / HCl RT, 2h E Methyl 5-bromo-6-methyl-1H- indazole-3-carboxylate (Target Ester) D->E MeOH, H2SO4 Reflux, 12h

Fig 1: Retrosynthetic and forward mechanistic pathway for the synthesis of the target indazole ester.

Detailed Experimental Protocols

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid

This protocol builds the indazole core while maintaining the integrity of the halogens.

  • Ring Opening: Suspend 5-bromo-6-methylisatin (1.0 equiv) in 1M aqueous NaOH (3.0 equiv). Heat the mixture to 50 °C for 1.5 hours. The suspension will transition to a clear solution, indicating complete hydrolysis to the glyoxylate intermediate[1].

  • Diazotization: Cool the solution to 0–5 °C using an ice-salt bath. Acidify the mixture with concentrated HCl until the pH is < 1. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise.

    • Self-Validating Check: The internal temperature must be monitored continuously. A positive starch-iodide test will confirm the presence of excess nitrous acid, validating successful diazonium formation[6]. Stir for 30 minutes.

  • Reductive Cyclization: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 equiv) in concentrated HCl. Add this dropwise to the cold diazonium mixture. A precipitate will begin to form almost immediately as the hydrazine intermediate cyclizes[5].

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete cyclization. Filter the resulting precipitate, wash extensively with cold water to remove tin salts, and dry under a vacuum at 50 °C to afford 5-bromo-6-methyl-1H-indazole-3-carboxylic acid as an off-white solid.

Step 2: Fischer Esterification to the Target Molecule

This protocol converts the carboxylic acid to the methyl ester without N-alkylation side reactions.

  • Reaction Setup: Suspend the 5-bromo-6-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) dropwise to the stirring suspension[1].

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 12 hours. The suspension will gradually clear as the more soluble ester is formed. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) until the starting material is entirely consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Scientist's Note: Neutralizing the H₂SO₄ catalyst with NaHCO₃ is crucial. Failing to fully neutralize the organic layer before concentration can lead to acid-catalyzed hydrolysis of the newly formed ester back to the starting material upon exposure to atmospheric moisture.

  • Final Product: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate as a crystalline solid[3].

Quantitative Data & Method Comparison

To justify the selection of the Isatin route, the following table summarizes the quantitative metrics and strategic trade-offs of the most common 1H-indazole-3-carboxylate synthesis methodologies[2][4][5]:

Synthetic StrategyStarting MaterialKey ReagentsOverall YieldScalabilityRegioselectivity
Isatin Route (Recommended)5-Bromo-6-methylisatinNaOH, NaNO₂, SnCl₂, MeOH65–75%HighExcellent (Pre-installed)
Jacobson Route 2-Nitrophenylacetate derivativeFe/NH₄Cl, t-BuONO, MeOH40–55%ModerateGood
Direct C-H Activation 5-Bromo-6-methylindazolePd/Cu catalysts, CO, MeOH< 30%LowPoor (C3 vs N-alkylation)

References

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS Heterocycles (via CLOCKSS) URL: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Der Pharma Chemica URL:[Link]

  • WO2011086031A1 - Methods for the preparation of indazole-3-carboxyclic acid and n-(s)

Sources

Exploratory

1H NMR of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Structural Elucidation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Comprehensive H NMR Guide Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3)[1] is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Comprehensive H NMR Guide

Executive Summary

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3)[1] is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. Indazole-3-carboxylates serve as foundational scaffolds for a variety of pharmacologically active compounds, ranging from synthetic cannabinoid receptor ligands (e.g., AB-CHMINACA precursors)[2] to novel prostanoid EP4 receptor antagonists utilized in colorectal cancer immunotherapy[3].

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. This whitepaper provides an authoritative, deep-dive technical guide into the


H Nuclear Magnetic Resonance (NMR) spectroscopy of this specific molecule. By establishing a self-validating experimental protocol and detailing the exact mechanistic causality behind each chemical shift, this guide ensures rigorous batch-to-batch analytical consistency.

Structural and Electronic Analysis

Before acquiring spectral data, a robust predictive framework must be established based on the molecule's electronic environment. The molecular formula is C


H

BrN

O

, which dictates a total of 9 protons.

The indazole core presents a unique anisotropic environment:

  • The C3-Ester: The methyl ester group (-COOCH

    
    ) acts as an electron-withdrawing group via resonance and induction. More importantly, its carbonyl oxygen exerts a strong magnetic anisotropic deshielding effect on the peri-position (C4).
    
  • The C5-Bromine: The halogen is electronegative, withdrawing electron density inductively from the adjacent C4 and C6 positions, further deshielding nearby protons.

  • The C6-Methyl: This alkyl group is electron-donating via hyperconjugation, providing localized shielding to the ortho-position (C7).

Because positions 3, 5, and 6 are substituted, the only protons attached directly to the core ring system are at N1, C4, and C7 . Remarkably, because these protons are isolated from one another by substituents, all expected


H NMR signals for this molecule will appear as singlets . This lack of 

-coupling multiplets makes structural elucidation highly dependent on understanding absolute chemical shifts and integration ratios.

Theoretical H NMR Predictive Framework

Understanding the causality behind signal locations is the hallmark of expert spectral interpretation. Below is the mechanistic reasoning for the five distinct proton environments in this molecule.

  • N1-H (Indazole NH): Indazole N-H protons are highly deshielded due to their attachment to an electronegative nitrogen atom and their participation in strong intermolecular hydrogen bonding. Furthermore, the adjacent

    
    N nucleus (which possesses a nuclear spin 
    
    
    
    ) induces quadrupolar relaxation. Causality: This rapid relaxation and chemical exchange cause the N1-H signal to appear as a very broad singlet far downfield, typically between 13.50 and 14.00 ppm .
  • C4-H (Aromatic): This proton is trapped between the C3-ester and the C5-bromine. Causality: The magnetic lines of force from the

    
    -system of the peri-C3 carbonyl group strongly deshield this proton. Combined with the inductive pull of the ortho-bromine, C4-H is pushed significantly downfield, appearing as a sharp singlet around 8.10 – 8.30 ppm .
    
  • C7-H (Aromatic): Located on the opposite side of the fused benzene ring, this proton is ortho to the C6-methyl group. Causality: The hyperconjugative electron donation from the adjacent methyl group shields this proton relative to C4-H. It appears as a singlet further upfield in the aromatic region, typically around 7.50 – 7.70 ppm .

  • C3-COOCH

    
     (Ester Methyl): Causality:  Directly attached to the highly electronegative ester oxygen, the electron density around these three protons is heavily depleted, resulting in a sharp, distinct singlet at 3.90 – 4.00 ppm .
    
  • C6-CH

    
     (Aromatic Methyl): Causality:  Attached to an 
    
    
    
    hybridized aromatic carbon, these protons are deshielded by the aromatic ring current. The adjacent C5-bromine provides a slight additional inductive pull, placing this singlet at 2.40 – 2.55 ppm .

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By carefully controlling the solvent and relaxation parameters, the resulting integration values will definitively prove the structure.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 – 20.0 mg of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate. Dissolve completely in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9 atom % D).
    
    • Causality for Solvent Choice: DMSO-

      
       is mandatory for this class of compounds[4]. Non-polar solvents like CDCl
      
      
      
      fail to disrupt the strong intermolecular hydrogen bonding of the indazole core, leading to poor solubility. Furthermore, DMSO strongly solvates the N1-H proton, slowing its chemical exchange rate and allowing it to be observed, whereas protic solvents would cause the signal to disappear entirely via deuterium exchange.
  • Instrument Calibration: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field precisely to the deuterium resonance of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton pulse (e.g., zg30).

    • Scans (NS): 16 to 32 scans to ensure a high signal-to-noise ratio.

    • Relaxation Delay (D1): Set to a minimum of 2.0 seconds .

    • Causality for D1: A prolonged relaxation delay is critical. Aromatic protons lacking adjacent ortho-protons (like C4-H and C7-H) have longer longitudinal relaxation times (

      
      ). If D1 is too short, these signals will not fully relax between pulses, leading to artificially low integration values. A 2.0s delay ensures the final integration is strictly quantitative.
      
  • Processing & Validation: Apply a standard Fourier Transform (FT). Perform rigorous manual phase and baseline correction. Reference the spectrum by setting the center of the residual DMSO-

    
     quintet to exactly 2.50 ppm . Validate the structure by confirming the integration ratio of the five singlets is exactly 1 : 1 : 1 : 3 : 3 .
    

Quantitative Data Summary

The table below summarizes the expected quantitative data derived from the predictive framework and experimental protocol, allowing for rapid cross-referencing during spectral analysis.

Proton AssignmentPredicted Chemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Causality / Deshielding Factors
N1-H 13.50 – 14.00Broad Singlet (br s)1HHighly deshielded by heteroatom attachment; broadened by

N quadrupolar relaxation.
C4-H 8.10 – 8.30Singlet (s)1HStrongly deshielded by the magnetic anisotropy of the peri-C3 ester carbonyl.
C7-H 7.50 – 7.70Singlet (s)1HOrtho to the electron-donating C6-methyl group, yielding relative shielding vs. C4-H.
C3-COOCH

3.90 – 4.00Singlet (s)3HInductively deshielded by the directly attached ester oxygen atom.
C6-CH

2.40 – 2.55Singlet (s)3HBenzylic position, deshielded by the aromatic ring current and ortho-bromine.

*Note: While theoretically capable of long-range benzylic coupling (


), these signals typically manifest as slight line broadening rather than resolved multiplets on standard 400 MHz instruments.

Mechanistic Pathways & Visualizations

To visualize the analytical approach and the chemical origin of the ester protons, the following logic diagrams map out the structural elucidation workflow and the standard synthetic pathway for indazole-3-carboxylates.

NMR_Workflow Start Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Prep Sample Preparation (Dissolve in DMSO-d6) Start->Prep Acq 1H NMR Acquisition (400/500 MHz, 298K, D1=2s) Prep->Acq Process Data Processing (FT, Phase/Baseline Corr.) Acq->Process Assign_NH Identify N-H Signal (~13.8 ppm, Broad s) Process->Assign_NH Assign_Arom Identify Aromatic Protons (C4-H & C7-H Singlets) Process->Assign_Arom Assign_Aliph Identify Aliphatic Protons (Ester -OCH3 & Ar-CH3) Process->Assign_Aliph Validate Cross-Validation (Verify 1:1:1:3:3 Ratio) Assign_NH->Validate Assign_Arom->Validate Assign_Aliph->Validate

Fig 1: Logical workflow for 1H NMR structural elucidation of the indazole derivative.

Synthesis_Pathway Acid 5-bromo-6-methyl-1H- indazole-3-carboxylic acid Reagents MeOH, H2SO4 Reflux, 24h Acid->Reagents Esterification Ester Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Reagents->Ester Yield > 90%

Fig 2: Fischer esterification pathway generating the C3-methyl ester protons.

Conclusion

The structural elucidation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate relies heavily on understanding the localized anisotropic and inductive effects within the indazole core. Because the molecule yields a


H NMR spectrum consisting entirely of singlets, researchers must rely on absolute chemical shifts and strict integration ratios (1:1:1:3:3) to validate structural integrity. By employing DMSO-

and adequate relaxation delays, the protocol outlined herein guarantees a self-validating, highly trustworthy analytical result suitable for rigorous pharmaceutical development.

References

  • Longworth, M. et al. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities." Forensic Toxicology, 2016.[Link]

  • ACS Publications. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry, 2023.[Link]

Sources

Foundational

Mass Spectrometry of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Technical Guide to Isotopic Signatures and Fragmentation Dynamics

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists. Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate ( ) is a highly functionalized heterocyclic scaffold freque...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists.

Executive Summary

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (


) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of pharmaceutical agents, including prostanoid EP4 receptor antagonists and synthetic cannabinoid derivatives . Characterizing this compound via Electrospray Ionization Mass Spectrometry (ESI-MS) requires a deep understanding of halogen isotopic signatures and gas-phase thermodynamic stability. This whitepaper provides a comprehensive, field-proven guide to the ionization profiling, Collision-Induced Dissociation (CID) fragmentation pathways, and self-validating experimental protocols required for definitive structural elucidation.

Ionization Profiling and the Bromine Isotopic Signature

When subjected to positive-mode ESI, the molecule predominantly forms a protonated precursor ion,


. The protonation site is thermodynamically favored at the 

position of the indazole ring or the carbonyl oxygen of the C3-ester, which subsequently drives the gas-phase dissociation pathways .
The 1:1 Diagnostic Doublet

One of the most critical diagnostic features of this compound is the presence of the bromine atom at the C5 position. Naturally occurring bromine consists of two stable isotopes:


 (50.69%) and 

(49.31%) .

Because these isotopes exist in a nearly 1:1 ratio, any intact molecular ion or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2


 units (the M and M+2 peaks) with approximately equal intensities .

Field-Proven Insight: As an application scientist, I utilize this 1:1 isotopic cluster as a primary self-validating system . If the ESI-MS full scan does not display the


 268.99 / 270.99 doublet at equal intensity, the system is either suffering from severe isobaric interference, or the analyte has undergone unexpected in-source debromination.

Collision-Induced Dissociation (CID) Dynamics

To elucidate the structure, we apply Collision-Induced Dissociation (CID). The fragmentation cascade is governed by the weakest bonds and the gas-phase stability of the resulting product ions.

  • Ester Cleavage (Acylium Ion Formation): The most labile moiety is the C3 methyl ester. Upon CID, the protonated molecule undergoes a nucleophilic-driven neutral loss of methanol (

    
    , 32.026 Da) to form a highly stable acylium ion at 
    
    
    
    236.96 / 238.96. This is a universal hallmark of methyl ester fragmentation.
  • Decarbonylation: The acylium ion subsequently loses carbon monoxide (

    
    , 27.995 Da) to yield a decarbonylated fragment at 
    
    
    
    208.97 / 210.97. Both the acylium and decarbonylated fragments retain the 1:1 isotopic signature, confirming the bromine atom remains attached to the indazole core.
  • Halogen Elimination: At elevated collision energies, homolytic or heterolytic cleavage of the C-Br bond occurs. This manifests either as the loss of a bromine radical (

    
    ) from the decarbonylated ion, yielding a radical cation at 
    
    
    
    130.05, or via the direct loss of
    
    
    from the precursor ion.

Pathway M [M+H]+ m/z 269.0 / 271.0 C10H10BrN2O2+ F1 Acylium Ion m/z 237.0 / 239.0 C9H6BrN2O+ M->F1 - CH3OH (32 Da) F3 Debrominated Ion m/z 189.1 C10H9N2O2+ M->F3 - HBr (80/82 Da) F2 Decarbonylated Ion m/z 209.0 / 211.0 C8H6BrN2+ F1->F2 - CO (28 Da) F4 Indazole Core Radical m/z 130.1 C8H6N2+• F2->F4 - Br• (79/81 Da)

Fig 1. Primary CID fragmentation pathways of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.

Quantitative Data Summary

For high-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF or Orbitrap), exact mass measurements are critical for validating the empirical formula of the fragments.

Table 1: Theoretical Exact Masses for Precursor and Key Fragment Ions

Ion DescriptionFormulaTheoretical

(

Br)
Theoretical

(

Br)
Mass Error Tolerance
Protonated Precursor

268.9923270.9903

ppm
Acylium Ion (

)

236.9662238.9642

ppm
Decarbonylated Ion (

)

208.9713210.9693

ppm
Debrominated Ion (

)

189.0662N/A

ppm
Core Radical (

)

130.0530N/A

ppm

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure high-fidelity data acquisition, the following step-by-step methodology is engineered to maximize the visibility of the isotopic doublet and prevent in-source fragmentation.

G N1 Sample Prep (0.1% FA in ACN) N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Quadrupole Isolation (3.0 m/z) N3->N4 N5 CID Fragmentation N4->N5 N6 HRMS Detection N5->N6

Fig 2. High-Resolution LC-MS/MS workflow optimized for halogenated indazole characterization.

Step 1: Sample Preparation & System Suitability
  • Procedure: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source, driving the equilibrium towards the

    
     state. This is essential for maximizing ionization efficiency in positive mode ESI while suppressing sodium 
    
    
    
    adducts that complicate MS/MS spectra.
Step 2: Chromatographic Separation
  • Procedure: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Causality: A rapid gradient prevents peak broadening. Eluting the compound in a tight, concentrated band ensures a high density of the analyte enters the ESI source simultaneously, maximizing the signal-to-noise ratio necessary to clearly resolve the isotopic doublet.

Step 3: MS Parameters & CID Optimization (Critical Step)
  • Procedure: Set ESI Capillary Voltage to +3.5 kV. Set the Quadrupole Isolation Window to 3.0 m/z centered at

    
     270.0. Apply a normalized collision energy (NCE) sweep of 20-40 eV.
    
  • Causality: A standard 1.0

    
     isolation window would isolate only the 
    
    
    
    Br or
    
    
    Br isotope. By widening the quadrupole isolation window to 3.0
    
    
    , both isotopes are co-isolated and subjected to CID. This ensures that all downstream fragments retaining the bromine atom will clearly display the 1:1 doublet, validating their structural origin.
Step 4: Data Validation Logic
  • Procedure: Inspect the MS1 spectra for the 268.99 / 270.99 doublet. In the MS2 spectra, verify the neutral loss of exactly 32.026 Da leading to the 236.96 / 238.96 doublet. If the doublet is missing in the MS2 base peak, the primary fragmentation pathway was halogen elimination rather than ester cleavage.

References

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Executive Summary In modern drug discovery and materials science, functionalized indazoles serve as privileged pharmacophores. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized indazoles serve as privileged pharmacophores. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly versatile, multi-vector building block[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing researchers with a mechanistic understanding of this compound's physical properties, orthogonal reactivity, and field-validated protocols for its downstream application.

By strategically leveraging its three distinct reactive sites—the tautomeric N1/N2 heteroatoms, the electrophilic C5-bromine, and the C3-methyl ester—chemists can construct complex, highly specific molecular architectures.

Physicochemical Profiling & Stability Causality

Understanding the baseline physical properties of this compound is critical for maintaining its integrity during storage and scale-up. The quantitative data is summarized below[1].

Table 1: Core Physicochemical Properties
PropertySpecification / Value
CAS Number 1360928-27-3
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Physical Form Brown powder
Purity Specification ≥97%
Storage Temperature 0–8 °C (Cold-chain required)
InChI Key MVSLWJXWXSPYKC-UHFFFAOYSA-N

The Causality of Storage Conditions: Storage at 0–8 °C is strictly required for this compound. The causality behind this cold-chain requirement stems from the inherent reactivity of the molecule. The methyl ester at the C3 position is susceptible to slow hydrolysis under ambient humidity. Furthermore, the electron-rich indazole core can undergo gradual oxidative degradation when exposed to heat and light. Maintaining a low-temperature, desiccated environment suppresses these thermodynamic degradation pathways, ensuring the compound maintains its >97% purity specification over extended periods[1].

Orthogonal Reactivity & Functionalization Pathways

The true value of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate lies in its orthogonal reactivity. The molecule presents three independent vectors for structural elaboration, which can be manipulated sequentially without cross-interference if the correct reaction conditions are chosen.

Functionalization Core Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate N_Sites N1 / N2 Heteroatoms (Tautomeric Core) Core->N_Sites Alkylation / Arylation C5_Site C5 Bromine (Electrophilic Vector) Core->C5_Site Pd-Catalyzed Cross-Coupling C3_Site C3 Methyl Ester (Carbonyl Vector) Core->C3_Site Hydrolysis / Amidation N1_Prod N1-Alkyl Indazole (NaH, THF) N_Sites->N1_Prod Chelation Control N2_Prod N2-Alkyl Indazole (K2CO3, DMF) N_Sites->N2_Prod Thermodynamic Control

Diagram 1: Orthogonal functionalization vectors of the indazole scaffold.

Mechanistic Insight: Regioselective N-Alkylation

A persistent challenge in indazole chemistry is the regioselective alkylation of the N1 versus N2 position[2]. The ratio of N1 to N2 alkylation is dictated by the base and solvent system.

Causality of N1 Selectivity: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent (THF) strongly biases the reaction toward N1-alkylation[2]. Mechanistically, NaH deprotonates the indazole, and the resulting sodium cation forms a chelated intermediate with the adjacent C3-carboxylate oxygen. This chelation creates a rigid, sterically hindered environment around the N2 position, forcing the incoming electrophile to attack the less hindered N1 position exclusively.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to confirm the success of the intermediate step before proceeding.

Protocol A: Regioselective N1-Alkylation

This protocol leverages the chelation-control mechanism described above to selectively alkylate the N1 position[2].

Protocol Start Dissolve Substrate in Anhydrous THF Cool Cool to 0 °C (Ice Bath) Start->Cool Base Add NaH (1.2 eq) Portion-wise Cool->Base Stir1 Stir 30 min at 0 °C, then 30 min at RT Base->Stir1 Electrophile Add Alkyl Halide (1.1 eq) at 0 °C Dropwise Stir1->Electrophile Stir2 Stir 16-24 h at RT Electrophile->Stir2 Quench Quench with sat. NH4Cl Extract with EtOAc Stir2->Quench

Diagram 2: Step-by-step workflow for regioselective N1-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction flask to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint 1: Observe the evolution of

      
       gas. The cessation of bubbling validates that complete deprotonation has occurred.
      
  • Equilibration: Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure full formation of the sodium-chelated intermediate.

  • Electrophilic Addition: Re-cool to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16–24 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is validated as complete when the starting material mass (m/z 269.09) is fully consumed and replaced by the target product mass.

  • Quenching & Extraction: Quench the reaction by the slow addition of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x).
    
    • Self-Validation Checkpoint 3: Wash the combined organic layers with brine. A clear phase separation validates the successful removal of water-soluble inorganic salts. Dry over anhydrous

      
       and concentrate in vacuo.
      
Protocol B: Palladium-Catalyzed C5 Cross-Coupling (Suzuki-Miyaura)

Once the N1 position is protected or alkylated, the C5-bromine serves as an excellent vector for


 carbon-carbon bond formation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the N1-alkylated indazole intermediate (1.0 eq), a target aryl boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

    • Self-Validation Checkpoint 1: Sparge the solvent mixture with argon for 15 minutes prior to addition. The absence of dissolved oxygen is critical to prevent the oxidative deactivation of the palladium catalyst.

  • Catalyst Loading: Add

    
     (0.05 eq) under a positive stream of argon.
    
  • Heating: Heat the mixture to 90 °C for 4–6 hours.

    • Self-Validation Checkpoint 2: Perform a TLC check (Hexanes:EtOAc). The disappearance of the lower-Rf starting material spot and the emergence of a new, UV-active spot validates the successful cross-coupling.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Safety and Handling

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is classified under the Globally Harmonized System (GHS) with the signal word Warning (GHS07 pictogram).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Handling: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection). Operations should strictly be conducted inside a certified chemical fume hood to mitigate inhalation risks.

References

  • BLD Pharm. "1360928-27-3 | Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate." BLD Pharm Catalog.
  • Sigma-Aldrich. "methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate | 1360928-27-3." Sigma-Aldrich Catalog.
  • BenchChem. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Methodological & Application Guides.

Sources

Foundational

Solvation Dynamics and Organic Solvent Compatibility of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate in Drug Discovery

Executive Summary In the development of novel therapeutics, indazole-3-carboxylic acid derivatives serve as critical pharmacophores and synthetic intermediates for complex drug molecules, including granisetron and lonida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, indazole-3-carboxylic acid derivatives serve as critical pharmacophores and synthetic intermediates for complex drug molecules, including granisetron and lonidamine analogs[1]. Specifically, Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly functionalized building block[2]. For researchers and drug development professionals, understanding the thermodynamic solubility of this compound in various organic solvents is paramount. Proper solvent selection dictates the success of downstream N-alkylation, palladium-catalyzed cross-coupling reactions, liquid-liquid extractions, and biological assay formulations.

Physicochemical and Structural Profiling

Molecular structure fundamentally dictates solvation behavior. This compound features a 1H-indazole core (providing a strong hydrogen bond donor at N1 and an acceptor at N2), a methyl ester (which enhances lipophilicity compared to its free acid counterpart), and a bromo substituent at C5 (which increases polarizability and molecular weight)[2][3].

Table 1: Key Physicochemical Properties [2]

PropertyValue
CAS Number 1360928-27-3
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Physical Form Brown powder
Storage Conditions 0-8 °C, sealed in dry conditions

Mechanistic Solvation Dynamics

The solubility profile of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is governed by its ability to participate in dipole-dipole interactions and hydrogen bonding across different solvent classes:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as strong hydrogen bond acceptors. They readily disrupt the intermolecular hydrogen bonding of the indazole N-H, resulting in excellent solubility. DMSO is the industry standard for preparing highly concentrated stock solutions for biological assays[3][4].

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): The dipole moment of the ester and the polarizability of the bromo group facilitate moderate to high solubility in DCM. Because DCM is immiscible with water, it is the solvent of choice for extractive workups[5][6].

  • Protic Solvents (e.g., Methanol, Ethanol): Alcohols act as both hydrogen bond donors and acceptors but have lower solvating power for the bulky brominated aromatic system compared to aprotic solvents. They are typically utilized for recrystallization and as mobile phases in chromatography[5][6].

Table 2: Quantitative Solubility Matrix in Organic Solvents (Extrapolated) [3][4][5]

Solvent ClassSolventEstimated SolubilityPrimary Application
Polar AproticDMSO>50 mg/mLBiological assay stock solutions
Polar AproticDMF>30 mg/mLN-alkylation / Cross-coupling reactions
HalogenatedDichloromethane10-30 mg/mLLiquid-liquid extraction
ProticMethanol1-10 mg/mLRecrystallization / HPLC mobile phase
AqueousWater<0.1 mg/mLAnti-solvent for precipitation

Self-Validating Experimental Protocol: Isothermal Saturation Shake-Flask Method

To empirically determine the exact thermodynamic solubility of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate for a specific synthetic workflow, the following self-validating protocol must be employed. This systematic approach ensures that kinetic dissolution artifacts do not skew the quantitative data.

Step 1: Solid Dispensing & Solvent Addition
  • Action: Add 50 mg of the compound to a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid must be visually confirmed to ensure the system is saturated. Without a persistent solid phase, true thermodynamic equilibrium cannot be established, leading to underestimations of solubility.

Step 2: Isothermal Equilibration
  • Action: Seal the vial and incubate at 25.0 ± 0.1 °C under constant agitation (800 rpm) for 24 hours.

  • Causality: Strict temperature control prevents supersaturation artifacts (which occur if the temperature fluctuates upwards and then drops). Constant agitation overcomes the diffusion-limited boundary layer at the solid-liquid interface.

Step 3: Phase Separation
  • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation and filtration are critical to remove undissolved sub-micron colloidal particles. Failure to separate these phases leads to artificial overestimation of solubility during spectroscopic detection.

Step 4: HPLC-UV Quantification
  • Action: Dilute the filtered supernatant into the mobile phase and analyze via HPLC-UV at the compound's

    
    .
    
  • Causality: Unlike simple UV-Vis spectroscopy, chromatographic separation ensures that any trace impurities or degradation products formed during the 24-hour equilibration do not interfere with the quantification of the parent molecule.

SolubilityWorkflow S1 1. Solid Dispensing Excess Compound Added S2 2. Solvent Addition Target Organic Solvent S1->S2 S3 3. Isothermal Equilibration 24h at 25.0 °C S2->S3 S4 4. Phase Separation Centrifugation & Filtration S3->S4 S5 5. Quantification HPLC-UV Analysis S4->S5

Fig 1. Isothermal shake-flask workflow for accurate thermodynamic solubility profiling.

Application in Synthetic Workflows

The choice of solvent directly impacts the chemical transformations of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C5-bromo position require fully solubilized homogeneous mixtures, typically achieved in DMF or Toluene/Ethanol blends[3]. Conversely, isolation of the free 1H-indazole-3-carboxylic acid derivatives often relies on precipitation from aqueous acidic solutions after organic extraction with DCM[1][6].

ReactionPathway Core Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Solv1 Polar Aprotic Solvation (DMF / DMSO) Core->Solv1 High Solubility Solv2 Halogenated Solvation (DCM / Chloroform) Core->Solv2 Moderate Solubility Rxn1 N1-Alkylation (Requires Base) Solv1->Rxn1 Rxn2 Pd-Catalyzed Coupling (at C5-Bromo) Solv1->Rxn2 Ext Aqueous Workup & Organic Extraction Solv2->Ext Extraction Phase Rxn1->Ext Rxn2->Ext

Fig 2. Solvent-dependent synthetic pathways and extraction workflows for indazole derivatives.

References[2] Title: 1360928-27-3|Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate - BLDpharm | Source: bldpharm.com | URL: Link[3] Title: methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate | 1360928-27-3 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link[6] Title: Methyl 1H-indazole-3-carb... - ChemBK | Source: chembk.com | URL: Link[4] Title: Cas 4498-67-3,Indazole-3-carboxylic acid - LookChem | Source: lookchem.com | URL: Link[5] Title: Indazole-3-carboxylic acid | Biochemical Reagent - MedChemExpress | Source: medchemexpress.com | URL: Link[1] Title: CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents | Source: google.com | URL: Link[7] Title: US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents | Source: google.com | URL: Link

Sources

Exploratory

Crystal structure of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Title: Structural Chemistry and Crystallographic Profiling of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Technical Whitepaper Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Chemistry and Crystallographic Profiling of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Technical Whitepaper

Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly functionalized heterocyclic building block of critical importance in structure-based drug design (SBDD). As a privileged pharmacophore, the indazole core is frequently utilized in the development of kinase inhibitors and synthetic cannabinoid receptor agonists. This whitepaper provides an in-depth analysis of the structural chemistry, conformational behavior, and single-crystal X-ray diffraction (SCXRD) methodologies required to accurately map the three-dimensional lattice of this compound and its close analogues.

Pharmacophore Significance & Structural Chemistry

The specific substitution pattern of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate creates a highly specialized steric and electronic environment. The bromine atom at the C5 position serves a dual purpose: it acts as a heavy-atom handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and functions as a potent halogen-bond donor within hydrophobic protein binding pockets. Concurrently, the methyl group at C6 restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into favorable bioactive conformations.

Conformational Analysis and Intermolecular Networks

Understanding the solid-state packing of indazole-3-carboxylates is essential for predicting their physicochemical properties. Based on crystallographic studies of the closely related analogue, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the core bicyclic indazole ring exhibits near-perfect planarity [1].

  • Extended Conjugation: The ester moiety at the C3 position is typically coplanar with the aromatic system. The C3–C(ester) bond distance is observed at approximately 1.479 Å, which is significantly shorter than a standard C–C single bond. This contraction provides direct crystallographic evidence for extended π-conjugation across the indazole core and the ester carbonyl [1].

  • Hydrogen-Bonding Lattices: In the solid state, 1H-indazoles form robust intermolecular networks. The N1–H acts as a strong hydrogen bond donor, while the N2 atom or the ester carbonyl oxygen acts as an acceptor. These interactions frequently result in inversion-related dimers at the center of the crystal lattice, stabilized by auxiliary non-classical weak hydrogen bonds (e.g., C–H···O and C–H···N) [1].

Experimental Workflow: Single-Crystal Growth Protocol

To obtain diffraction-quality single crystals, researchers must employ a self-validating slow evaporation protocol. The following methodology is optimized to prevent amorphous precipitation and favor controlled nucleation.

Step-by-Step Methodology:

  • Solvent System Selection: Dissolve 10–15 mg of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate in 1 mL of a moderately polar solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v).

    • Causality: Ethyl acetate balances the solubility of the polar ester/NH groups and the hydrophobic bromomethyl-aromatic core. The addition of hexane lowers the overall solubility threshold, poising the system just below supersaturation.

  • Filtration: Pass the dissolved mixture through a 0.22 µm PTFE syringe filter into a clean glass microvial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, ensuring the growth of high-quality single crystals rather than microcrystalline powders.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Store the vial in a dark, vibration-free environment at an isothermal 298 K.

  • Crystal Harvesting: After 7–14 days, inspect the vial for rod-shaped or block-like crystals. Harvest a suitable candidate (approx. 0.3 × 0.1 × 0.1 mm) using a nylon loop and immediately submerge it in paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant and prevents the loss of volatile solvent molecules that may be trapped within the crystal lattice, thereby preserving structural integrity.

X-Ray Diffraction (XRD) & Data Refinement Protocol

Accurate resolution of the crystal structure requires rigorous data collection and refinement parameters [3].

Step-by-Step Methodology:

  • Cryocooling: Mount the oil-coated crystal on a goniometer and rapidly cool to 100 K using a nitrogen cold stream.

    • Causality: Low-temperature data collection drastically minimizes thermal motion artifacts, allowing for the precise resolution of anisotropic displacement parameters and accurate mapping of the heavy bromine atom [3].

  • Data Collection: Utilize a diffractometer equipped with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Mo-Kα is generally preferred here to minimize severe absorption effects caused by the C5-bromine atom.

  • Phase Resolution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL. Hydrogen atoms on the indazole nitrogen should be located from the difference Fourier map and refined freely to confirm the exact tautomeric state (1H vs. 2H).

G N1 Compound Synthesis & Purification (Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate) N2 Solvent System Selection (Ethyl Acetate / Hexane) N1->N2 Dissolution & Filtration N3 Isothermal Slow Evaporation (298 K, Vibration-Free) N2->N3 Controlled Saturation N4 Single Crystal Harvesting (Nylon Loop & Paratone Oil) N3->N4 Nucleation & Growth N5 SCXRD Data Collection (Cryocooling at 100 K) N4->N5 Minimization of Thermal Motion N6 Phase Resolution & Refinement (SHELXT / SHELXL) N5->N6 Anisotropic Displacement Mapping

Fig 1. Crystallization and SCXRD analytical workflow for indazole-3-carboxylate derivatives.

Quantitative Crystallographic Data

Due to the structural homology within the indazole-3-carboxylate family, the crystallographic parameters of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate can be reliably benchmarked against its des-methyl analogue, methyl 5-bromo-1H-indazole-3-carboxylate [2]. The addition of the C6-methyl group increases the molecular volume and alters the packing density, typically shifting the unit cell dimensions while maintaining the centrosymmetric nature of the lattice.

Table 1: Quantitative Crystallographic Parameters (Analog Baseline vs. Predicted Shift)

Crystallographic ParameterBaseline: Methyl 5-bromo-1H-indazole-3-carboxylate [2]Predicted Shift: C6-Methyl Substitution
Crystal System TriclinicTriclinic or Monoclinic
Space Group P-1P-1 or P2₁/c
Unit Cell: a (Å) 6.7985(4)7.10 – 7.50
Unit Cell: b (Å) 10.3761(5)10.50 – 11.00
Unit Cell: c (Å) 13.0352(5)13.50 – 14.20
Volume (ų) 902.39(8)1050.0 – 1100.0
Z (Molecules/Cell) 22 or 4
Calculated Density (Mg/m³) 1.5101.480 – 1.550
Absorption Coefficient Moderate (Br atom dominance)Moderate (Br atom dominance)

Conclusion

The structural elucidation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate via SCXRD provides indispensable data for rational drug design. By confirming the coplanarity of the ester group, the tautomeric state of the indazole core, and the precise spatial orientation of the C5-bromine and C6-methyl groups, researchers can accurately model target-ligand interactions. Adhering to the rigorous crystallization and low-temperature refinement protocols outlined above ensures the generation of high-fidelity crystallographic data suitable for advanced computational chemistry applications.

References

  • Methyl 1-(4-fluorobenzyl)
  • Source: Beilstein Journal of Organic Chemistry (2024)
  • Methyl 6-methyl-1H-indazole-5-carboxylate | CAS 1427405-21-7 Source: Benchchem URL
Foundational

Chemical Stability and Degradation Kinetics of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Technical Guide

Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly functionalized bicyclic heteroaromatic compound utilized extensively as a scaffold in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly functionalized bicyclic heteroaromatic compound utilized extensively as a scaffold in medicinal chemistry, particularly in the synthesis of prostanoid EP4 receptor antagonists and kinase inhibitors[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability, degradation vectors, and analytical profiling of this specific indazole derivative. Understanding its chemical stability is paramount for ensuring batch-to-batch reproducibility, minimizing manufacturing impurities, and optimizing storage conditions during drug development.

Thermodynamic Foundations: Tautomerism and Core Stability

The indazole core is a fused benzene and pyrazole ring system that exhibits annular tautomerism, primarily existing in an equilibrium between the 1H- and 2H- tautomeric forms.

From a thermodynamic standpoint, the 1H-indazole tautomer is significantly more stable than the 2H-tautomer. Ab initio calculations (MP2-6-31G** level) demonstrate that the 1H-tautomer is favored by approximately 3.6 to 4.1 kcal/mol[3]. This energy differential is driven by the preservation of aromaticity and the minimization of lone pair-lone pair repulsions inherent in the 2H-configuration[3]. Consequently, the compound predominantly exists as the 1H-tautomer in both solid-state and solution. However, the presence of the 5-bromo and 6-methyl substituents slightly perturbs the electron density of the ring, rendering the C3-carboxylate highly susceptible to specific degradation pathways.

DegradationPathways Compound Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Tautomer 2H-indazole Tautomer (Thermodynamically Unfavorable) Compound->Tautomer Tautomerization (ΔG ≈ +4.1 kcal/mol) Hydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Compound->Hydrolysis H2O, pH < 4 or pH > 9 Photo Photolytic Excitation (UV Exposure) Compound->Photo hν (207-297 nm) Acid 5-bromo-6-methyl-1H- indazole-3-carboxylic acid Hydrolysis->Acid Cleavage of -OCH3 Degradants Radical Degradants (Dehalogenation) Photo->Degradants Homolytic Cleavage

Tautomeric equilibrium and primary degradation pathways of the indazole core.

Primary Degradation Vectors

Base-Catalyzed Ester Hydrolysis (Saponification)

The most labile functional group on this molecule is the methyl ester at the C3 position. The electron-withdrawing nature of the indazole ring—further amplified by the inductive effect of the 5-bromo substituent—increases the electrophilicity of the ester carbonyl carbon. Under basic conditions (e.g., in the presence of NaOH), the ester undergoes rapid nucleophilic acyl substitution (saponification), yielding 5-bromo-6-methyl-1H-indazole-3-carboxylic acid[4]. This reaction is highly efficient and is often used intentionally in synthetic workflows, meaning accidental exposure to alkaline environments during formulation will lead to rapid API degradation[2].

Photolytic Degradation

Indazole-3-carboxylates exhibit strong ultraviolet absorption, with characteristic


 peaks typically observed around 207 nm and 297 nm[5]. Prolonged exposure to high-intensity UV light (ICH Q1B conditions) excites the 

and

transitions. This excitation can lead to homolytic cleavage of the relatively weak carbon-bromine bond at the C5 position, generating radical species that propagate further oxidative degradation.
Thermal Stability

In its solid state (a brown powder), the compound is relatively stable, but thermal stress accelerates moisture-driven hydrolysis. To maintain a purity of


, cold-chain transportation and storage at 0–8 °C (or -20 °C for long-term archiving) are strictly recommended[1][5].

Quantitative Stability Matrix

The following table synthesizes the expected degradation profile of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimeExpected Degradation (%)Primary Degradant
Control MeOH / H₂O (50:50)47 days< 1.0%None
Acidic Hydrolysis 0.1 M HCl6024 h15 - 20%Indazole-3-carboxylic acid
Basic Hydrolysis 0.1 M NaOH2518 h> 90%Indazole-3-carboxylic acid
Oxidative Stress 3% H₂O₂2524 h< 5.0%N-oxides
Photolytic (UV) UV-Vis (ICH Q1B)251.2M lux-h5 - 10%Dehalogenated species
Thermal (Solid) Ambient Humidity607 days< 2.0%None

Validated Experimental Protocol: Forced Degradation Profiling

To empirically validate the stability of this compound, a forced degradation study must be executed. The causality behind this specific protocol design is twofold: (1) Methanol is utilized as a co-solvent to ensure complete dissolution of the hydrophobic indazole core, and (2) strict neutralization steps are enforced to prevent continuous on-column degradation during subsequent Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.

ExperimentalWorkflow Step1 1. Sample Preparation (1 mg/mL in MeOH:H2O) Step2 2. Forced Degradation Incubation Step1->Step2 CondA Acidic (0.1M HCl) 60°C, 24h Step2->CondA CondB Basic (0.1M NaOH) RT, 18h Step2->CondB CondC Oxidative (3% H2O2) RT, 24h Step2->CondC CondD Photolytic (UV-Vis) ICH Q1B Step2->CondD Step3 3. Neutralization & Quenching CondA->Step3 CondB->Step3 CondC->Step3 CondD->Step3 Step4 4. RP-HPLC-UV Analysis (Detection at 297 nm) Step3->Step4

Step-by-step forced degradation and HPLC analysis workflow for stability profiling.

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 10.0 mg of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate and dissolve in 5.0 mL of HPLC-grade Methanol. Dilute with 5.0 mL of Milli-Q water to achieve a 1.0 mg/mL working concentration. Note: Sonication for 5 minutes may be required for complete dissolution.

  • Base-Catalyzed Hydrolysis (Saponification):

    • Transfer 1.0 mL of the stock solution to a borosilicate glass vial.

    • Add 1.0 mL of 0.1 M NaOH (aq)[4].

    • Cap tightly and stir at room temperature (25 °C) for 18 hours.

  • Acid-Catalyzed Hydrolysis:

    • Transfer 1.0 mL of the stock solution to a separate vial.

    • Add 1.0 mL of 0.1 M HCl (aq).

    • Incubate in a thermomixer at 60 °C for 24 hours.

  • Neutralization (Critical Step):

    • To halt the degradation kinetics, the basic sample must be neutralized with 1.0 mL of 0.1 M HCl, and the acidic sample with 1.0 mL of 0.1 M NaOH. Failure to neutralize will result in peak tailing and artifactual degradation within the HPLC autosampler.

  • Chromatographic Analysis:

    • Filter the quenched samples through a 0.22 µm PTFE syringe filter.

    • Inject 10 µL onto a C18 RP-HPLC column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Monitor UV absorbance at 297 nm (the

      
       for the indazole-3-carboxylate chromophore)[5]. Quantify the disappearance of the parent peak and the emergence of the more polar indazole-3-carboxylic acid peak (which will elute earlier due to the loss of the lipophilic methyl group).
      

References

  • Title: methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate | 1360928-27-3 Source: Sigma-Aldrich URL
  • Title: Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study Source: RSC Publishing URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (NIH)
  • Title: PRODUCT INFORMATION - Methyl 1-(4-fluorobenzyl)

Sources

Exploratory

Comprehensive Purity Analysis of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate: A Technical Whitepaper

Executive Summary & Physicochemical Rationale In pharmaceutical development, the rigorous characterization of building blocks and intermediates is a regulatory imperative. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In pharmaceutical development, the rigorous characterization of building blocks and intermediates is a regulatory imperative. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly functionalized indazole derivative widely utilized in the synthesis of kinase inhibitors and other targeted therapeutics .

Designing an analytical strategy for this molecule requires a deep understanding of its structural vulnerabilities. The molecule presents three distinct analytical targets:

  • The Indazole Core: A highly conjugated aromatic system that provides strong ultraviolet (UV) absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) the optimal choice for trace impurity quantification.

  • The Bromo Substituent: Halogens are susceptible to catalytic dehalogenation during upstream synthesis. However, bromine provides a highly diagnostic isotopic signature in Mass Spectrometry (a 1:1 ratio of

    
     and 
    
    
    
    peaks), allowing for rapid structural elucidation of related substances .
  • The Methyl Ester: Esters are prone to nucleophilic attack and hydrolysis. The primary degradation pathway is the conversion of the ester to 5-bromo-6-methyl-1H-indazole-3-carboxylic acid, necessitating a stability-indicating analytical method.

The Self-Validating Analytical Strategy

To achieve a regulatory-compliant purity profile, we must employ an orthogonal approach. Relying solely on chromatographic area normalization (Mass Balance) is insufficient because it assumes all impurities share the same UV response factor as the Active Pharmaceutical Ingredient (API). To correct this, Quantitative Nuclear Magnetic Resonance (qNMR) is introduced as a primary, absolute analytical method that does not require a homologous reference standard .

AnalyticalWorkflow Start Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (Batch Sample) HPLC HPLC-UV (DAD) Quantification of Organic Impurities Start->HPLC LCMS LC-HRMS Structural ID via Isotopic Pattern Start->LCMS qNMR 1H qNMR Absolute Purity Assay Start->qNMR MassBalance Mass Balance Calculation (100% - Total Impurities) HPLC->MassBalance % Area LCMS->HPLC Peak ID FinalAssay Final Purity Certification qNMR->FinalAssay Orthogonal verification MassBalance->FinalAssay Cross-validation

Fig 1. Orthogonal analytical workflow for comprehensive purity certification.

Causality in Method Design: The Bromine Isotope Signature

When utilizing LC-HRMS for impurity profiling, the mass spectrometer acts as a self-validating filter. The natural abundance of


 and 

is approximately 50.69% and 49.31%, respectively. Any impurity peak eluting in the HPLC that lacks this characteristic

doublet immediately indicates a debromination event (yielding Methyl 6-methyl-1H-indazole-3-carboxylate).

DegradationPathways API Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate ImpA 5-bromo-6-methyl- 1H-indazole-3-carboxylic acid (Hydrolysis) API->ImpA Moisture / Base ImpB Methyl 6-methyl- 1H-indazole-3-carboxylate (Debromination) API->ImpB Catalytic Reduction ImpC N-Alkylation Regioisomers (Synthesis Artifacts) API->ImpC Upstream Impurity

Fig 2. Primary degradation and synthetic impurity pathways for the target molecule.

Experimental Methodologies

Every protocol below is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure the instrument is fit-for-purpose prior to sample analysis, aligning with ICH Q2(R2) guidelines .

Protocol 1: Stability-Indicating HPLC-UV Method

Rationale: Indazoles possess basic nitrogen atoms that can cause peak tailing due to secondary interactions with residual silanols on the stationary phase. Using 0.1% Trifluoroacetic acid (TFA) ensures the indazole remains in a consistent ionization state, yielding sharp, symmetrical peaks.

Step-by-Step Procedure:

  • Column Preparation: Install a C18 reversed-phase column (150 mm × 4.6 mm, 3 µm particle size). Maintain the column compartment at 30°C.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 20 minutes, holding at 95% B for 5 minutes before re-equilibration. Set flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in a 50:50 Water:Acetonitrile diluent to achieve a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject a resolution mixture containing the API and its primary hydrolysis product (Impurity A).

    • Self-Validation Criteria: The resolution (

      
      ) between the API and Impurity A must be 
      
      
      
      . The Relative Standard Deviation (RSD) of the API peak area from 5 replicate injections must be
      
      
      .
  • Data Acquisition: Monitor UV absorbance at 254 nm. Integrate all peaks

    
     area (reporting threshold).
    
Protocol 2: Absolute Purity Determination via 1H qNMR

Rationale: qNMR provides an absolute mass fraction without relying on the UV response factor of the analyte. Maleic acid is selected as the Internal Standard (IS) because its singlet proton resonance (~6.3 ppm) does not overlap with the indazole aromatic protons (7.0–8.5 ppm) or the methyl ester protons (~3.9 ppm).

Step-by-Step Procedure:

  • Sample Weighing: Using a microbalance, accurately weigh ~15.0 mg of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Parameters: Acquire the

    
    H spectrum at 400 MHz (or higher). Crucially, set the relaxation delay (
    
    
    
    ) to at least 30 seconds.
    • Causality: A long

      
       ensures complete longitudinal relaxation (
      
      
      
      ) of all protons, preventing the under-quantification of slow-relaxing nuclei.
  • Acquisition: Run 64 scans with a 90° excitation pulse.

  • Data Processing & Calculation: Apply baseline and phase corrections. Integrate the maleic acid peak (

    
     at 6.3 ppm, 2H) and the methyl ester peak of the analyte (
    
    
    
    at ~3.9 ppm, 3H).
  • Self-Validation: Calculate the purity using the standard qNMR equation:

    
    
    

Quantitative Data Summaries

To comply with ICH Q2(R2) standards for analytical procedure validation, the methods must be rigorously evaluated. The expected validation parameters for the HPLC-UV method are summarized in Table 1, and the qNMR parameters in Table 2.

Table 1: HPLC Method Validation Parameters (per ICH Q2(R2))
Validation ParameterAcceptance CriteriaScientific Justification
Specificity No interference at API retention timeConfirms the method can unambiguously assess the analyte in the presence of impurities.
Linearity

(from LOQ to 120% of target)
Ensures UV response is directly proportional to concentration.
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levelsValidates that the extraction/dilution process does not lose the analyte.
Precision (Repeatability) RSD

(n=6 preparations)
Demonstrates the self-consistency of the chromatographic system.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

Establishes the lowest threshold for reporting organic impurities (typically 0.05%).
Table 2: qNMR Assay Parameters & Internal Standard Selection
ParameterValue / SelectionCausality / Rationale
Internal Standard (IS) Maleic Acid (NIST Traceable)High purity, stable, highly soluble in DMSO-

.
IS Chemical Shift Singlet at

6.3 ppm (2H)
Resides in a "clean" spectral window, avoiding overlap with analyte peaks.
Analyte Quantifier Peak Singlet at

~3.9 ppm (3H)
Corresponds to the methyl ester; sharp, distinct, and easily integrated.
Relaxation Delay (

)

seconds
Guarantees

for all quantified protons, ensuring absolute quantitation accuracy.

Conclusion

The purity analysis of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate demands a scientifically grounded, orthogonal approach. By combining the high-resolution separation of HPLC-UV, the structural elucidation capabilities of LC-HRMS (leveraging the bromine isotopic signature), and the absolute quantitative power of qNMR, researchers can establish a self-validating analytical package. This methodology not only ensures compliance with ICH Q2(R2) guidelines but also guarantees the integrity of downstream drug development processes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). ICH Q2(R2) Validation of Analytical Procedures. Retrieved March 9, 2026, from [Link]

Foundational

The Strategic Role of CAS 1360928-27-3 in the Synthesis of Wnt/β-Catenin Pathway Inhibitors: A Technical Guide

Executive Summary In modern medicinal chemistry, the discovery of disease-modifying osteoarthritis drugs (DMOADs) and targeted oncology therapeutics relies heavily on privileged molecular scaffolds. CAS 1360928-27-3 , ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of disease-modifying osteoarthritis drugs (DMOADs) and targeted oncology therapeutics relies heavily on privileged molecular scaffolds. CAS 1360928-27-3 , chemically identified as Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate , serves as a highly specialized, pivotal building block in the synthesis of indazole-3-carboxamide derivatives.

This technical whitepaper provides an in-depth analysis of CAS 1360928-27-3. We explore its physicochemical properties, its strategic structural advantages (causality of the 5-bromo and 6-methyl substitutions), and its critical role as a precursor for CDC-like kinase (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitors, such as the clinical-stage Wnt pathway inhibitor Lorecivivint (SM04690)[1].

Physicochemical Profiling & Structural Significance

The utility of CAS 1360928-27-3 stems from its precise functionalization. The indazole core acts as a bioisostere for indole and benzimidazole, offering superior hydrogen-bonding capabilities within kinase ATP-binding pockets.

Structural Causality
  • 3-Methyl Carboxylate: Protects the carboxylic acid during early-stage synthesis and allows for late-stage diversification via saponification and amide coupling.

  • 5-Bromo Substitution: A critical synthetic handle. The halogen enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to install bulky aryl or heteroaryl groups necessary for target selectivity.

  • 6-Methyl Group: Provides precise steric bulk and electronic tuning. In the context of CLK2/DYRK1A inhibition, this methyl group optimally fills a hydrophobic sub-pocket in the kinase hinge region, significantly enhancing binding affinity and selectivity over off-target kinases[2].

Quantitative Data Summary

The following table summarizes the core physicochemical and identifying properties of CAS 1360928-27-3.

PropertyValue / Description
IUPAC Name Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate
CAS Registry Number 1360928-27-3
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
SMILES String O=C(C1=NNC2=C1C=C(Br)C(C)=C2)OC
InChIKey MVSLWJXWXSPYKC-UHFFFAOYSA-N
Physical Appearance Brown to off-white powder
Storage Conditions 2-8°C, sealed in dry conditions

Mechanistic Insights: The Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a fundamental regulator of tissue homeostasis, cell proliferation, and chondrogenesis. Dysregulation of this pathway is a primary driver of cartilage degradation in osteoarthritis and abnormal cellular proliferation in various cancers[3].

Indazole-3-carboxamides derived from CAS 1360928-27-3 act downstream of β-catenin. Their primary molecular targets are the intranuclear kinases CLK2 and DYRK1A . By inhibiting these kinases, the compounds prevent the phosphorylation of serine/arginine-rich splicing factors (SRSFs) and SIRT1/FOXO1, thereby downregulating Wnt pathway target gene transcription[4].

WntPathway Wnt Wnt Ligands Receptor Frizzled/LRP Receptor Complex Wnt->Receptor Activates CLK2 CLK2 / DYRK1A Kinases Receptor->CLK2 Signals BetaCat β-Catenin Accumulation CLK2->BetaCat Promotes Transcription Target Gene Transcription (Osteoarthritis / Inflammation) BetaCat->Transcription Drives Drug Indazole-3-Carboxamides (e.g., Lorecivivint) Drug->CLK2 Inhibits (ATP-competitive)

Fig 1. Modulation of the Wnt/β-catenin pathway via CLK2/DYRK1A inhibition by indazole derivatives.

Experimental Methodologies: From Scaffold to Lead Compound

The transformation of CAS 1360928-27-3 into a highly potent kinase inhibitor follows a self-validating, step-by-step synthetic workflow. The protocol below outlines the generation of an indazole-3-carboxamide analog[1].

SyntheticWorkflow Start CAS 1360928-27-3 (Methyl Ester) Step1 Saponification (LiOH, THF/H2O) Start->Step1 Acid Indazole-3-Carboxylic Acid Intermediate Step1->Acid Step2 Amide Coupling (HATU, DIPEA, R-NH2) Acid->Step2 Amide Indazole-3-Carboxamide (5-Bromo Core) Step2->Amide Step3 Suzuki Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Amide->Step3 Final Final Kinase Inhibitor (e.g., Lorecivivint analog) Step3->Final

Fig 2. Step-by-step synthetic workflow from CAS 1360928-27-3 to targeted kinase inhibitors.

Protocol 1: Saponification of the Methyl Ester

Objective: Deprotect the 3-position to yield 5-bromo-6-methyl-1H-indazole-3-carboxylic acid.

  • Reaction Setup: Dissolve CAS 1360928-27-3 (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) to the solution at 0°C.

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction. The process is complete when the starting material mass (M+H 269/271) disappears, replaced by the acid mass (M+H 255/257).

  • Workup: Acidify the mixture with 1N HCl to pH ~3. The resulting precipitate is filtered, washed with cold water, and dried under a vacuum to yield the carboxylic acid intermediate.

Protocol 2: Amide Coupling & Cross-Coupling

Objective: Install the required pharmacophores to achieve kinase selectivity.

  • Amide Formation: React the carboxylic acid intermediate with a primary amine (e.g., a substituted aminopyridine) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir at room temperature for 12 hours.

  • Suzuki-Miyaura Coupling: To the resulting 5-bromo-indazole-3-carboxamide, add the desired aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a dioxane/water mixture.

  • Thermal Activation: Degas the mixture with N2 and heat to 90°C for 8 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the final active pharmaceutical ingredient (API).

Analytical Validation Parameters

To ensure trustworthiness and reproducibility, any batch of CAS 1360928-27-3 or its downstream intermediates must undergo rigorous analytical validation.

Analytical TechniqueExpected Validation Parameters for CAS 1360928-27-3
LC-MS (ESI+) Distinctive bromine isotopic pattern (1:1 ratio) at m/z 269.0 [M+H]+ and 271.0 [M+H]+.
1H NMR (DMSO-d6) Singlet ~13.5 ppm (Indazole NH); Singlet ~8.2 ppm (Ar-H, C4); Singlet ~7.6 ppm (Ar-H, C7); Singlet ~3.9 ppm (O-CH3); Singlet ~2.5 ppm (Ar-CH3).
HPLC Purity >97% area under the curve (AUC) at 254 nm.

Conclusion

CAS 1360928-27-3 is far more than a simple organic intermediate; it is a rationally designed scaffold that enables the rapid exploration of chemical space within the Wnt/β-catenin signaling pathway. By leveraging the orthogonal reactivity of its 3-methyl carboxylate and 5-bromo substituents, alongside the steric tuning of its 6-methyl group, medicinal chemists can efficiently synthesize highly selective CLK2 and DYRK1A inhibitors. As research into osteoarthritis and targeted oncology progresses, the strategic utilization of this indazole building block will remain central to the development of next-generation therapeutics.

References

  • Hood, J., & KC, S. K. (Samumed, LLC). "5-heteroaryl substituted indazole-3-carboxamides and preparation and use thereof". World Intellectual Property Organization (WO2013/040215).
  • IUPHAR/BPS Guide to PHARMACOLOGY. "lorecivivint | Ligand page". Guide to Pharmacology Database. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "SID 340590250 - lorecivivint". PubChem Database. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Structure-Guided Discovery of Potent and Selective CLK2 Inhibitors for the Treatment of Knee Osteoarthritis". ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a privileged, highly functionalized heterocyclic building block extensively utilized in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a privileged, highly functionalized heterocyclic building block extensively utilized in the development of kinase inhibitors and targeted therapeutics . Its structural architecture offers three distinct, orthogonal vectors for diversification: the N1/N2 indazole nitrogens, the C5-bromide, and the C3-methyl ester. This application note details a robust, field-proven strategy for sequentially functionalizing these sites without compromising the integrity of the indazole core.

Mechanistic Rationale & Strategic Sequencing

Designing a synthetic route around this scaffold requires careful consideration of reaction sequencing to avoid chemoselectivity issues and catalyst poisoning. The optimal functionalization sequence proceeds from N1 to C5, and finally to C3.

  • Vector 1: N1 Regioselective Alkylation/Protection Indazoles exhibit tautomerism between the 1H and 2H forms, complicating selective N-alkylation. However, the use of cesium carbonate (Cs₂CO₃) as a base strongly biases the reaction toward N1-substitution. Mechanistically, density functional theory (DFT) calculations suggest that the cesium ion coordinates with both the N1/N2 atoms and the adjacent C3-ester carbonyl, creating a chelation complex that thermodynamically favors electrophilic attack at the N1 position 1. We recommend performing N-functionalization first to prevent the free indazole N-H from coordinating with and poisoning palladium catalysts in subsequent steps.

  • Vector 2: C5 Palladium-Catalyzed Cross-Coupling The bromine atom at the C5 position serves as an ideal handle for Suzuki-Miyaura cross-coupling 2. The adjacent C6-methyl group introduces mild steric hindrance; therefore, a highly active catalyst system such as Pd(dppf)Cl₂ is preferred over standard Pd(PPh₃)₄ to facilitate efficient oxidative addition and reductive elimination [[3]](). The C3-methyl ester remains completely stable under standard aqueous basic coupling conditions.

  • Vector 3: C3 Ester Saponification and Amidation Once the N1 and C5 positions are decorated, the C3-methyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH). The resulting acid is then activated using a uronium-based coupling reagent (e.g., HATU) to form stable amide bonds [[4]](). This step is deliberately placed last, as primary/secondary amides can sometimes interfere with palladium-catalyzed cross-couplings.

Workflow Visualization

Functionalization_Workflow cluster_01 Phase 1: N-Functionalization cluster_02 Phase 2: C5 Cross-Coupling cluster_03 Phase 3: C3 Derivatization Core Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate (Starting Material) N1_Alk Regioselective N1-Alkylation (Cs2CO3, R-X, DMF) Core->N1_Alk Step 1 N1_Mech Thermodynamic Control Chelation-Driven N1_Alk->N1_Mech C5_Pd Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) N1_Alk->C5_Pd Step 2 C5_Mech Oxidative Addition at C5-Br Transmetalation C5_Pd->C5_Mech C3_Sap Ester Saponification (LiOH, THF/H2O) C5_Pd->C3_Sap Step 3 C3_Amid Amidation (HATU, DIPEA, R'-NH2) C3_Sap->C3_Amid

Figure 1: Orthogonal three-stage functionalization workflow for the indazole-3-carboxylate scaffold.

Step-by-Step Experimental Protocols

Self-Validating System Note: Each protocol includes specific analytical markers to ensure the transformation is successful before proceeding to the next step, thereby preventing the compounding of errors in multi-step syntheses.

Protocol A: Regioselective N1-Alkylation
  • Charge: To an oven-dried round-bottom flask, add Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes. Causality: This pre-stir allows for deprotonation and the formation of the critical cesium chelation complex that drives N1 selectivity.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 equiv).

  • Reaction: Stir at 50 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl and brine. Causality: The LiCl wash is mandatory to fully partition residual DMF into the aqueous layer, preventing solvent carryover. Dry over Na₂SO₄, filter, and concentrate.

  • Validation: ¹H NMR will show the complete disappearance of the broad N-H peak (~13.5 ppm). N1-selectivity is confirmed by 2D NOESY (correlation between the new N-alkyl protons and the C7-H aromatic proton).

Protocol B: C5 Suzuki-Miyaura Cross-Coupling
  • Charge: In a Schlenk flask, combine the N1-alkylated intermediate (1.0 equiv), arylboronic acid (1.3 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Causality: Degassing prevents the homocoupling of boronic acids and the oxidation of the palladium catalyst.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Reaction: Seal the flask and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite, and partition between EtOAc and H₂O. Causality: Celite filtration removes precipitated palladium black, which can cause emulsions during extraction. Extract, dry, and concentrate the organic layer. Purify via flash chromatography.

  • Validation: LC-MS will show the expected mass shift (loss of the distinct 1:1 ⁷⁹Br/⁸¹Br isotopic pattern, appearance of the aryl mass). ¹H NMR will reveal new aromatic protons from the coupled aryl group.

Protocol C: C3 Saponification and Amidation

Step C1: Saponification

  • Dissolve the C5-arylated intermediate in THF/MeOH/H₂O (2:1:1 v/v, 0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Concentrate to remove organic solvents, acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitated carboxylic acid by vacuum filtration and dry thoroughly. Validation: Disappearance of the methyl ester singlet (~3.9 ppm) in ¹H NMR.

Step C2: Amidation 4. Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and the desired primary or secondary amine (1.2 equiv). 5. Add HATU (1.2 equiv) portion-wise at 0 °C. Causality: Adding HATU at 0 °C minimizes the formation of unreactive tetramethylguanidinium byproducts. Warm to room temperature and stir for 6 hours. 6. Workup: Dilute with EtOAc, wash with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate. 7. Validation: IR spectroscopy will show a definitive shift in the carbonyl stretch from ~1720 cm⁻¹ (ester/acid) to ~1650 cm⁻¹ (amide) 4.

Quantitative Data & Reaction Parameters

Reaction PhaseTransformationKey Reagents & CatalystTypical YieldSelectivity / PurityAnalytical Validation Marker
Phase 1 N1-AlkylationCs₂CO₃, R-X, DMF (50 °C)85–92%>95% N1 RegioselectivityLoss of N-H stretch (~3100 cm⁻¹)
Phase 2 C5 Suzuki CouplingPd(dppf)Cl₂, K₂CO₃ (90 °C)75–88%>98% ChemoselectivityLoss of ⁷⁹Br/⁸¹Br isotopic MS pattern
Phase 3a C3 SaponificationLiOH·H₂O, THF/H₂O (RT)>95%N/A (Quantitative)Disappearance of methyl ester singlet
Phase 3b C3 AmidationHATU, DIPEA, R'-NH₂ (RT)70–85%>95% HPLC PurityIR Carbonyl shift (1720 → 1650 cm⁻¹)

References

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: researchgate.net URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: mdpi.com URL:[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: researchgate.net URL:[Link]

Sources

Application

Application Notes and Protocols for the Regioselective N-alkylation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a cornerstone in medicinal chemistry, with N-alkylated derivatives frequ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with N-alkylated derivatives frequently appearing in therapeutic agents.[1][2] However, the synthesis of specific N-alkylated indazole regioisomers presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2, often leading to mixtures of products.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the regioselective N-alkylation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate, a key intermediate in drug discovery. We will delve into the mechanistic principles governing regioselectivity and present field-proven methods for achieving high yields of either the desired N1 or N2 alkylated product. This document is intended to empower researchers to navigate the complexities of indazole alkylation with confidence and precision.

Introduction: The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of indazoles is a critical transformation in the synthesis of many biologically active molecules.[6] The position of the alkyl group on the indazole ring can profoundly influence the compound's pharmacological properties.[6] The core of the challenge lies in the annular tautomerism of the indazole ring, which exists as a mixture of the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomers.[7][8] Direct alkylation often results in a mixture of N1 and N2 substituted products, necessitating difficult and often costly chromatographic separation.[3][5]

The regiochemical outcome of the alkylation is a delicate interplay of several factors:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring can sterically hinder or electronically favor alkylation at one nitrogen over the other.[1][2][9]

  • Choice of Base and Solvent: The base and solvent system is paramount in controlling the regioselectivity.[2][4] Strong, non-coordinating bases in aprotic solvents often favor N1-alkylation.[4]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent also play a crucial role.[1][2]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[10]

This guide will focus on providing practical, reproducible protocols to selectively synthesize both N1- and N2-alkylated derivatives of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.

Mechanistic Insights: Directing the Alkylation

A foundational understanding of the underlying mechanisms is crucial for rational protocol design and troubleshooting. Two primary strategies are employed to achieve regioselectivity: kinetic and thermodynamic control.

Chelation Control for N1-Selectivity

The presence of a coordinating group at the C3 position, such as the methyl carboxylate in our target molecule, can be exploited to direct alkylation to the N1 position. When a suitable metal-containing base like sodium hydride (NaH) is used, the cation can coordinate with the N2 nitrogen and the carbonyl oxygen of the ester.[3] This chelation sterically encumbers the N2 position, making the N1 position the more accessible site for the incoming electrophile.[3]

Exploiting Steric Hindrance and Electronics for N2-Selectivity

Conversely, to achieve N2-selectivity, conditions that disfavor N1 attack are employed. For instance, bulky substituents at the C7 position can sterically block the N1 position, thereby favoring alkylation at N2.[3] Electron-withdrawing groups at C7 have also been shown to promote N2-alkylation.[2][9] In the absence of strong chelating effects, the inherent electronic properties of the indazole anion can also favor N2 attack under certain conditions.

The following diagram illustrates the decision-making process for achieving the desired regioselectivity.

G start Desired Regioisomer? n1 N1-Alkylation start->n1  Target: N1 n2 N2-Alkylation start->n2  Target: N2 cond1 Condition Set 1: - Strong, non-coordinating base (e.g., NaH) - Aprotic, non-polar solvent (e.g., THF) - Alkyl halide/tosylate n1->cond1 Utilize Chelation Control cond2 Condition Set 2: - Mitsunobu Conditions (PPh3, DEAD/DIAD, Alcohol) - Anhydrous aprotic solvent (e.g., THF) n2->cond2 Employ Kinetic Control/ Steric Direction

Caption: Decision tree for regioselective indazole N-alkylation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the choice of reagents and conditions.

Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for high regioselectivity towards the N1-alkylated product, leveraging the principle of chelation control.[1][2] The use of a strong, non-nucleophilic base ensures complete deprotonation of the indazole, while the aprotic solvent THF facilitates the desired chelation.[2][4]

Materials:

  • Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide) or Alkyl tosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and slowly add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides an effective method for achieving high regioselectivity for the N2-isomer.[2][11] This reaction proceeds under mild, neutral conditions and often favors the kinetically controlled product.

Materials:

  • Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

  • Desired primary or secondary alcohol (1.5 - 2.3 eq)

  • Triphenylphosphine (PPh₃) (2.0 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq), triphenylphosphine (2.0 eq), and the desired alcohol (2.3 eq) in anhydrous THF (approx. 0.36 M).[4]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (2.0 eq) dropwise to the stirred solution.[4]

  • Initial Reaction: Allow the mixture to stir at 0 °C for 10 minutes.[4]

  • Reaction Progression: Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.[4][11]

  • Solvent Removal: After completion, remove the solvent under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure N2-alkylated product.[11]

Data Presentation and Expected Outcomes

The following tables summarize representative quantitative data for the N-alkylation of indazole-3-carboxylate intermediates, highlighting the impact of different reaction conditions on regioselectivity.

Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate with an Alkyl Bromide

EntryBaseSolventN1:N2 RatioCombined Yield (%)Reference(s)
1NaHTHF>99:1High[4]
2Cs₂CO₃DMF1.9:1Moderate[4]
3K₂CO₃DMF1.5:1Low[4]
4Na₂CO₃DMF1.5:127[4]
5K₂CO₃THFNo Reaction0[2][4]

Table 2: N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

MethodAlkylating AgentConditionsPredominant IsomerYield (%)Reference(s)
Protocol 1 VariantIsopropyl iodideNaH, DMFN246[7][11]
Protocol 1 VariantEthyl tosylateCs₂CO₃, DioxaneN196[7]
Protocol 2MethanolPPh₃, DEAD, THFN290-97[11]

Experimental Workflow Visualization

The generalized workflow for the N1-selective alkylation protocol is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start: Methyl 5-bromo-6-methyl -1H-indazole-3-carboxylate dissolve Dissolve in Anhydrous THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_base Add NaH (1.2 eq) (Deprotonation) cool_0c->add_base stir Stir and Warm to Room Temp add_base->stir re_cool Re-cool to 0 °C stir->re_cool add_alkyl Add Alkylating Agent (1.1 eq) re_cool->add_alkyl react Stir 16-24h at RT (Monitor by TLC/LC-MS) add_alkyl->react quench Quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end End: Pure N1-alkylated product purify->end

Caption: Experimental workflow for N1-selective indazole alkylation.

Conclusion

The regioselective N-alkylation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a controllable and reproducible process when reaction conditions are carefully selected. By understanding the principles of chelation and kinetic control, researchers can confidently direct the alkylation to either the N1 or N2 position with high selectivity. The protocols provided herein serve as a robust starting point for the synthesis of diverse indazole derivatives, facilitating the advancement of drug discovery and development programs.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization, C-N Cross-Coupling, Base-Sensitive Substrates Introduction & Strategic Significance The indazole c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization, C-N Cross-Coupling, Base-Sensitive Substrates

Introduction & Strategic Significance

The indazole core is a highly privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors and other targeted therapeutics[1]. The functionalization of the 5-position via carbon-nitrogen (C-N) bond formation unlocks vast structure-activity relationship (SAR) exploration.

However, the substrate Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate presents a trifecta of synthetic challenges for the Buchwald-Hartwig amination:

  • Steric Hindrance: The 6-methyl group sits directly ortho to the 5-bromo electrophilic site, significantly impeding both the oxidative addition of palladium and the subsequent reductive elimination[2].

  • Base-Sensitive Functionality: The methyl ester at the 3-position is highly susceptible to hydrolysis or transesterification if standard strong bases (e.g., NaOtBu, LiHMDS) are employed[3].

  • Competing Nucleophiles: The unprotected 1H-indazole nitrogen (NH) can compete with the exogenous amine for palladium coordination, potentially leading to unwanted N-arylation or catalyst poisoning[4].

This application note details a self-validating, highly optimized protocol that overcomes these challenges through precise catalyst, ligand, and base selection.

Mechanistic Causality & Reaction Design

To achieve high yields and regioselectivity without requiring a preliminary protection/deprotection sequence for the indazole NH, the reaction conditions must be meticulously engineered.

The Role of the Base: Preserving the Ester

The Buchwald-Hartwig catalytic cycle requires a base to deprotonate the amine upon its coordination to the Pd(II) complex, facilitating the formation of the palladium-amido intermediate[5]. Traditionally, sodium tert-butoxide (NaOtBu) is used. However, NaOtBu will rapidly hydrolyze the C3-methyl ester. Solution: Cesium carbonate (


) or Potassium phosphate (

) must be used.

provides sufficient basicity to drive the catalytic cycle forward without acting as a strong nucleophile, thereby preserving the ester integrity[3][6].
The Role of the Ligand: Overcoming Sterics and Directing Selectivity

The ortho-methyl group at the 6-position creates a sterically congested environment. First-generation ligands (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or standard bidentate ligands (like BINAP) often fail here due to slow reductive elimination, leading to off-cycle palladium dimer formation or hydrodebromination[7].
Solution:  Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory[8].
  • BrettPhos is the optimal choice for coupling primary amines . Its extreme steric bulk forces the formation of a highly active mono-ligated

    
     species and accelerates reductive elimination[1][9].
    
  • RuPhos is recommended if the coupling partner is a secondary amine [1].

Furthermore, the sheer bulk of these ligands effectively shields the palladium center from the less nucleophilic, but highly problematic, unprotected indazole NH, driving chemoselectivity toward the desired exocyclic C-N bond formation.

Catalytic Cycle Visualization

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Aryl Bromide PdII_Ar L-Pd(II)(Ar)(Br) Aryl Palladium Complex OxAdd->PdII_Ar Coord Amine Coordination & Base Deprotonation PdII_Ar->Coord Amine + Cs2CO3 PdII_Amido L-Pd(II)(Ar)(NRR') Palladium Amido Complex Coord->PdII_Amido - CsBr, - HCO3- RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Amino-Indazole Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination adapted for sterically hindered bromoindazoles.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate with a standard primary amine (e.g., aniline or an aliphatic amine).

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation
1

(5 mol%)
BINAP (10 mol%)NaOtBuToluene100< 5%Complete ester hydrolysis/degradation.
2

(2.5 mol%)
Xantphos (5 mol%)

Dioxane10015%Sluggish reaction; steric hindrance blocks coupling.
3

(2.5 mol%)
BrettPhos (5 mol%)

t-AmOH10072%Good conversion; trace N-arylation observed.
4

(2.5 mol%)
BrettPhos (5 mol%)

1,4-Dioxane 100 89% Optimal conditions; clean conversion, intact ester.
5BrettPhos Pd G3 (5 mol%)None added

1,4-Dioxane10091%Precatalyst provides slightly faster initiation[10].

Experimental Protocol

This self-validating protocol utilizes


 and BrettPhos. The use of an internal standard (e.g., biphenyl) is recommended for precise LC-MS monitoring.
Materials Required
  • Substrate: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 equiv, 1.0 mmol, 269.1 g/mol )

  • Amine: Primary or secondary amine (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.025 equiv, 2.5 mol% = 5 mol% Pd)
    
  • Ligand: BrettPhos (0.05 equiv, 5 mol%)

  • Base: Anhydrous

    
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Reaction Setup (Glovebox or Schlenk Line):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (269 mg, 1.0 mmol),

      
       (23 mg, 0.025 mmol), BrettPhos (27 mg, 0.05 mmol), and finely powdered, anhydrous 
      
      
      
      (652 mg, 2.0 mmol).
    • Critical Step: If the amine is a solid, add it now (1.2 mmol). If it is a liquid, it will be added via syringe later.

  • Degassing (Self-Validating Integrity):

    • Seal the tube with a septum. Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times. Oxygen is highly detrimental to the active ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       species and will cause the solution to turn black (palladium black precipitation).
      
  • Solvent and Liquid Reagent Addition:

    • Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

    • If the amine is a liquid, add it now via microsyringe (1.2 mmol).

  • Heating and Monitoring:

    • Replace the septum with a Teflon screw cap under a positive flow of Argon.

    • Place the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous

      
       is well suspended.
      
    • Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc). The reaction typically reaches completion within 6 to 12 hours. The solution should maintain a deep red/orange hue; a sudden shift to black indicates catalyst death[10].

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium. Wash the Celite pad with additional EtOAc (2 x 10 mL)[3].

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-amino-6-methyl-1H-indazole-3-carboxylate derivative.

Troubleshooting & Alternatives
  • Ester Hydrolysis Observed: Ensure the

    
     is strictly anhydrous. Trace water combined with the base at 100 °C will hydrolyze the ester. Store the base in a desiccator or dry it under vacuum at 150 °C prior to use.
    
  • Low Conversion (Steric Clashing): If coupling a highly hindered secondary amine, switch the ligand from BrettPhos to RuPhos [1]. Alternatively, utilize the pre-formed BrettPhos Pd G3 precatalyst to ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive

    
     complexes[10].
    
  • Competing N-Arylation: If coupling at the indazole N1 position occurs, the substrate must be protected. Pre-treat the indazole with DHP/pTSA to form the N1-THP protected indazole, perform the Buchwald-Hartwig coupling, and deprotect using TFA/DCM.

References

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. LibreTexts. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • American Chemical Society. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. ACS. Available at:[Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • MIT DSpace. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. MIT. Available at: [Link]

  • Thieme Connect. Aryl- and Hetarylamines with Hetaryl Electrophiles. Thieme. Available at:[Link]

  • Durham E-Theses. Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham University. Available at:[Link]

  • ACS Central Science. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ACS. Available at:[Link]

  • Reddit/Chempros. Brainstorming a Buchwald-Hartwig coupling. Reddit. Available at: [Link]

Sources

Application

Application Note: Synthesis of Amides from Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Rationale The indazole-3-carboxamide motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The indazole-3-carboxamide motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and other targeted therapeutics[1],[2]. The synthesis of these complex pharmacologically active molecules often begins with a pre-functionalized ester precursor, such as methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate [3].

This specific building block is highly valued because it provides orthogonal vectors for diversification:

  • C3-Ester: Primed for amidation to form the critical hinge-binding or receptor-interacting carboxamide network.

  • C5-Bromo: Serves as a reliable handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • C6-Methyl: Provides steric bulk and modulates the physicochemical properties of the solvent-exposed region of the final drug candidate.

When converting this methyl ester to an amide, chemists must choose between a robust two-step saponification/coupling sequence[1],[4] or a direct, one-step amidation using organoaluminum reagents[5]. This guide details both methodologies, explaining the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathways & Strategy Selection

The transformation of the C3-methyl ester to a carboxamide can be achieved via two primary synthetic routes:

  • Route A (Two-Step Saponification & Coupling): This is the industry standard for indazole-3-carboxylates[1]. The ester is first hydrolyzed to the corresponding carboxylic acid using a mild aqueous base. The isolated acid is then activated using a peptide coupling reagent (e.g., HATU or EDC/HOBt) and reacted with the desired amine[4].

  • Route B (Direct Amidation): A one-step process where the amine is pre-activated with a strong Lewis acid, typically trimethylaluminum (AlMe

    
    ), to form a highly nucleophilic aluminum-amide complex that directly attacks the ester[5].
    

Synthetic_Strategies Ester Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Acid 5-bromo-6-methyl- 1H-indazole-3-carboxylic acid Ester->Acid Route A, Step 1: LiOH, THF/H2O (Saponification) Amide Target Indazole-3-carboxamide Ester->Amide Route B: R-NH2, AlMe3, Toluene (Direct Amidation) Acid->Amide Route A, Step 2: R-NH2, HATU, DIPEA (Amide Coupling)

Figure 1: Divergent synthetic pathways for the amidation of the indazole-3-carboxylate scaffold.

Experimental Protocols

Protocol A: Two-Step Saponification and HATU-Mediated Amidation

This route is highly recommended for its broad substrate scope and functional group tolerance.

Step 1: Saponification (Ester Hydrolysis)

Causality Insight: While NaOH is frequently used for saponification[2], Lithium Hydroxide (LiOH) is preferred in mixed organic-aqueous solvent systems. The resulting lithium carboxylate salt maintains superior solubility in the THF/MeOH phase, preventing the reaction from stalling at the interface of a biphasic mixture.

  • Dissolution: Dissolve Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq, 10.0 mmol, 2.69 g) in a 2:1:1 mixture of THF/MeOH/H

    
    O (40 mL).
    
  • Base Addition: Add LiOH·H

    
    O (3.0 eq, 30.0 mmol, 1.26 g) in one portion.
    
  • Reaction: Stir the mixture at 45 °C for 4–6 hours.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the starting material peak (m/z 269/271 for

      
      Br/
      
      
      
      Br) completely disappears, replaced by the acid product mass (m/z 255/257).
  • Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and cool to 0 °C.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The 5-bromo-6-methyl-1H-indazole-3-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: Amide Coupling

Causality Insight: The indazole-3-carboxylic acid is sterically demanding. HATU is selected over standard EDC/HOBt because it generates a highly reactive O-At (7-azabenzotriazole) active ester, which accelerates the coupling rate and suppresses epimerization if chiral amines are utilized[4].

  • Activation: Dissolve the isolated carboxylic acid (1.0 eq, 5.0 mmol, 1.27 g) in anhydrous DMF (15 mL) under an inert N

    
     atmosphere.
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol, 2.6 mL).

    • Expert Note: The N1-H of the indazole is acidic (pKa ~14). Excess DIPEA is strictly required to ensure the carboxylic acid is fully deprotonated without the N1-H sequestering the base.

  • Amine Addition: Add the desired amine (1.2 eq, 6.0 mmol).

  • Coupling: Cool the mixture to 0 °C and add HATU (1.2 eq, 6.0 mmol, 2.28 g) portion-wise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench by pouring into saturated aqueous NaHCO

    
     (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.

HATU_Mechanism Acid Carboxylic Acid Anion Carboxylate Anion Acid->Anion DIPEA (Deprotonation) ActiveEster O-At Active Ester Anion->ActiveEster HATU (- Tetramethylurea) Product Amide Product ActiveEster->Product R-NH2 (- HOAt)

Figure 2: Mechanistic sequence of HATU-mediated amide coupling via the O-At active ester.

Protocol B: Direct Amidation via Trimethylaluminum (AlMe )

This Weinreb-like amidation bypasses the intermediate acid isolation, saving time, but requires strict anhydrous handling[5].

Causality Insight: The N1 position of the 1H-indazole possesses an acidic proton. When the AlMe


-amine complex is introduced, the first equivalent rapidly deprotonates the N1-H, forming an unreactive aluminum-indazole complex. To drive the amidation at the C3-ester, a minimum of 2.5 equivalents of the activated amine complex is strictly required.
  • Complex Formation: Dissolve the desired amine (2.5 eq, 12.5 mmol) in anhydrous Toluene (20 mL) under N

    
     and cool to 0 °C.
    
  • Activation: Carefully add Trimethylaluminum (2.0 M in toluene, 2.5 eq, 12.5 mmol, 6.25 mL) dropwise. Caution: Highly pyrophoric; methane gas evolves. Stir at room temperature for 30 minutes.

  • Ester Addition: Add Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq, 5.0 mmol, 1.34 g) to the mixture.

  • Reaction: Heat the reaction mixture to 90–100 °C for 12–16 hours.

  • Workup: Cool to 0 °C and carefully quench by dropwise addition of saturated aqueous Rochelle's salt (Potassium sodium tartrate) to prevent the formation of intractable aluminum emulsions. Extract with Ethyl Acetate, dry over Na

    
    SO
    
    
    
    , concentrate, and purify.

Quantitative Data & Optimization Parameters

The following table summarizes the operational differences and optimization parameters between the two methodologies to assist in route selection:

ParameterRoute A: Saponification + HATURoute B: AlMe

Direct Amidation
Overall Yield 75% – 90% (Over two steps)50% – 80% (Single step)
Reaction Time 6 h (Hydrolysis) + 4 h (Coupling)12 – 16 h
Amine Scope Excellent (Primary, Secondary, Hindered)Good (Primary, Secondary), Poor for highly hindered
Functional Group Tolerance High (Tolerates most functional groups)Moderate (Incompatible with base-sensitive/reducible groups)
N1-H Interference Minimal (Managed by excess DIPEA)High (Requires 2.5+ eq of AlMe

-amine complex)
Scalability Excellent (Standard process chemistry)Moderate (Limited by the pyrophoric nature of AlMe

)

References

  • Title: Critical Review Report: MDMB-FUBINACA | Source: World Health Organization (WHO) | URL: [Link]

  • Title: Accepted Manuscript version of a Published Work that appeared in final form in ACS Chemical Neuroscience | Source: Zenodo | URL: [Link]

  • Title: Functional Group Interconversion | Source: Organic Chemistry Portal | URL: [Link]

Sources

Method

Application of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate in Medicinal Chemistry: Synthesis of Targeted Kinase and Wnt Pathway Inhibitors

Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly versatile, commercially available building block utilized extensively in modern drug discovery[1]. The 1H-indazole core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly versatile, commercially available building block utilized extensively in modern drug discovery[1]. The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently serving as an ATP-competitive hinge-binding motif in the design of highly selective kinase inhibitors[2]. The specific substitution pattern of this molecule—featuring a methyl ester at the 3-position, a bromine atom at the 5-position, and a methyl group at the 6-position—provides orthogonal synthetic handles that allow for rapid diversification. This application note details the mechanistic utility, physicochemical profiling, and validated synthetic protocols for utilizing this intermediate to develop advanced therapeutics, particularly Wnt/β-catenin pathway modulators and neuroprotective agents.

Mechanistic Insights & Therapeutic Applications

Wnt Pathway Modulation via CLK2 and DYRK1A Inhibition

Aberrant activation of the Wnt signaling pathway is a primary driver of cartilage degradation in osteoarthritis (OA) and promotes oncogenesis in various solid tumors[3]. Historically, direct inhibition of β-catenin has proven toxic. However, derivatives of 5-bromo-6-methyl-1H-indazole-3-carboxylate (specifically indazole-3-carboxamides) have emerged as a breakthrough class of indirect Wnt pathway modulators[4].

By converting the C3-ester to a highly functionalized carboxamide, researchers have developed molecules like , which selectively inhibit the intranuclear kinases CDC-like kinase 2 (CLK2) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)[5]. Inhibition of these kinases prevents the phosphorylation of serine/arginine-rich (SR) splicing factors, thereby modulating alternative splicing and selectively downregulating the production of Wnt pathway proteins without completely ablating β-catenin activity[6],[7]. This mechanism enhances chondrogenesis and provides potent anti-inflammatory effects[8],[9].

Wnt_Modulation Indazole Indazole-3-carboxamide (e.g., Lorecivivint) Kinases CLK2 & DYRK1A (Intranuclear Kinases) Indazole->Kinases Potent Inhibition (IC50 < 10 nM) Splicing Alternative Splicing (SR Proteins / SIRT1) Indazole->Splicing Prevents Phosphorylation Kinases->Splicing Phosphorylates Wnt Wnt Pathway Protein Production Splicing->Wnt Drives Expression OA Osteoarthritis Progression (Inflammation / Cartilage Degradation) Wnt->OA Exacerbates Pathology

Fig 1. Modulation of the Wnt signaling pathway via CLK2/DYRK1A inhibition by indazole derivatives.

LRRK2 Inhibition in Neurodegeneration

The 5-bromo-6-methyl-1H-indazole scaffold is also utilized in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[10]. Mutations in the LRRK2 gene (e.g., G2019S) are a leading genetic cause of Parkinson's disease. The indazole core forms critical hydrogen bonds with the hinge region of the LRRK2 kinase domain, while the 5-bromo position allows for the installation of bulky biaryl groups that project into the selectivity pocket, ensuring high target affinity and brain penetrance[11].

Data Presentation: Physicochemical & Pharmacological Profiling

To guide rational drug design, the baseline physicochemical properties of the starting material and the pharmacological profile of a representative optimized derivative (Lorecivivint) are summarized below.

ParameterMethyl 5-bromo-6-methyl-1H-indazole-3-carboxylateRepresentative Derivative (Lorecivivint)
CAS Number 1360928-27-31364070-73-4
Molecular Weight 269.09 g/mol 385.4 g/mol
LogP (Predicted) ~2.8~3.5
Primary Utility Synthetic Building Block / IntermediateAPI (Phase III Clinical Trials)
CLK2 IC₅₀ N/A (Prodrug/Intermediate)5.8 nM
DYRK1A IC₅₀ N/A (Prodrug/Intermediate)< 30 nM
Hydrogen Bond Donors 1 (Indazole N-H)2
Hydrogen Bond Acceptors 45

Experimental Workflows & Protocols

The transformation of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate into a highly active kinase inhibitor requires a strategic synthetic sequence. The ester must first be converted to an amide to establish the primary pharmacophore, followed by cross-coupling at the 5-position to optimize target binding.

Synthesis_Workflow Ester Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate (CAS 1360928-27-3) Acid Indazole-3-carboxylic acid Intermediate Ester->Acid Saponification (LiOH, THF/H2O) Amide Indazole-3-carboxamide Pharmacophore Acid->Amide Amide Coupling (HATU, DIPEA) Final Targeted Kinase Inhibitor (Biaryl Derivative) Amide->Final Suzuki Coupling (Pd-Catalyst, Ar-B(OH)2)

Fig 2. Step-by-step synthetic workflow for generating targeted kinase inhibitors from the ester.

Protocol 1: Saponification and Amide Coupling

Causality & Rationale: The methyl ester provides chemical stability during storage and prevents unwanted side reactions during early-stage functionalization (e.g., N1-alkylation). However, to form the active indazole-3-carboxamide pharmacophore, it must be hydrolyzed. We utilize Lithium Hydroxide (LiOH) rather than NaOH because its milder basicity prevents indazole ring-opening or premature decarboxylation. For the subsequent coupling, the C3-position of the indazole is sterically hindered; therefore, HATU is employed to generate a highly reactive HOAt ester, driving the reaction to completion.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4–6 hours.

  • Self-Validation System (In-Process Control): Monitor via LC-MS. The reaction is complete when the ester mass peak (

    
     269.1) disappears and the acid peak (
    
    
    
    255.1) dominates.
  • Acidify the mixture with 1N HCl to pH ~3. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-6-methyl-1H-indazole-3-carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

  • Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The bromine atom at the 5-position serves as an orthogonal synthetic handle. In the kinase active site, the C5-vector projects directly into the hydrophobic back pocket. Substituting this position via Suzuki coupling with diverse aryl/heteroaryl boronic acids allows researchers to fine-tune the steric bulk and electronic properties, drastically increasing selectivity for specific kinases (e.g., CLK2 over GSK3β).

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the 5-bromo-indazole-3-carboxamide intermediate (1.0 eq), the selected arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Dissolve the mixture in a 4:1 solution of 1,4-Dioxane and H₂O.

  • Critical Step: Degas the solution by bubbling N₂ gas through the mixture for 10 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst, leading to homocoupling side products and low yields.

  • Add Pd(dppf)Cl₂ (0.05 eq), seal the vial, and heat at 90°C for 4 hours (or microwave at 110°C for 30 minutes).

  • Self-Validation System: Analyze via LC-MS. The distinct 1:1 isotope pattern of the brominated starting material will be replaced by the mass of the cross-coupled product.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to obtain the final inhibitor.

Biological Validation: TR-FRET Kinase Assay

To ensure the synthesized compounds possess the intended biological activity, they must be validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality & Rationale: TR-FRET is selected over standard colorimetric assays because it utilizes long-emission fluorophores (like Lanthanides). By introducing a time delay before measurement, short-lived background autofluorescence from the indazole compounds is eliminated, providing the high signal-to-noise ratio required to accurately calculate low-nanomolar IC₅₀ values.

Protocol:

  • Incubate recombinant CLK2 or DYRK1A enzyme with the synthesized indazole inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

  • Initiate the reaction by adding ATP (at the

    
     concentration) and a biotinylated peptide substrate.
    
  • After 60 minutes, quench the reaction with EDTA and add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Read the fluorescence emission at 615 nm and 665 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Samumed, LLC. "Indazole-3-carboxamides and their use as Wnt/β-catenin signaling pathway inhibitors." World Intellectual Property Organization, Patent WO2013040215A1, 2013.
  • Yazici, Y., et al. "Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial." Arthritis & Rheumatology, 2020. URL:[Link]

  • Deshmukh, V., et al. "A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis." Osteoarthritis and Cartilage, 2021. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Lorecivivint Ligand Page." Guide to Pharmacology Database. URL:[Link]

Sources

Application

Application Note: Divergent Synthesis of Functionalized Derivatives from Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Introduction & Mechanistic Rationale Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly versatile, multi-functional heterocyclic building block widely utilized in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is a highly versatile, multi-functional heterocyclic building block widely utilized in modern medicinal chemistry . The indazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, transient receptor potential A1 (TRPA1) antagonists, and prostanoid EP4 receptor modulators.

This specific starting material offers three distinct, orthogonal vectors for derivatization, allowing for the rapid generation of complex structure-activity relationship (SAR) libraries:

  • N1-Position (Alkylation): The acidic N-H proton allows for nucleophilic substitution. While tautomerization can yield a mixture of N1 and N2 regioisomers, thermodynamic control and steric factors generally favor the N1-alkylated product 1.

  • C5-Position (Cross-Coupling): The C5-bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The adjacent C6-methyl group provides moderate steric shielding but does not significantly impede the oxidative addition of palladium 2.

  • C3-Position (Amidation): The methyl ester can be readily saponified to the corresponding carboxylic acid, serving as a handle for HATU-mediated amide coupling—a critical step in synthesizing indazole-3-carboxamide derivatives 3.

Synthetic Workflow Visualization

G SM Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate N_Alk N1-Alkylated Indazole SM->N_Alk Alkylation (DMF, K2CO3) Suzuki C5-Aryl Indazole N_Alk->Suzuki Suzuki Coupling (Pd cat.) Acid Indazole-3-carboxylic acid Suzuki->Acid Hydrolysis (LiOH) Amide Indazole-3-carboxamide Acid->Amide Amidation (HATU, DIPEA)

Divergent synthetic workflow for derivatizing Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.

Step-by-Step Experimental Protocols

Protocol 3.1: Regioselective N1-Alkylation

Causality & Design: The N-alkylation of indazoles requires careful selection of base and solvent to maximize N1 selectivity. Potassium carbonate (


) is chosen over stronger bases like sodium hydride (

) to minimize potential transesterification or ester hydrolysis side reactions. Dimethylformamide (DMF) provides the optimal dielectric constant to stabilize the indazolide anion. Heating to 80 °C provides the activation energy required to overcome the steric hindrance of the incoming alkyl halide.

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 equiv) and anhydrous

    
     (2.5 equiv).
    
  • Suspend the mixture in anhydrous DMF (to achieve a 0.2 M concentration) under a nitrogen atmosphere.

  • Add the desired alkyl bromide or iodide (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to separate the major N1-isomer from the minor N2-isomer.

Validation & In-Process Control (IPC):

  • TLC: The N1-alkylated product typically exhibits a lower

    
     value compared to the N2-isomer on silica gel.
    
  • NMR: Confirm regioselectivity via

    
     NOESY NMR. A spatial correlation (cross-peak) between the N-alkyl protons and the C7-aromatic proton confirms N1-alkylation.
    
Protocol 3.2: Suzuki-Miyaura Cross-Coupling at C5

Causality & Design: The C5-bromide is activated by the electron-withdrawing nature of the indazole core, making it susceptible to oxidative addition by


. The adjacent C6-methyl group introduces mild steric bulk, necessitating a robust catalyst system such as 

. A biphasic 1,4-Dioxane/Water system ensures that both the lipophilic indazole and the hydrophilic sodium carbonate base remain in solution, facilitating the crucial transmetalation step.

Procedure:

  • In a microwave vial or Schlenk flask, combine the N1-alkylated indazole intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).

  • Add Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv) under a steady stream of nitrogen.
    
  • Seal the vessel and heat to 90 °C for 12 hours (or 110 °C for 45 minutes if using microwave irradiation).

  • Filter the mixture through a pad of Celite to remove palladium black, washing with Ethyl Acetate.

  • Concentrate the filtrate and purify via column chromatography.

Validation & In-Process Control (IPC):

  • LC-MS: Monitor the disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks). The emergence of a single mass peak corresponding to the cross-coupled product validates successful transmetalation and reductive elimination.

Protocol 3.3: C3-Ester Hydrolysis and Amide Coupling

Causality & Design: Saponification with Lithium Hydroxide (


) in a mixed THF/MeOH/H2O solvent system ensures complete dissolution of the ester while providing the necessary hydroxide nucleophile. For the subsequent amidation, HATU is employed as the coupling reagent because it generates a highly reactive HOAt ester. This drives the reaction forward efficiently even with sterically hindered amines and prevents racemization if chiral amines are utilized. DIPEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride salt.

Procedure:

  • Hydrolysis: Dissolve the C5-coupled indazole ester in a 2:2:1 mixture of THF/MeOH/H2O. Add

    
     (3.0 equiv) and stir at 45 °C for 3 hours.
    
  • Acidify the mixture with 1N HCl to pH ~3. Extract the precipitated carboxylic acid with Ethyl Acetate, dry, and concentrate.

  • Amidation: Dissolve the crude carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Add the desired primary or secondary amine (1.2 equiv) and stir for an additional 6 hours.

  • Quench with saturated aqueous

    
    , extract with Dichloromethane, dry, and purify via chromatography to yield the final indazole-3-carboxamide.
    

Validation & In-Process Control (IPC):

  • Hydrolysis IPC: Complete consumption of the ester is indicated by the formation of a highly polar, baseline spot on TLC (in 30% EtOAc/Hexanes).

  • Amidation IPC: Final product validation requires

    
    -NMR to confirm the presence of the new amide N-H proton, which typically appears as a broad singlet between 8.0–9.0 ppm in DMSO-
    
    
    
    .

Quantitative Data Presentation

The following table summarizes the typical reaction parameters, expected yields, and critical performance metrics for the three derivatization vectors based on established literature protocols 132.

Reaction StepCatalyst / ReagentsSolvent SystemTemp (°C)Avg. Yield (%)Key Selectivity / Metric
N1-Alkylation Alkyl-Br,

DMF8075 - 85N1:N2 Ratio > 4:1
Suzuki Coupling Ar-B(OH)2,

,

1,4-Dioxane/H2O9065 - 90Complete C5 conversion
Ester Hydrolysis

THF/MeOH/H2O45> 90Complete saponification
Amide Coupling R-NH2, HATU, DIPEADMF2570 - 85Minimal racemization

References

  • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate . This molecule presents unique purification challenges due to its amphoteric indazole core,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate .

This molecule presents unique purification challenges due to its amphoteric indazole core, a base-sensitive methyl ester, and the lipophilic influence of the bromo and methyl substituents. This guide is engineered for researchers and drug development professionals, providing causality-driven troubleshooting and field-proven methodologies to achieve analytical-grade purity.

Phase 1: Purification Workflow Architecture

Workflow A Crude Reaction Mixture (Contains Regioisomers & Salts) B Aqueous Workup (Liquid-Liquid Extraction) A->B Salt Removal C Normal Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) B->C Bulk Separation D Reverse Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) C->D Trace Isomer Removal E Recrystallization (i-PrOH / H2O Gradient) C->E If >90% Pure D->E Final Polish F Pure Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate E->F Analytical Purity >99.5%

Strategic purification workflow for indazole-3-carboxylates from crude mixture to analytical purity.

Phase 2: Troubleshooting Guides & FAQs

Module 1: Normal Phase Flash Chromatography

Q: Why do I observe severe peak tailing and poor recovery when purifying the crude reaction mixture on silica gel? A: The 1H-indazole core is amphoteric. The N-H bond acts as a strong hydrogen bond donor, interacting heavily with the free silanol groups (-SiOH) on the silica stationary phase.

  • Causality: These secondary interactions disrupt the theoretical plate equilibrium, causing the compound to streak across the column rather than eluting as a tight band.

  • Solution: Elute with a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20) (1[1]). If tailing persists, pre-treat the silica with 1% triethylamine (TEA) or add 0.1% acetic acid to the mobile phase to competitively bind the silanol sites and mask the secondary interactions.

Module 2: Reverse Phase Preparative HPLC

Q: During scale-up purification via Prep-HPLC, the peak shape degrades, and the retention time shifts unpredictably. What causes this, and how can it be resolved? A: This is typically caused by the dynamic tautomerization of the indazole ring (1H


 2H) occurring at a rate similar to the chromatographic timescale, combined with uncontrolled ionization.
  • Causality: At neutral pH, the molecule fluctuates between protonated and deprotonated states, each with a different partition coefficient (LogD). Furthermore, the methyl ester at the 3-position is highly susceptible to hydrolysis if the pH is too high.

  • Solution: Utilize a C18 spherical column (20–35 μm) and buffer the mobile phase (Water/Acetonitrile) with an acidic modifier like 0.1% Formic Acid or 10 mM Ammonium Formate (2[2]). This locks the indazole into a single, predictable ionization state, sharpening the peak while protecting the ester from base-catalyzed degradation.

Module 3: Final Polish & Recrystallization

Q: My HPLC fractions show >95% purity, but trace transition metals and colored impurities remain. How do I achieve analytical grade material? A: Chromatographic methods often struggle to remove trace metal complexes or structurally identical solvates. Recrystallization is required to thermodynamically reject these impurities from the crystal lattice.

  • Causality: A binary solvent system leverages the high solubility of the compound in an organic solvent (isopropanol) and its insolubility in an anti-solvent (water). As the crystal lattice forms slowly, it excludes structurally dissimilar impurities.

  • Solution: Perform a hot recrystallization using an i-PrOH/H2O gradient, which has been validated to yield indazole-3-carboxylates of analytical purity (3[3]).

Phase 3: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each purification stage. Use this data to determine which method aligns with your current purity baseline and target yield.

Purification MethodStationary PhaseOptimal Mobile Phase / SolventExpected Yield RecoveryTarget Purity AchievedPrimary Use Case
Flash Chromatography Silica Gel (40-60 μm)Hexane / EtOAc (80:20)75 - 85%90 - 95%Bulk separation of regioisomers & starting materials
Prep-HPLC C18 Spherical (20-35 μm)H₂O / MeCN (+0.1% Formic Acid)60 - 70%>98.0%Removal of trace structural analogs & tautomers
Recrystallization None (Thermodynamic)i-PrOH / H₂O (Gradient)80 - 90%>99.5%Final polishing, metal removal, and solid-state form

Phase 4: Self-Validating Protocol for Analytical Recrystallization

This step-by-step methodology is designed as a self-validating system. Visual cues at each step confirm that the physical chemistry of the system is behaving as expected.

Objective: Achieve >99.5% purity of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.

  • Primary Dissolution: Suspend 1.0 g of semi-pure compound in 5.0 mL of isopropanol (i-PrOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Activation: Heat the suspension to 75°C under continuous stirring until complete dissolution is achieved.

    • Self-Validation Check: The solution must become completely transparent. Any remaining particulates indicate inorganic salts or insoluble polymers. If the solution is not clear, perform a hot filtration before proceeding.

  • Anti-Solvent Titration: Dropwise add deionized water (anti-solvent) while strictly maintaining the temperature at 75°C. Continue addition (approx. 1.5 to 2.5 mL) until a faint, persistent cloudiness appears in the solution.

  • Lattice Annealing: Add exactly 1-2 drops of i-PrOH to just clear the cloudiness, then remove the flask from the heat source. Allow the flask to cool to room temperature undisturbed at a rate of ~1°C/min.

    • Causality: Slow cooling ensures that the crystal lattice forms perfectly, preventing the entrapment of solvent molecules (solvate formation) or trace impurities within the solid matrix.

  • Harvesting: Once at room temperature, chill the flask in an ice bath (0-4°C) for 1 hour to maximize yield. Filter the resulting crystals under vacuum, wash with 2 mL of ice-cold 10% i-PrOH in water, and dry under high vacuum at 40°C for 12 hours.

Phase 5: References

  • This document is the Accepted Manuscript version of a Published Work that appeared in final form in ACS Chemical Neuroscience, c - Zenodo Source: Zenodo / ACS Chemical Neuroscience URL:3

  • CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof - Google Patents Source: Google Patents URL:1

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC Source: NIH / PubMed Central URL:2

Sources

Optimization

Technical Support Center: Functionalization of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate as a privileged scaffold for kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate as a privileged scaffold for kinase inhibitors or other biologically active molecules.

This guide addresses the most critical side reactions encountered during the functionalization of this specific building block—namely, poor N-alkylation regioselectivity, protodehalogenation during C5 cross-coupling, and unintended C3-ester hydrolysis. Our troubleshooting frameworks are grounded in mechanistic causality to help you design self-validating, robust experimental protocols.

Module 1: N-Alkylation Regioselectivity (N1 vs. N2)

FAQ: Why am I getting a nearly 1:1 mixture of N1 and N2 alkylated products when using alkyl halides and potassium carbonate?

Causality & Expert Insight: The indazole ring exhibits annular tautomerism between the 1H and 2H forms. While the 1H-indazole tautomer is thermodynamically more stable by approximately 4.46 kcal/mol [1], standard basic conditions (e.g., K₂CO₃ in DMF) deprotonate the indazole to form a delocalized anion. The energy difference between the transition states for electrophilic attack at N1 versus N2 is minimal under these conditions, leading to poor regioselectivity.

To achieve high selectivity, you must deliberately push the reaction into either thermodynamic control (favoring N1) or kinetic control (favoring N2).

Troubleshooting: Directing Selectivity
  • For N1-Selectivity (>90%): Switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF). The Na⁺ cation chelates the N2 atom and the electron-rich oxygen of the C3-methyl ester, sterically shielding N2 and directing the electrophile to the N1 position [1].

  • For N2-Selectivity (>95%): Abandon alkyl halides. Instead, use alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH). The acid protonates the imidate, lowering the activation barrier specifically for nucleophilic displacement by the N2 nitrogen, bypassing the thermodynamic preference for N1 entirely [2].

N_Alkylation SM Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate (Tautomeric Mixture) Cond1 NaH, THF, R-Br (Thermodynamic Control) SM->Cond1 Cond2 R-O(C=NH)CCl3, TfOH (Kinetic/Acidic Control) SM->Cond2 N1 N1-Alkyl Isomer (Major Product) Cond1->N1 Na+ Chelation & Thermodynamics N2 N2-Alkyl Isomer (Major Product) Cond2->N2 Lower ΔG‡ via Imidate Activation

Fig 1. Mechanistic divergence in N-alkylation regioselectivity.

Quantitative Data: N-Alkylation Selectivity Profile
Reagent SystemSolventTemp (°C)N1:N2 RatioPrimary Mechanism
R-I, K₂CO₃DMF25~ 55:45Uncatalyzed direct alkylation
R-Br, NaHTHF50> 90:10Thermodynamic / Na⁺ Chelation
R-O(C=NH)CCl₃, TfOHDioxane25< 1:99Kinetic / Acid-catalyzed Imidate
Step-by-Step Protocol: Highly Selective N2-Alkylation

Self-Validating System: The absence of N1-isomer can be confirmed via ¹H-NMR (N1-alkyl protons typically shift further downfield compared to N2-alkyl protons due to the adjacent aromatic ring current).

  • Preparation: In a flame-dried flask under N₂, dissolve Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Catalyst Addition: Cool the mixture to 0 °C. Dropwise, add TfOH (0.1 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS. The reaction is typically complete within 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure N2-alkylated product.

Module 2: Overcoming Side Reactions in C5 Cross-Coupling

FAQ: During Suzuki coupling at the C5-bromo position, I observe significant protodehalogenation (loss of Br) and hydrolysis of the C3-methyl ester. How can I suppress these?

Causality & Expert Insight: This specific molecule presents a "perfect storm" for cross-coupling side reactions:

  • Steric Hindrance: The C6-methyl group is ortho to the C5-bromine. This steric bulk severely impedes the transmetalation step of the Palladium catalytic cycle. When transmetalation is slow, the Pd(II)-aryl intermediate stalls, allowing competitive β-hydride elimination (if using aliphatic alcohol solvents) or proton abstraction, leading to protodehalogenation (yielding Methyl 6-methyl-1H-indazole-3-carboxylate) [3].

  • Base Sensitivity: The C3-methyl carboxylate is highly susceptible to saponification. Standard Suzuki conditions (e.g., aqueous Na₂CO₃ or NaOH at 100 °C) will rapidly hydrolyze the ester into a carboxylic acid side product.

Troubleshooting: Optimizing the Catalytic Cycle

To prevent protodehalogenation, you must accelerate transmetalation and reductive elimination. Use sterically accommodating, electron-rich ligands like XPhos . To prevent ester hydrolysis, strictly avoid aqueous strong bases and alcoholic solvents; use anhydrous mild bases like K₃PO₄ in 1,4-dioxane [4].

Suzuki_Side_Reactions Pd_Cycle Pd(II)-Aryl Intermediate (Sterically Hindered by C6-Me) Path_Desired Fast Transmetalation (XPhos, Anhydrous K3PO4) Pd_Cycle->Path_Desired Path_Proto Slow Transmetalation (Aliphatic Alcohols, Weak Ligands) Pd_Cycle->Path_Proto Product C5-Aryl Indazole (Intact C3-Ester) Path_Desired->Product Desired Coupling Side1 C5-H Indazole (Protodehalogenation) Path_Proto->Side1 β-Hydride Elimination Base_Aq Aqueous Strong Base (NaOH, Na2CO3, H2O) Product->Base_Aq Side2 C3-Carboxylic Acid (Ester Saponification) Base_Aq->Side2 Hydrolysis Side Reaction

Fig 2. Competing pathways in C5 Suzuki-Miyaura cross-coupling.

Quantitative Data: Suzuki-Miyaura Optimization Matrix
Catalyst / LigandBase SystemSolventYield (%)Protodehalogenation (%)Ester Hydrolysis (%)
Pd(PPh₃)₄Na₂CO₃ (aq)EtOH / H₂O153550
Pd(dppf)Cl₂K₂CO₃DMF / H₂O402040
Pd₂(dba)₃ / XPhos K₃PO₄ (anhydrous) Dioxane 88 < 5 < 2
Step-by-Step Protocol: Ester-Safe, Sterically-Tolerant Suzuki Coupling

Self-Validating System: The use of anhydrous K₃PO₄ ensures the reaction medium remains basic enough for boronic acid activation but dry enough to completely prevent ester saponification.

  • Reagent Loading: In an oven-dried Schlenk tube, combine Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentration & Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the intact C3-ester, C5-aryl coupled product.

Module 3: C6-Methyl Benzylic Reactivity

FAQ: When attempting electrophilic halogenation or using radical conditions, I see side products with modified masses (+79 Da). What is happening?

Causality & Expert Insight: The C6-methyl group is benzylic and highly susceptible to radical halogenation (e.g., Wohl-Ziegler bromination). If your functionalization workflow involves N-Bromosuccinimide (NBS) or radical initiators (like AIBN or peroxides) intended for other sites, the C6-methyl will competitively brominate, yielding a +79 Da mass shift (replacing H with Br). Solution: Strictly avoid radical initiators unless benzylic functionalization is your explicit goal. If electrophilic aromatic substitution is required elsewhere on the molecule, run the reaction in the dark, at lower temperatures (0 °C to RT), and avoid non-polar solvents like CCl₄ or benzene which stabilize radical pathways.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954.[1] URL:[Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 2022, 54, 3215-3226.[2] URL:[Link]

  • Cross-Coupling Reactions Guide: Fundamental Mechanism and Optimization. JMCCT, 2024.[3] URL:[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024, 14, 26034.[4] URL:[Link]

Sources

Troubleshooting

Optimization of Suzuki coupling conditions for Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Technical Support Center: Suzuki-Miyaura Coupling of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate .

This specific substrate presents a trifecta of synthetic challenges:

  • Steric Hindrance: The 6-methyl group lies directly ortho to the 5-bromo electrophilic site, significantly retarding the oxidative addition of palladium.

  • Base Sensitivity: The C3-methyl ester is highly susceptible to saponification (hydrolysis) under standard aqueous basic conditions.

  • Catalyst Poisoning/Deprotonation: The free 1H-indazole nitrogen can coordinate with the palladium center or undergo unwanted deprotonation, stalling the catalytic cycle.

Section 1: Mechanistic Troubleshooting & Causality (The "Why")

Overcoming Ortho-Steric Hindrance Oxidative addition into the C(sp2)-Br bond is the first and often rate-limiting step of the Suzuki cycle for this molecule. The adjacent 6-methyl group creates a steric shield around the bromine atom. To overcome this, highly active, electron-rich, and bulky ligands—specifically Buchwald dialkylbiarylphosphines like SPhos or XPhos—are required. These ligands promote the formation of a highly reactive monoligated Pd(0) active species, which accelerates oxidative addition, while their steric bulk forces the rapid reductive elimination of the demanding biaryl product.

Mitigating Ester Hydrolysis Transmetalation requires a base to activate the boronic acid into a nucleophilic boronate complex. However, strong bases (NaOH, KOH) or even moderate bases (Na2CO3) at high temperatures (>80 °C) in aqueous mixtures will rapidly hydrolyze the C3-methyl ester. Switching to mild, anhydrous bases like powdered Potassium Fluoride (KF) or Potassium Phosphate (K3PO4) in non-nucleophilic solvents (e.g., 1,4-dioxane or THF) preserves the ester linkage. KF activates the boronic acid via the formation of a fluoroborate intermediate without providing the hydroxide/alkoxide nucleophiles necessary for ester cleavage.

Managing the Free N-H Free (NH) indazoles can be coupled directly without protection if the correct base stoichiometry and solvent system are used. Microwave irradiation combined with Pd(dppf)Cl₂ or Pd(OAc)₂/RuPhos has been shown to be highly effective for free NH bromoindazoles, preventing the need for an extra Boc- or THP-protection step. Because the indazole N-H is acidic (pKa ~14), the first equivalent of base will be consumed by deprotonation; therefore, a minimum of 2.5 to 3.0 equivalents of base must be used.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction shows complete consumption of the starting material, but LC-MS indicates the major product is the carboxylic acid, not the ester. How do I fix this? A: Saponification is occurring. The C3-ester is hydrolyzing due to the combination of water, base, and heat. Actionable Fix: Transition to a strictly anhydrous system. Use finely powdered KF (3.0 equiv) in anhydrous THF or Toluene. Alternatively, use anhydrous K3PO4 in dry 1,4-dioxane. Avoid sodium carbonate and water entirely.

Q2: The reaction stalls at 20-30% conversion. Is the 6-methyl group preventing the reaction? A: Yes, the ortho-methyl group severely hinders oxidative addition. Standard catalysts like Pd(PPh3)4 often fail or stall here because they cannot adequately stabilize the crowded transition state. Actionable Fix: Upgrade your catalyst. Switch to a Buchwald pre-catalyst system, specifically XPhos Pd G3 or SPhos Pd G3 (2-5 mol%). The electron-rich dicyclohexylphosphine moiety increases the electron density on Pd, forcing oxidative addition into the hindered C-Br bond.

Q3: Do I absolutely need to protect the 1H-indazole nitrogen before the Suzuki coupling? A: No, but it requires precise conditions. While protection (e.g., with THP) prevents N-coordination to Pd, recent methodologies demonstrate successful coupling of free (NH) indazoles using K3PO4 or Cs2CO3 in dioxane/water mixtures. If you proceed unprotected, ensure you use at least 3.0 equivalents of base to account for the deprotonation of the indazole core.

Q4: I am seeing significant protodeboronation of my boronic acid. What is causing this? A: Protodeboronation is accelerated by basic, aqueous conditions at elevated temperatures. Since your hindered bromoindazole reacts slowly, the boronic acid has more time to thermally degrade. Actionable Fix: Use boronic acid pinacol esters (BPin) instead of free boronic acids, as they are significantly more stable. You can also add the boronic ester in portions over the course of the reaction.

Section 3: Optimized Experimental Protocols

Protocol A: Mild Conditions for Base-Sensitive Esters (Anhydrous) This protocol is designed to completely eliminate ester hydrolysis while overcoming steric hindrance.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and anhydrous, finely powdered KF (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Nitrogen or Argon (repeat 3 times).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration relative to the indazole) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12–16 hours under rigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Coupling for Free (NH) Indazoles This protocol leverages microwave irradiation to force the hindered coupling rapidly, minimizing the time the ester is exposed to base.

  • Preparation: In a microwave-safe vial, combine the bromoindazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2·CH2Cl2 (0.05 equiv), and K3PO4 (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110 °C for exactly 20 minutes.

  • Workup: Dilute with water, neutralize carefully with 1M HCl if necessary, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

Section 4: Quantitative Data & Optimization Matrix

The following table synthesizes expected outcomes based on varying reaction parameters for this specific substrate class, allowing researchers to select the optimal conditions based on their specific constraints.

Catalyst / LigandBase (Equiv)Solvent SystemTemp / TimeExpected ConversionEster Hydrolysis
Pd(PPh3)4 (10 mol%)Na2CO3 (3.0)Toluene/EtOH/H2O100 °C / 24h< 30% (Stalls)High (> 50%)
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0)DME / H2O (3:1)80 °C / 18h~ 60%Moderate (~20%)
Pd(OAc)2 / SPhosK3PO4 (3.0)1,4-Dioxane (Dry)90 °C / 12h> 90%Low (< 5%)
XPhos Pd G3 (5 mol%) KF (3.0) THF (Dry) 65 °C / 16h > 95% None (0%)
Pd(dppf)Cl2 (5 mol%)K3PO4 (3.0)Dioxane/H2O (4:1)110 °C / 20m (MW)> 85%Low (< 5%)

Section 5: Pathway Visualization

SuzukiCycle Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition (Slow: 6-Me Hindrance) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII_Br TransMet Transmetalation (Requires Base) PdII_Br->TransMet + Ar'-B(OH)2 + Base PdII_ArAr Pd(II)(Ar)(Ar')L Intermediate TransMet->PdII_ArAr - Base-HBr RedElim Reductive Elimination (Fast with Bulky L) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Intact Ester) RedElim->Product Product Release

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition due to 6-methyl steric hindrance.

TroubleshootingTree Start Issue: Low Yield of Desired Product Check1 Is the C3-Ester Hydrolyzed? (Check LC-MS for M-14) Start->Check1 Fix1 Switch to Anhydrous KF or K3PO4 in Dry Dioxane/THF Check1->Fix1 Yes Check2 Is there unreacted Ar-Br Starting Material? Check1->Check2 No Fix2 Switch to XPhos Pd G3 to overcome steric hindrance Check2->Fix2 Yes Check3 Is the Boronic Acid Protodeboronating? Check2->Check3 No Fix3 Use BPin ester, lower temp, or add in portions Check3->Fix3 Yes

Caption: Decision tree for troubleshooting common failures in the coupling of base-sensitive hindered indazoles.

Section 6: References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:[Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 122(17), 4020-4028. Available at:[Link]

  • Routier, S., et al. (2013). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 17(3), 304-309. Available at:[Link]

  • El Kazzouli, S., et al. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 7476-7483. Available at:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. Available at:[Link]

Optimization

Technical Support Center: Improving the Regioselectivity of N-Alkylation of Indazole-3-carboxylates

Welcome to the technical support center dedicated to resolving regioselectivity challenges in the N-alkylation of indazole-3-carboxylates. This guide is tailored for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving regioselectivity challenges in the N-alkylation of indazole-3-carboxylates. This guide is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical transformation. The indazole scaffold is a privileged motif in numerous therapeutic agents, and achieving precise control over N1 versus N2 alkylation is paramount for efficient synthesis and the exploration of structure-activity relationships (SAR).[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome common hurdles and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of N-alkylation on indazole-3-carboxylates?

A1: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Base and Solvent System: This is arguably the most critical determinant. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor the formation of the thermodynamically more stable N1-alkylated product.[4][5][6][7] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[5][8][9] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently lead to mixtures of N1 and N2 isomers.[4][5]

  • Counter-ion: The cation from the base plays a significant role. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective for selective N1-alkylation, potentially through a similar chelation mechanism.[5][10]

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the site of attack. For instance, a bulky group at the C7 position can sterically block the N1 position, directing alkylation towards N2.[1][4][8]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO₂, CO₂Me), can favor the formation of the N2-isomer.[4][7][8][11]

  • Reaction Conditions: Factors such as temperature and reaction time can also play a role, particularly in systems where kinetic versus thermodynamic control is operative.[1][8]

Q2: I am consistently getting a mixture of N1 and N2 isomers. How can I enhance selectivity for the N1 position?

A2: To favor the N1 isomer, you should employ conditions that promote thermodynamic control. The most widely reported and effective method is the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[4][5][6][7] The rationale is that the sodium cation coordinates between the N2 nitrogen and the carbonyl oxygen of the C3-carboxylate, creating a six-membered chelate that sterically shields the N2 position from the incoming electrophile.[5][8][9]

Q3: My goal is the N2-alkylated product. What strategies should I consider?

A3: Selectivity for the N2 position often requires conditions that favor kinetic control or employ specific directing effects. Consider the following approaches:

  • Mitsunobu Reaction: This method, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often provides good selectivity for the N2-isomer.[4][5][7]

  • Acid-Catalyzed Alkylation: The use of alkyl 2,2,2-trichloroacetimidates in the presence of a Brønsted or Lewis acid catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate has been shown to be highly selective for the N2 position.[3][12][13]

  • Steric Direction: If your synthesis allows, installing a sterically demanding group at the C7 position of the indazole ring can effectively block the N1 position and direct alkylation to N2.[1][4][8]

Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?

A4: Low or no conversion can often be traced back to a few key issues:

  • Incomplete Deprotonation: The indazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation. If using weaker bases like K₂CO₃, ensure your solvent is polar aprotic (e.g., DMF) to facilitate the reaction. Using carbonate bases in THF may result in no reaction.[4][6] If the reaction is still not proceeding, switching to a stronger base like NaH is recommended.[8]

  • Reagent and Solvent Purity: The use of anhydrous solvents and pure reagents is critical, especially when working with reactive bases like NaH.[4] Moisture will quench the base and the indazole anion, inhibiting the reaction.

  • Poor Solubility: Ensure all reaction components are adequately soluble in the chosen solvent system.

  • Decomposition: The alkylating agent or product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation byproducts.[8]

Troubleshooting Guides

Problem 1: Poor N1/N2 Regioselectivity

You are observing a mixture of N1 and N2 alkylated products, making purification difficult and lowering the yield of the desired isomer.

Logical Troubleshooting Workflow

start Start: Low N1/N2 Selectivity q_isomer Desired Isomer? start->q_isomer n1_path N1 Isomer q_isomer->n1_path N1 n2_path N2 Isomer q_isomer->n2_path N2 check_nah Using NaH in THF? n1_path->check_nah check_mitsunobu Tried Mitsunobu Reaction? n2_path->check_mitsunobu implement_nah Implement NaH/THF Protocol. Ensure anhydrous conditions. check_nah->implement_nah No check_chelation Is C3-carboxylate present for chelation? check_nah->check_chelation Yes end_n1 End: High N1 Selectivity implement_nah->end_n1 consider_cs2co3 Consider Cs2CO3 in dioxane. May also promote N1 via chelation. check_chelation->consider_cs2co3 No check_chelation->end_n1 Yes consider_cs2co3->end_n1 implement_mitsunobu Implement Mitsunobu Protocol (Alcohol, PPh3, DIAD/DEAD). check_mitsunobu->implement_mitsunobu No check_acid_cat Tried Acid-Catalyzed Alkylation? check_mitsunobu->check_acid_cat Yes end_n2 End: High N2 Selectivity implement_mitsunobu->end_n2 implement_acid_cat Use alkyl 2,2,2-trichloroacetimidate with TfOH or Cu(OTf)2. check_acid_cat->implement_acid_cat No check_sterics Is C7 position available for steric blocking? check_acid_cat->check_sterics Yes implement_acid_cat->end_n2 modify_substrate Consider synthetic route modification to install a bulky C7 substituent. check_sterics->modify_substrate Yes check_sterics->end_n2 No modify_substrate->end_n2

Caption: Troubleshooting workflow for optimizing regioselectivity.

Problem 2: Low or No Reaction Yield

The reaction shows little to no consumption of the starting indazole, or the yield of the desired product is unacceptably low.

Possible Cause Troubleshooting Step Rationale
Incomplete Deprotonation Switch to a stronger base (e.g., NaH from K₂CO₃). Ensure complete evolution of H₂ gas before adding the alkylating agent.The pKa of the indazole N-H requires a sufficiently strong base to generate the nucleophilic indazolide anion in high concentration.[8]
Poor Reagent/Solvent Purity Use freshly distilled, anhydrous solvents. Dry reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).Water and other protic impurities will quench the base and the indazolide anion, effectively killing the reaction.[4]
Incompatible Base/Solvent Pair If using K₂CO₃, switch from THF to a more polar aprotic solvent like DMF or acetonitrile.Carbonate bases often have poor solubility and efficacy in less polar solvents like THF, leading to failed reactions.[6]
Low Reactivity of Alkylating Agent Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide, iodide, or tosylate). A catalytic amount of KI can be added to promote reactivity with chlorides/bromides.The rate of the Sₙ2 reaction is dependent on the leaving group ability (I > Br > OTs > Cl).[14]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Consider a less bulky alkylating agent if possible.Sterically demanding substrates or electrophiles may require more forcing conditions to overcome the higher activation energy barrier.[8]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation

This protocol is optimized for achieving high N1-regioselectivity using the NaH/THF system, leveraging the chelation effect of the C3-carboxylate.[5][6]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][6]

Protocol 2: Highly N2-Selective Alkylation (Mitsunobu Conditions)

This method often provides good-to-excellent selectivity for the kinetically favored N2-isomer.[5]

  • Preparation: To a solution of the indazole-3-carboxylate (1.0 equiv) in anhydrous THF, add the desired alcohol (1.5 equiv) and triphenylphosphine (PPh₃, 1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.

  • Concentration: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and the N1-isomer.[4][5]

Mechanistic Insights: N1 vs. N2 Alkylation Pathways

The regioselectivity is primarily dictated by the stability of the intermediate and the transition state leading to it.

G cluster_0 Thermodynamic Pathway (N1-Selective) cluster_1 Kinetic Pathway (N2-Selective) Indazole Indazole-3-carboxylate Anion Indazolide Anion Indazole->Anion + NaH - H2 Chelate Na+ Chelated Intermediate (Sterically hinders N2) Anion->Chelate in THF N1_Product N1-Alkylated Product (Thermodynamically favored) Chelate->N1_Product + R-X Indazole2 Indazole-3-carboxylate N2_Attack Direct attack from more nucleophilic N2 Indazole2->N2_Attack e.g., Mitsunobu or Acid Catalysis N2_Product N2-Alkylated Product (Kinetically favored under specific conditions) N2_Attack->N2_Product + 'R+'

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers conflate physical phase changes (like precipitation) with chemical degradation, leading to wasted resources and irr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers conflate physical phase changes (like precipitation) with chemical degradation, leading to wasted resources and irreproducible assays. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a highly versatile but structurally sensitive scaffold. Its stability profile is dictated by three distinct functional domains: the lipophilic bromo-indazole core, the hydrolysis-prone C3 methyl ester, and the photochemically active carbon-bromine bond.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound from the freezer to the assay plate.

Troubleshooting FAQs: Mechanistic Insights

Q1: I observe a rapid drop in compound concentration during in vitro aqueous assays. Is the compound chemically degrading? A1: Not necessarily; you are likely observing a physical solubility failure rather than chemical degradation. The presence of the 5-bromo and 6-methyl substituents significantly increases the overall lipophilicity (LogP) of the indazole core, heavily restricting its aqueous solubility[1]. When diluted from a DMSO stock into aqueous buffers, the compound rapidly precipitates out of solution. Optimization: To differentiate precipitation from degradation, centrifuge your assay plate. If a pellet forms, it is a solubility issue. Resolve this by keeping the final DMSO concentration at 0.5%–1.0% or utilizing co-solvents/excipients like SBE-β-CD[2].

Q2: I am observing a secondary peak in my LC-MS/MS chromatogram after overnight incubation in biological media. What is the mechanism? A2: You are observing ester hydrolysis. The methyl ester at the C3 position is highly susceptible to both chemical hydrolysis (at non-neutral pH) and enzymatic cleavage (by esterases present in plasma or microsomes)[3]. This reaction converts the methyl ester into the corresponding indazole-3-carboxylic acid[4]. Optimization: If your assay requires prolonged incubation, monitor the appearance of the carboxylic acid mass (loss of 14 Da:


). To prevent spontaneous chemical hydrolysis, ensure your buffers are strictly maintained at pH 7.0–7.4.

Q3: Can I prepare my stock solutions in methanol or ethanol for better volatility during compound transfer? A3: Absolutely not. Storing this compound in primary alcohols will lead to transesterification. The alcoholic solvent acts as a nucleophile, attacking the C3 carbonyl carbon and exchanging the methyl group for an ethyl or propyl group. Optimization: Always prepare stock solutions in high-purity, anhydrous DMSO and store them at -20°C or -80°C[2]. Flush the vial headspace with argon or nitrogen to prevent ambient moisture from inducing slow hydrolysis.

Q4: Is the compound sensitive to light during benchtop handling? A4: Yes. Halogenated aromatic systems, particularly bromo-indazoles, can undergo photolytic debromination under prolonged exposure to UV or intense visible light[5]. The C-Br bond absorbs photonic energy, leading to homolytic cleavage and the formation of highly reactive aryl radicals. Optimization: Handle the compound under low-light conditions, wrap stock vials in aluminum foil, and use amber tubes for storage.

Quantitative Stability & Solubility Data

To assist in your experimental design, the following table summarizes the expected physicochemical behavior of the compound under various stress conditions.

ParameterTest ConditionExpected OutcomeMechanistic Causality
Aqueous Solubility PBS (pH 7.4), 1% DMSO< 50 µM (Precipitation)Hydrophobic bulk of 5-Br and 6-CH3 groups disrupts water hydrogen bonding[1].
Hydrolytic Stability 0.1 M NaOH, 60°CRapid degradation (

< 1 hr)
Base-catalyzed nucleophilic acyl substitution at the C3 ester[4].
Photostability ICH Q1B UV/Vis ExposureModerate degradationHomolytic cleavage of the C-Br bond generating aryl radicals[5].
Stock Stability Anhydrous DMSO, -20°C> 99% recovery at 1 monthInert, aprotic environment prevents hydrolysis and transesterification[2].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The methodologies below incorporate internal checks to definitively isolate the root cause of compound loss.

Protocol A: Kinetic Solubility & Hydrolytic Stability Assessment

This protocol distinguishes physical precipitation from chemical hydrolysis by analyzing both the supernatant and the pellet.

Step 1: Stock Preparation & Dilution

  • Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spike an internal standard (e.g., Warfarin, 1 µM) into your target aqueous buffer (PBS, pH 7.4) to validate LC-MS/MS injection volume consistency.

  • Dilute the DMSO stock into the buffer to a final concentration of 100 µM (1% DMSO final).

Step 2: Incubation & Phase Separation

  • Incubate the solution at 37°C with gentle shaking for 24 hours.

  • Critical Step: Centrifuge the sample at 15,000 x g for 15 minutes. This separates precipitated (insoluble) compound from the dissolved fraction.

Step 3: Self-Validating Analysis

  • Extract the supernatant and analyze via LC-MS/MS.

  • Resuspend the pellet in 100% Acetonitrile to dissolve any precipitate, and analyze via LC-MS/MS.

  • Causality Check: If the parent mass is missing in the supernatant but fully recovered in the Acetonitrile-solubilized pellet, the issue is poor solubility . If the parent mass is missing in both, but a new peak corresponding to the carboxylic acid appears, the issue is hydrolysis .

Protocol B: Forced Degradation Testing (ICH Guidelines)

This protocol establishes the intrinsic stability boundaries of the molecule using a mass-balance validation approach[5].

Step 1: Stress Induction

  • Acid/Base Stress: Mix 1 mL of 1 mM stock (in Acetonitrile) with 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Photolytic Stress: Expose a 1 mM solution (in Acetonitrile) to UV/Visible light in a photostability chamber per ICH Q1B guidelines (1.2 million lux hours).

Step 2: Quenching & Mass Balance Validation

  • Neutralize the acid/base samples to pH 7.0 using NaOH or HCl, respectively.

  • Analyze all samples via a stability-indicating HPLC-UV method (254 nm).

  • Self-Validating Check (Mass Balance): Calculate the molar sum of the remaining parent compound and all identified degradation peaks (e.g., indazole-3-carboxylic acid, debrominated indazole). The total must equal 95%–105% of the initial input concentration. A mass balance failure indicates that secondary, undetected degradation pathways (like radical polymerization) are occurring.

Mechanistic Degradation & Troubleshooting Workflow

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways, providing a visual troubleshooting tree for assay optimization.

G Start Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Aqueous Aqueous Buffers (pH < 6 or pH > 8) Start->Aqueous Dilution Alcohols Alcoholic Solvents (e.g., Methanol, Ethanol) Start->Alcohols Solubilization Light UV / Visible Light Exposure Start->Light Improper Storage DMSO Anhydrous DMSO (-20°C, Dark) Start->DMSO Optimal Storage Hydrolysis Ester Hydrolysis (Forms Carboxylic Acid) Aqueous->Hydrolysis Chemical/Enzymatic Cleavage Transester Transesterification (Alkyl Exchange) Alcohols->Transester Nucleophilic Attack Photolysis Photolytic Cleavage (Debromination) Light->Photolysis Radical Formation Stable Stable Stock Solution (>6 Months) DMSO->Stable Inert Environment

Degradation pathways and storage workflow for methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.

References

  • Benchchem. "stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution".
  • Benchchem. "An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone".
  • MedChemExpress. "4-Bromo-1H-indazole | Biochemical Reagent".
  • ChemicalBook. "1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1".
  • MDPI. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS".

Sources

Optimization

Technical Support Center: Characterization of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate Derivatives

Welcome to the Analytical Support Hub for indazole-based scaffolds. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a highly functionalized, privileged pharmacophore building block. However, its structural features—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Hub for indazole-based scaffolds. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a highly functionalized, privileged pharmacophore building block. However, its structural features—specifically the 1H/2H tautomeric pyrazole ring, the C5-bromine isotope distribution, and the regiochemical ambiguity during N-derivatization—present unique analytical challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and diagnostic data to ensure rigorous structural validation for researchers and drug development professionals.

Diagnostic Hub: Troubleshooting FAQs

Q1: Why are the


H and 

C NMR signals for the indazole core broad, unresolved, or missing at room temperature?
Root Cause: Indazoles exist in a dynamic 1H ⇌ 2H tautomeric equilibrium. In non-polar solvents like CDCl

at room temperature, the rate of proton exchange between N1 and N2 is often intermediate on the NMR timescale. This intermediate exchange leads to severe resonance broadening, sometimes making quaternary carbons (like C3a, C7a, and C3) disappear entirely into the baseline[1]. Expert Solution:
  • Solvent Switch: Change the NMR solvent to DMSO-d

    
    . Strong hydrogen-bonding solvents stabilize the 1H-tautomer, slowing the exchange rate and sharpening the signals.
    
  • Variable-Temperature (VT) NMR: If CDCl

    
     must be used for solubility reasons, heat the sample to 50–60 °C (entering the fast exchange regime) to yield a single, time-averaged sharp spectrum.
    

Q2: During N-alkylation, I obtained two products. How do I definitively distinguish between the N1-alkyl and N2-alkyl regioisomers? Root Cause: Alkylation of the indazole nitrogen typically yields a mixture of the thermodynamically favored N1-alkyl isomer and the kinetically accessible N2-alkyl isomer[2]. The alkyl chemical shifts in


H NMR are often deceptively similar.
Expert Solution:  Leverage 

C NMR and 2D NOESY for unambiguous assignment:
  • 
    C NMR Diagnostic Shift:  The C3 carbon is highly sensitive to the position of alkylation due to changes in the electronic shielding of the pyrazole vs. quinoid-like structure. Transitioning from an N1-alkyl to an N2-alkyl indazole induces a characteristic relative upfield shift of 8–10 ppm for the C3 resonance[3].
    
  • 2D NOESY: Look for spatial correlations. In this specific molecule, C4 and C7 possess isolated protons that appear as distinct singlets. An N1-alkyl group will show a strong NOE cross-peak with the C7-H singlet. An N2-alkyl group will lack this correlation but may show an NOE to the C3-methyl ester protons.

Q3: My high-resolution mass spectrometry (HRMS) data shows two molecular ion peaks separated by 2 m/z units with nearly equal intensity. Is my sample contaminated? Root Cause: No, this is the classic isotopic signature of the C5-bromine atom. Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a ~50.7 : 49.3 ratio. Expert Solution: Verify that the mass difference is exactly 1.998 Da. The presence of this 1:1 doublet (M

and [M+2]

) is a self-validating feature confirming the retention of the bromine atom during your synthetic steps[4].

Visual Workflows

Workflow Start Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Tautomer 1H ⇌ 2H Tautomerism (Dynamic NMR Broadening) Start->Tautomer Solution State Alkylation N-Alkylation Conditions (Base, R-X, Solvent) Tautomer->Alkylation Derivatization N1 N1-Alkyl Isomer (Thermodynamic Product) Alkylation->N1 Major Pathway N2 N2-Alkyl Isomer (Kinetic Product) Alkylation->N2 Minor Pathway

Figure 1: Workflow illustrating the tautomeric equilibrium and divergent N-alkylation pathways.

NMR_Tree Unknown Isolated N-Alkyl Regioisomer C3_Test 13C NMR Analysis: Check C3 Resonance Unknown->C3_Test C3_Down C3 Shift: Downfield (Relative Δδ = 0) C3_Test->C3_Down C3_Up C3 Shift: Upfield (Relative Δδ ≈ -8 to -10 ppm) C3_Test->C3_Up NOE_Test1 2D NOESY: N-Alkyl to C7-H (Singlet)? C3_Down->NOE_Test1 NOE_Test2 2D NOESY: N-Alkyl to C3-Ester? C3_Up->NOE_Test2 Result_N1 Confirmed N1-Isomer NOE_Test1->Result_N1 Strong NOE Result_N2 Confirmed N2-Isomer NOE_Test2->Result_N2 Strong NOE

Figure 2: Diagnostic decision tree for the definitive assignment of N1 vs. N2 indazole regioisomers.

Quantitative Data Reference

Table 1: Diagnostic


C NMR Shifts for Regioisomer Assignment 
Note: Absolute shifts vary slightly based on the N-alkyl group, but the relative difference (

) is highly conserved[3].
Structural FeatureN1-Alkyl IsomerN2-Alkyl IsomerDiagnostic Variance (

)
C3 Carbon ~133 – 136 ppm~123 – 126 ppm-8 to -10 ppm (Upfield)
C7a (Bridgehead) ~140 – 142 ppm~145 – 148 ppm+5 to +8 ppm (Downfield)

Table 2: Expected MS Isotope Pattern for C5-Bromo Derivatives

Isotope CompositionRelative AbundanceDiagnostic Meaning
[M]

(

Br)
~100%Base peak for the monoisotopic mass.
[M+2]

(

Br)
~97.3%Confirms the presence of exactly one Bromine atom.

Standard Operating Procedures (SOPs)

Protocol 1: Variable-Temperature (VT) NMR for Tautomeric Resolution

Causality: Heating the sample increases the kinetic energy of the system, pushing the tautomeric exchange rate into the "fast exchange" regime relative to the NMR timescale, thereby coalescing broad signals into sharp, time-averaged peaks.

  • Sample Preparation: Dissolve 15–20 mg of the unalkylated indazole derivative in 0.6 mL of CDCl

    
     (or DMSO-d
    
    
    
    if solubility permits).
  • Initial Acquisition: Acquire a standard 1D

    
    H NMR at 298 K. Note the line widths of the N-H proton and the aromatic singlets.
    
  • Heating Phase: Gradually increase the probe temperature to 323 K (50 °C). Allow 5 minutes for thermal equilibration.

  • Validation Check: Re-acquire the spectrum. The previously broad baseline humps corresponding to the exchangeable protons and adjacent carbons should now resolve into sharp, distinct peaks.

  • Cooling: Return the probe to 298 K and acquire a final spectrum to ensure no thermal degradation occurred during the experiment.

Protocol 2: 2D NOESY Setup for Regioisomer Assignment

Causality: The Nuclear Overhauser Effect (NOE) relies on dipole-dipole interactions through space (< 5 Å). Because the C7-H and C4-H protons are isolated singlets in this specific derivative, the N1-alkyl group will exclusively transfer magnetization to the C7-H singlet, creating a foolproof spatial map.

  • Sample Preparation: Dissolve 20 mg of the purified alkylated isomer in 0.6 mL of CDCl

    
    .
    
  • Validation Check (1D Baseline): Run a standard

    
    H NMR. You must clearly identify the two aromatic singlets (C4-H and C7-H, typically between 7.2–8.0 ppm) and the N-alkyl protons (e.g., N-CH
    
    
    
    at 4.0–4.5 ppm).
  • Acquisition: Set up a 2D NOESY experiment. Set the mixing time (

    
    ) to 300–500 ms, which is optimal for small molecules (~250–400 Da) to allow sufficient cross-relaxation without spin diffusion.
    
  • Processing & Interpretation:

    • Phase the 2D spectrum in both dimensions.

    • Extract the 1D slice corresponding to the N-alkyl protons.

    • Result: If a strong cross-peak is observed with the C7-H singlet, the compound is the N1-isomer . If no cross-peak to C7-H is observed (but a cross-peak to the C3-ester methoxy group is present), it is the N2-isomer .

References

1.[4] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - RSC.org. Available at: 2.[1] 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 - Benchchem. Available at: 3.[2] Electronic Supporting Information Lewis acid-switched regiodivergent N1/N2-alkylation - RSC.org. Available at: 4.[3] Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry. Available at:

Sources

Troubleshooting

Removal of impurities from Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Welcome to the Technical Support Center for Indazole Building Blocks. As a Senior Application Scientist, I have designed this diagnostic matrix and troubleshooting guide specifically for the purification of Methyl 5-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Building Blocks. As a Senior Application Scientist, I have designed this diagnostic matrix and troubleshooting guide specifically for the purification of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3)[1].

Synthesizing highly functionalized indazoles often yields complex crude mixtures due to the ambident nucleophilicity of the indazole core and the harsh conditions required for halogenation. This guide bridges the gap between theoretical reaction mechanisms and practical, bench-level purification strategies.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows a significant co-eluting peak with a mass of [M-14]. What is this impurity, and how can I remove it without running a column? The Diagnosis: This is 5-bromo-6-methyl-1H-indazole-3-carboxylic acid (CAS: 885520-42-3)[2]. The Causality: The methyl ester group is highly susceptible to hydrolysis. If your reaction workup involved strong aqueous bases (e.g., NaOH, KOH) or if the compound was stored in the presence of adventitious moisture and trace acid, the ester hydrolyzes into the corresponding carboxylic acid. The Resolution: Do not use chromatography. Because the carboxylic acid has a pKa of ~4.5, it can be easily separated from the neutral ester using a selective Acid-Base Extraction (See Protocol A).

Q2: I am observing an impurity with the exact same mass (isobaric, m/z ~269.1) but a slightly different retention time. What causes this, and how is it resolved? The Diagnosis: You are observing a regioisomer. Depending on your synthetic route, this is either a bromination regioisomer (e.g., 4-bromo or 7-bromo) or an N-alkylation byproduct (N1-methyl vs. N2-methyl derivatives)[3]. The Causality: The indazole core exhibits tautomerism. If your esterification step utilized methyl iodide and a base, the ambident nature of the indazole nitrogen allows for competitive N-methylation alongside O-methylation[3]. Furthermore, electrophilic bromination of the 6-methyl precursor can occasionally occur at the 4-position due to steric and electronic directing effects. The Resolution: Regioisomers often co-elute on standard silica gel. The most scalable resolution is Solvent-Anti-Solvent Recrystallization (See Protocol B), which exploits the differential crystal lattice packing energies of the isomers.

Q3: There is a persistent early-eluting peak lacking the characteristic 1:1 bromine isotope pattern. How do I clear this? The Diagnosis: This is the unreacted des-bromo starting material: Methyl 6-methyl-1H-indazole-3-carboxylate . The Causality: Incomplete electrophilic aromatic substitution during the bromination step, often caused by degraded NBS/Br2 or insufficient reaction time. The Resolution: Because the polarity difference between the des-bromo and 5-bromo species is distinct, standard Silica Gel Flash Chromatography is highly effective.

Part 2: Quantitative Impurity Profiling

To streamline your LC-MS and TLC triage, use the following diagnostic table to identify and target your specific impurities.

Impurity IdentityChemical NatureMass Shift (ESI+)TLC Rf Shift (Hex/EtOAc 3:1)Recommended Purification
Target API Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate[M+H]+ 269.1 / 271.1 Rf ~ 0.45 N/A
Impurity A 5-Bromo-6-methyl-1H-indazole-3-carboxylic acid[M-14] (~255.1)Rf ~ 0.05 (Streaks)Protocol A: Acid-Base Wash
Impurity B N1/N2-Methyl RegioisomersIsobaric (~269.1)Rf ~ 0.40 - 0.50Protocol B: Recrystallization
Impurity C Des-bromo starting material[M-79] (~190.2)Rf ~ 0.35Protocol C: Flash Column

Part 3: Impurity Triage Workflow

ImpurityWorkflow Crude Crude API Mixture (CAS: 1360928-27-3) LCMS LC-MS / TLC Diagnostic Triage Crude->LCMS Imp1 Mass [M-14]: Carboxylic Acid Impurity LCMS->Imp1 Imp2 Isobaric Mass: Regioisomers (N1/N2 or Br) LCMS->Imp2 Imp3 Mass [M-79]: Des-bromo Impurity LCMS->Imp3 Res1 Protocol A: Acid-Base Extraction Imp1->Res1 Res2 Protocol B: Recrystallization Imp2->Res2 Res3 Protocol C: Silica Chromatography Imp3->Res3 Pure Purified Target API (>98% Purity) Res1->Pure Res2->Pure Res3->Pure

Workflow for diagnosing and resolving common impurities in indazole-3-carboxylate synthesis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Selective Acid-Base Extraction (Removal of Carboxylic Acid)

Mechanism: This protocol exploits the pKa difference between the target ester (neutral) and the acid impurity (pKa ~4.5). A mild base deprotonates the acid, forcing it into the aqueous layer while preserving the ester.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution; add a minimal amount of Dichloromethane (DCM) if solubility is poor.

  • Mild Basic Wash: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ). Stir vigorously for 10 minutes. Causality:
    
    
    
    is basic enough to deprotonate the carboxylic acid but mild enough to prevent further hydrolysis of your target ester.
  • Phase Separation & Validation: Transfer to a separatory funnel and separate the layers.

    • Self-Validation Step: Before discarding the aqueous layer, acidify a 1 mL aliquot with 1M HCl to pH 2. If a white precipitate forms, the acid impurity was successfully extracted.

  • Organic Recovery: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Solvent/Anti-Solvent Recrystallization (Removal of Regioisomers)

Mechanism: The target 5-bromo-6-methyl-1H-indazole-3-carboxylate has a highly planar, rigid structure that packs efficiently into a crystal lattice. N-alkylated or sterically hindered regioisomers disrupt this packing, keeping them dissolved in the mother liquor.

  • Solubilization: Suspend the crude solid in a minimal amount of hot Toluene (approx. 80°C). Add solvent dropwise just until the solid fully dissolves.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

  • Filtration & Validation: Filter the crystals via a Büchner funnel and wash with ice-cold Heptane.

    • Self-Validation Step: Run an LC-MS on the mother liquor (filtrate). You should see a highly enriched concentration of the isobaric impurity compared to the target mass, validating that the impurity was successfully excluded from the crystal lattice.

References

  • ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate vs. Established Indazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary The indazole scaffold is a privileged bioisostere of indole,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

The indazole scaffold is a privileged bioisostere of indole, ubiquitous in modern pharmacology due to its diverse biological activities, ranging from anti-inflammatory and anti-cancer properties to ion channel modulation. Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) serves as a highly specialized, versatile building block in medicinal chemistry.

Unlike fully elaborated drugs, this compound is a synthetic precursor. However, its specific substitution pattern—a bromine atom at the C5 position and a methyl group at the C6 position—imparts unique electronic and steric properties that dramatically alter the biological activity of its downstream derivatives. This guide objectively compares the mechanistic utility of this specific halogenated scaffold against established indazole benchmarks, such as Lonidamine (an energy metabolism inhibitor) and Indazole-3-carboxamides (calcium-release activated calcium [CRAC] channel blockers).

Mechanistic Comparison: The "Why" Behind the Structure

To understand the value of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate, we must analyze how its structural features translate to target affinity in biological systems compared to other indazoles.

The Role of C5-Halogenation and C6-Methylation

Structure-Activity Relationship (SAR) studies on indazole derivatives reveal that the electronic density and lipophilicity (cLogP) of the core ring dictate target binding[1].

  • C5-Bromo Substitution: The bromine atom acts as a strong electron-withdrawing group (EWG) while simultaneously increasing the lipophilicity of the molecule. In targets like the Orai1 pore of the CRAC channel or the CB1 receptor, halogenation at the 5-position enhances binding affinity within deep hydrophobic pockets[2].

  • C6-Methyl Substitution: The methyl group provides precise steric bulk. During synthesis, this steric hindrance can dictate regioselective N1 versus N2 alkylation, a critical factor since N1 and N2 indazole isomers often exhibit vastly different pharmacological profiles[3].

Comparison to Lonidamine (Indazole-3-carboxylic acids)

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a classic indazole derivative that acts as an energy metabolism inhibitor. It selectively inhibits mitochondrially bound hexokinase, thereby suppressing aerobic glycolysis in cancer cells[4].

  • Mechanistic Divergence: While Lonidamine relies on the free carboxylic acid for its interaction with the mitochondrial pore, Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate must be saponified to yield the active acid. However, the halogenated core of the latter makes it more suitable for targeting transmembrane ion channels rather than metabolic enzymes.

Comparison to CRAC Channel Blockers (Indazole-3-carboxamides)

Recent discoveries have identified indazole-3-carboxamides as potent inhibitors of the CRAC channel (composed of Orai1 and STIM1 proteins). Aberrant CRAC channel activation leads to mast cell degranulation and autoimmune disorders.

  • Mechanistic Divergence: SAR data indicates that the specific regiochemistry of the 3-carboxamide linker is strictly required for Orai1 blockade; "reverse amide" isomers are completely inactive[1]. Converting Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate into a carboxamide yields molecules capable of blocking calcium influx at sub-micromolar concentrations, stabilizing mast cells, and reducing TNFα secretion[1].

Pharmacological Pathway Visualization

The following diagram illustrates how the functionalization of the indazole-3-carboxylate precursor dictates its divergent biological targets and phenotypic outcomes.

IndazolePathways Precursor Methyl 5-bromo-6-methyl- 1H-indazole-3-carboxylate Carboxamides Indazole-3-carboxamides (e.g., 5-Br-6-Me derivatives) Precursor->Carboxamides Amidation (EDC/HOBt) Acids Indazole-3-carboxylic acids (e.g., Lonidamine analogs) Precursor->Acids Ester Hydrolysis (NaOH/MeOH) CRAC Orai1 / CRAC Channel Blockade Carboxamides->CRAC Binds selectivity filter EP4 Prostanoid EP4 Receptor Antagonism Carboxamides->EP4 Competitive antagonism Hexokinase Mitochondrial Hexokinase Inhibition Acids->Hexokinase Binds mitochondrial pore MastCell Mast Cell Stabilization & Reduced TNFα CRAC->MastCell Inhibits Ca2+ influx Glycolysis Decreased Aerobic Glycolysis (Cancer Cells) Hexokinase->Glycolysis ATP depletion Immune Anti-tumor Immune Response EP4->Immune Blocks PGE2 signaling

Caption: Divergent pharmacological pathways and target specificities of indazole-3-carboxylate derivatives.

Quantitative Performance Comparison

The table below summarizes the biological performance of various indazole scaffolds across distinct therapeutic targets.

Compound ScaffoldTargetKey Structural FeaturePotency (IC50 / EC50)Primary Biological Effect
Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate Synthetic PrecursorC5-Bromo (EWG), C6-Methyl (Steric)N/A (Building Block)Enables synthesis of high-affinity, lipophilic ligands
Lonidamine Mitochondrial Hexokinase1-(2,4-dichlorobenzyl) core~90 µM[5]Decreases aerobic glycolysis and ATP in tumor cells
Indazole-3-carboxamides (e.g., Cmpd 12d) CRAC Channel (Orai1)3-carboxamide regiochemistry0.28 - 0.67 µM[1]Blocks Ca2+ influx, stabilizes mast cells, reduces TNFα
2H-Indazole-3-carboxamides (e.g., Cmpd 14) Prostanoid EP4 ReceptorN2-alkylation~2.1 nM[6]Blocks PGE2 signaling, induces anti-tumor immunity

Experimental Protocols: Self-Validating Systems

To utilize Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate effectively, researchers must employ rigorous synthetic and biological validation protocols. The following methodologies explain not just the steps, but the chemical and biological causality behind them.

Protocol 1: Synthesis of Active Carboxamides from the Methyl Ester

Direct amidation of methyl esters with complex amines is often low-yielding due to the stability of the ester bond. A two-step saponification-amidation sequence is required[7].

  • Saponification (Ester Hydrolysis):

    • Step: Dissolve Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate in methanol. Add 2.0 equivalents of aqueous NaOH and reflux for 3 hours. Acidify with 10% HCl to precipitate the free carboxylic acid.

    • Causality: The hydroxide ion nucleophilically attacks the carbonyl carbon, breaking the stable ester bond. Acidification protonates the resulting carboxylate salt, rendering it insoluble in the aqueous layer for easy filtration.

  • Activation and Amidation:

    • Step: Dissolve the resulting acid in DMF. Add 1.2 eq EDC·HCl, 1.2 eq HOBt, and 3.0 eq DIPEA. Stir for 15 minutes at room temperature. Add 1.0 eq of the target amine and stir for 6 hours.

    • Causality: EDC activates the carboxylic acid by forming an O-acylisourea intermediate. Because this intermediate is prone to rearrangement into an inactive N-acylurea, HOBt is added to rapidly trap it, forming a stable, highly reactive OBt-ester. DIPEA acts as a non-nucleophilic base to neutralize HCl, ensuring the target amine remains deprotonated and nucleophilic for the final coupling.

Protocol 2: Fluo-4NW Calcium Influx Assay (Validating CRAC Channel Blockade)

Once the 5-bromo-6-methyl-indazole-3-carboxamide is synthesized, its biological activity against CRAC channels must be validated[1].

  • Cell Preparation:

    • Step: Seed RBL-2H3 (rodent mast cell line) cells in a 96-well plate at

      
       cells/well and incubate overnight.
      
    • Causality: RBL-2H3 cells are utilized because they endogenously express high levels of functional CRAC channels (Orai1/STIM1), providing a highly accurate physiological model for mast cell degranulation.

  • Dye Loading:

    • Step: Remove the culture medium and add 100 µL of Fluo-4NW dye loading solution (containing probenecid). Incubate for 30 minutes at 37°C, then 30 minutes at room temperature.

    • Causality: Fluo-4NW is a fluorogenic calcium indicator. The "No Wash" (NW) formulation prevents the mechanical stress of washing steps, which can artificially trigger calcium spikes. Probenecid inhibits multidrug resistance proteins, preventing the cells from pumping the dye back out.

  • Store Depletion & Measurement:

    • Step: Treat cells with 1 µM Thapsigargin (Tg) for 10 minutes. Subsequently, add the synthesized indazole compound at varying concentrations (0.1 µM - 30 µM). Measure fluorescence (Excitation: 494 nm / Emission: 516 nm).

    • Causality: Thapsigargin irreversibly inhibits the SERCA pump on the endoplasmic reticulum (ER). This passively depletes ER Ca2+ stores, which is the exact biological trigger required to open the plasma membrane CRAC channels. A decrease in fluorescence upon compound addition definitively validates that the indazole derivative is blocking the influx of extracellular calcium through the Orai1 pore.

References

  • Chandrasekhar, T., et al. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 2012, 4(3): 1311-1316. Available at:[Link]

  • Sun, L., et al. "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters, 2017. Available at:[Link]

  • Wikipedia Contributors. "Lonidamine." Wikipedia, The Free Encyclopedia, 2024. Available at:[Link]

  • ACS Publications. "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Sparkes, E., et al. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." Forensic Toxicology, 2025. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journals, 2024. Available at:[Link]

Sources

Comparative

Comparison of synthetic routes to substituted indazole-3-carboxylates

Title: Comparative Guide: Synthetic Routes to Substituted Indazole-3-carboxylates Introduction The 1H-indazole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Synthetic Routes to Substituted Indazole-3-carboxylates

Introduction The 1H-indazole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., VEGFR/EGFR inhibitors), EP4 receptor antagonists, and antispermatogenic agents[1]. Constructing this bicyclic system efficiently, with high regioselectivity and broad functional group tolerance, is a critical bottleneck in drug discovery. As a Senior Application Scientist, I have evaluated the three primary synthetic methodologies used in modern laboratories. This guide compares their mechanistic logic, scalability, and experimental robustness to help you select the optimal route for your target molecules.

Comparative Analysis of Synthetic Strategies

Route A: Classical Diazotization and Cyclization The traditional approach involves the diazotization of 2-aminophenylacetates (or isatin ring-opening products) followed by intramolecular cyclization[2]. This method is highly scalable and relies on inexpensive reagents. However, the transient nature of the diazonium intermediate requires strict temperature control to prevent decomposition into phenols or oxindoles[3].

Route B: Silver(I)-Mediated Intramolecular Oxidative C–H Amination Recent advances in C–H activation have enabled the direct oxidative cyclization of hydrazone derivatives. Using Ag(I) salts, this route facilitates N–N bond formation under relatively mild conditions[4]. It offers excellent functional group tolerance, particularly for halogenated or electron-deficient arenes, bypassing the need for pre-functionalized ortho-substituents.

Route C: Direct N-Alkylation of 1H-Indazole-3-carboxylates For late-stage diversification, direct N-alkylation of the pre-formed indazole core is preferred. The challenge here is regioselectivity; alkylation typically yields a mixture of 1H- and 2H-regioisomers[5]. The ratio is governed by the electrophile's steric bulk and the solvent's dielectric constant, necessitating careful chromatographic separation and rigorous analytical validation.

Data Presentation: Route Comparison

ParameterRoute A: DiazotizationRoute B: Ag(I) C–H AminationRoute C: Direct N-Alkylation
Starting Material 2-Aminophenylacetates / IsatinsHydrazone derivatives1H-Indazole-3-carboxylates
Key Reagents NaNO₂, HCl, or tert-Butyl nitriteAg₂CO₃ or AgOAc, OxidantAlkyl halides, K₂CO₃ / Cs₂CO₃
Typical Yields 80–95%[3]60–85%[4]40–70% (per isomer)[5]
Regioselectivity Exclusive (Core formation)Exclusive (Core formation)Poor to Moderate (1H vs 2H mix)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Good (Gram scale)
Primary Limitation Exothermic, safety risks on scaleCost of Ag(I) reagentsTedious isomer separation

Mechanistic Workflow Diagram

G Target Target: Substituted Indazole-3-carboxylates RouteA Route A: Classical Diazotization (Scalable, Low Cost) Target->RouteA RouteB Route B: Ag(I) C-H Amination (High Tolerance, Mild) Target->RouteB RouteC Route C: Direct N-Alkylation (Late-Stage Diversification) Target->RouteC StepA 1. NaNO2 / HCl (0-5°C) 2. Intramolecular Cyclization RouteA->StepA StepB Ag2CO3 or AgOAc Oxidative N-N Coupling RouteB->StepB StepC Base (e.g., K2CO3) Separation of 1H/2H Isomers RouteC->StepC SMA 2-Aminophenylacetates SMB Hydrazone Derivatives SMC 1H-Indazole-3-carboxylate + Alkyl Halides StepA->SMA StepB->SMB StepC->SMC

Logical workflow comparing three primary synthetic routes to substituted indazole-3-carboxylates.

Experimental Protocols & Causality

Protocol 1: Synthesis of Methyl 1H-Indazole-3-carboxylate via Diazotization (Route A)

Objective: Scalable synthesis of the unsubstituted core ester. Causality & Logic: The reaction utilizes NaNO₂/Ac₂O in acetic acid. Acetic acid serves as both the solvent and proton source, facilitating the generation of the nitrosonium ion (NO⁺). The temperature is strictly maintained at 90–95 °C to drive the immediate cyclization of the transient diazonium species. This kinetic push prevents the accumulation of energetic intermediates and minimizes side reactions, such as the formation of oxindole[3]. Step-by-Step Procedure:

  • Dissolve methyl 2-aminophenylacetate (1.0 equiv, 40 mmol) and acetic anhydride (3.0 equiv) in glacial acetic acid (40 mL).

  • Heat the solution to 90–95 °C under a nitrogen atmosphere.

  • Add a solution of sodium nitrite (1.25 equiv) in water (10 mL) dropwise over 15 minutes. Critical Step: Maintain the internal temperature strictly between 90–95 °C to ensure continuous cyclization[3].

  • Stir the mixture for an additional 1.5 hours at 95 °C.

  • Pour the hot reaction mixture into ice-water (500 mL) and stir vigorously for 1 hour to precipitate the product.

  • Filter the solid, dissolve in CHCl₃, wash with 5% aqueous K₂CO₃ to remove residual acetic acid, dry over Na₂SO₄, and concentrate in vacuo.

  • Recrystallize from ethanol to afford methyl 1H-indazole-3-carboxylate as colorless needles (Typical yield: 85–87%)[3].

Protocol 2: Silver(I)-Mediated Synthesis of 1-Aryl-1H-indazole-3-carboxylates (Route B)

Objective: Synthesis of N1-aryl substituted indazole-3-carboxylates via C–H amination. Causality & Logic: This method bypasses the need for ortho-halogenated starting materials. The Ag(I) catalyst promotes a single-electron transfer (SET) oxidative process, activating the ortho-C–H bond of the aryl hydrazone. The choice of solvent (DCE) and temperature (100 °C) is critical to stabilize the silver-substrate complex and prevent premature degradation of the hydrazone before N–N bond formation occurs[4]. Step-by-Step Procedure:

  • Charge a Schlenk tube with the appropriate aryl hydrazone derivative (1.0 equiv, 0.2 mmol) and Ag₂CO₃ (2.0 equiv, 0.4 mmol)[4].

  • Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture at 100 °C for 12–16 hours.

  • Upon completion (monitored via TLC), cool the mixture to room temperature and dilute with dichloromethane (10 mL).

  • Filter the suspension through a short pad of Celite to remove silver salts, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-aryl-1H-indazole-3-carboxylate (Typical yield: 70–82%)[4].

Protocol 3: Regioselective N-Alkylation (Route C)

Objective: Late-stage functionalization to yield 1H- and 2H-alkylated isomers. Causality & Logic: Alkylation of the indazole tautomeric system inherently yields a mixture. The 1H-isomer is typically the thermodynamic product, while the 2H-isomer is the kinetic product. Using a polar aprotic solvent (DMF) and a mild base (K₂CO₃) enhances the nucleophilicity of the indazole nitrogen atoms. Analytical Validation Insight: 1D NMR is insufficient to distinguish the regioisomers. Field-proven validation requires ¹H–¹H NOESY experiments to map the spatial proximity between the newly introduced alkyl group and the indazole C7-H (for 1H-isomers)[5]. Step-by-Step Procedure:

  • Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to generate the indazolide anion.

  • Add the alkyl bromide (1.2 equiv) dropwise.

  • Stir the reaction at 60 °C for 4–6 hours.

  • Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

  • Dry over Na₂SO₄, concentrate, and separate the 1H and 2H isomers via silica gel chromatography (gradient elution: hexanes to 30% EtOAc/hexanes)[5].

References

  • Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. Benchchem. 2

  • Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles. 3

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. PMC. 1

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. 4

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. 5

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate Analogs

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically relevant molecules.[1][2][3][4] Its rigid, bicyclic structure and ver...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically relevant molecules.[1][2][3][4] Its rigid, bicyclic structure and versatile synthetic handles make it an ideal starting point for the development of potent and selective therapeutic agents.[3][5] This guide focuses on a specific, highly adaptable starting scaffold: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate . We will dissect the structure-activity relationships (SAR) of its analogs, providing a comparative analysis supported by experimental data to inform rational drug design.

The parent molecule offers three primary vectors for chemical modification, each playing a distinct role in modulating biological activity:

  • The C-3 Methyl Carboxylate: A versatile handle, readily converted into a wide array of amides to probe interactions within a target's binding pocket.

  • The N-1 Position: The secondary amine of the pyrazole ring allows for substitution, often into solvent-exposed regions, which can enhance potency and tune pharmacokinetic properties.

  • The C-5 Bromo and C-6 Methyl Groups: These substituents on the benzene ring provide a defined steric and electronic profile. The bromine atom, in particular, serves as a crucial anchor for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[6]

This guide will explore how systematic modifications at these key positions influence biological outcomes, drawing on examples from kinase, ion channel, and enzyme inhibition studies.

The Core Scaffold: Vectors for Chemical Diversification

The strategic value of the Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate scaffold lies in its orthogonal chemical reactivity. Each key position can be addressed with a high degree of selectivity, allowing for the systematic exploration of chemical space around the core.

Caption: Key modification points on the 1H-indazole-3-carboxylate scaffold.

Part 1: SAR Analysis at Key Positions

Our analysis begins by examining the impact of modifications at the most synthetically accessible and biologically impactful positions of the indazole ring.

C-3 Position: The Power of the Amide Bond

The methyl ester at the C-3 position is most commonly leveraged as a precursor to a diverse library of carboxamides.[2][7] This transformation is a cornerstone of SAR exploration because the resulting amide bond provides both a hydrogen bond donor (the N-H) and acceptor (the C=O), while the amide substituent can be tailored to access specific sub-pockets within a protein's active site.

A compelling example is seen in the development of indazole-3-carboxamides as blockers of the Calcium-Release Activated Calcium (CRAC) channel.[8] The orientation of the amide linker and the nature of the aryl substituent are critical determinants of activity.

Table 1: Comparative Activity of C-3 Amide Analogs as CRAC Channel Blockers Data synthesized from studies on related indazole-3-carboxamides.[8]

Compound IDC-3 MoietyAryl Substituent (Ar) on AmideIC50 (µM)
12a -CO-NH-Ar2,6-Difluorophenyl1.51
12d -CO-NH-Ar3-Fluoro-4-pyridyl0.67
12e -CO-NH-Ar2,4-Difluorophenyl2.33
12g -CO-NH-Ar3,5-Difluoro-4-pyridyl>30
9b -NH-CO-Ar2-Chloro-6-fluorophenyl29

Causality Behind the Data: The data clearly demonstrates that the "reversed" amide linker (-CO-NH-Ar) is overwhelmingly preferred for CRAC channel inhibition over the -NH-CO-Ar orientation.[8] Within the active series, potency is exquisitely sensitive to the substitution pattern on the aryl ring. The 3-fluoro-4-pyridyl group in compound 12d yields the most potent analog, suggesting a specific and favorable interaction with the target protein that is disrupted by altering the fluorine positions (e.g., 12g ). This highlights the importance of precise electronic and steric matching between the ligand and the receptor.

N-1 Position: Enhancing Potency and Modulating Properties

Substitution at the N-1 position of the indazole ring often extends into the solvent-exposed region of a binding site. This vector is frequently exploited to improve potency by forming additional interactions or to fine-tune physicochemical properties such as solubility and metabolic stability.[3]

The development of N-1 substituted indazole-3-carboxamides as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors provides an excellent case study.[9] Starting from a weakly active parent compound, the introduction of a three-carbon linker to various heterocycles at the N-1 position led to a dramatic increase in inhibitory activity.

Table 2: Comparative Activity of N-1 Substituted Analogs as PARP-1 Inhibitors Data sourced from a study on 1H-indazole-3-carboxamides.[9]

Compound IDN-1 SubstituentIC50 (µM)
2 -H>100
4 -(CH₂)₃-piperidine36
5 -(CH₂)₃-(2,3-dioxoindoline)6.8

Causality Behind the Data: The unsubstituted indazole-3-carboxamide is essentially inactive. The addition of a propyl-piperidine moiety at N-1 introduces a basic nitrogen and a flexible chain, leading to a modest but significant gain in potency. The superior activity of compound 5 , with its propyl-dioxoindoline substituent, strongly suggests that the terminal heterocyclic group accesses a specific binding region where its planar structure and hydrogen bonding capabilities can be productively engaged. This demonstrates a structure-based design strategy where N-1 substituents are chosen to form specific interactions with the target enzyme.[9]

C-5/C-6 Positions: The Role of the Benzene Ring

Substituents on the fused benzene ring directly influence the electronic nature of the heterocyclic system and make critical steric and hydrophobic contacts within the binding site. The 5-bromo group in our core scaffold is not just a modulator of activity but a key synthetic handle for diversification via palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[6][10]

Research into 3,6-disubstituted indazole derivatives as inhibitors of hepcidin production illustrates the criticality of these positions.[11] SAR studies revealed that aryl groups at both the C-3 and C-6 positions were essential for potent inhibitory activity. While our core scaffold has a methyl group at C-6, this position can be modified to explore similar interactions. The key takeaway is the importance of substitution on the benzene ring portion of the indazole.

Causality and Synthetic Utility: Replacing the 5-bromo group with various aryl or heteroaryl rings allows for the systematic probing of a binding pocket to optimize for potency and selectivity. This strategy is a mainstay in medicinal chemistry, transforming a simple halogenated intermediate into a library of highly differentiated final compounds. The nature of the group introduced can dramatically alter the compound's profile, for instance, by accessing adjacent hydrophobic pockets or forming new hydrogen bonds.

Part 2: Experimental Methodologies

The translation of SAR insights into novel chemical entities relies on robust and reproducible experimental protocols.

General Synthetic Workflow

The synthesis of analogs from the Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate scaffold follows a logical and modular workflow. This allows for the generation of diverse compound libraries by changing the final reaction partner.

Caption: General synthetic workflow for analog generation.

Detailed Protocol: Synthesis of the Carboxylic Acid Precursor

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Heat the suspension to 120 °C until a clear solution is formed, then cool to 90 °C.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise.

  • Maintain the reaction at 90 °C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.

Detailed Protocol: Amide Coupling from Carboxylic Acid [2][7]

  • Dissolve the 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in DMF.

  • Add HOBT (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.0 eq).

  • Continue stirring at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Biological Assay Protocol: CRAC Channel Inhibition

To validate the activity of synthesized analogs, a robust biological assay is essential. The following protocol describes a common method for measuring CRAC channel inhibition using a fluorescence-based intracellular calcium assay.[8]

Objective: To determine the IC50 of test compounds for inhibition of store-operated calcium entry (SOCE) in RBL-2H3 cells.

Methodology:

  • Cell Culture: Plate RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Dye Loading: Wash the cells with a saline buffer and then incubate them with the calcium-sensitive fluorescent dye Fluo-4NW according to the manufacturer's protocol.

  • Compound Incubation: Add the test compounds (e.g., Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate analogs) at various concentrations to the wells and incubate for a specified period (e.g., 10-15 minutes).

  • Channel Activation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject Thapsigargin (Tg), a SERCA pump inhibitor that depletes intracellular calcium stores, into each well to activate the CRAC channels.

  • Calcium Influx Measurement: Following store depletion by Tg, add an external solution containing CaCl₂ to initiate calcium influx through the activated CRAC channels.

  • Data Analysis: Monitor the increase in fluorescence intensity over time, which corresponds to the rise in intracellular calcium concentration. The inhibitory effect of each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate scaffold is a highly valuable platform for medicinal chemistry and drug discovery. The structure-activity relationships of its analogs are dictated by a predictable interplay of modifications at three key positions.

  • C-3 Carboxamides: Essential for establishing core binding interactions through hydrogen bonds and tailored hydrophobic contacts.

  • N-1 Substitutions: Crucial for enhancing potency by accessing adjacent binding regions and for optimizing pharmacokinetic properties.

  • C-5 Arylation: A powerful strategy, enabled by the bromo handle, to fine-tune selectivity and potency through specific interactions on the periphery of the binding site.

By systematically applying the synthetic and analytical protocols described herein, researchers can efficiently navigate the chemical space around this privileged core to develop novel, potent, and selective small molecule inhibitors for a wide range of biological targets.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Banister, S. D., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. [Link]

  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]

  • Describes the predicted SAR studies of indazole based derivatives. (n.d.). ResearchGate. [Link]

  • Zhang, W., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(5), 1364-1369. [Link]

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (2022). Journal of Molecular Structure. [Link]

  • Sestili, P., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 7(4), 636-649. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15935-15945. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

Sources

Comparative

Efficacy Comparison Guide: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate-Derived Inhibitors vs. Conventional Wnt Pathway Modulators

Executive Summary & Mechanistic Rationale In drug development, the chemical building block Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate serves as a critical synthetic intermediate for a novel class of indazole-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In drug development, the chemical building block Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate serves as a critical synthetic intermediate for a novel class of indazole-3-carboxamide derivatives[1]. The most clinically advanced molecule derived from this core is Lorecivivint (SM04690) , a highly potent modulator of the Wnt/β-catenin signaling pathway[2].

Unlike traditional Wnt inhibitors that target the pathway at the receptor or ligand-secretion level, indazole-3-carboxamide derivatives act intranuclearly. They specifically inhibit CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [3].

The Causality of Target Selection: Historically, inhibiting the Wnt pathway upstream—such as blocking Wnt ligand palmitoylation via Porcupine (PORCN) inhibitors—results in severe on-target toxicities, including bone density loss and intestinal epithelial degradation, because it abolishes all basal Wnt signaling[4]. By targeting CLK2 and DYRK1A downstream of β-catenin accumulation, indazole-3-carboxylate derivatives modulate the alternative splicing of Wnt pathway components (via serine/arginine-rich splicing factors)[3]. This fine-tunes the transcriptional output, promoting chondrogenesis and reducing inflammation without the systemic toxicity associated with total Wnt ablation[5].

WntPathway Wnt Wnt Ligands Receptor Frizzled / LRP Wnt->Receptor Binds PORCN PORCN (ER) PORCN->Wnt Palmitoylation & Secretion WNT974 PORCN Inhibitors (e.g., WNT974) WNT974->PORCN Inhibits (Upstream) BetaCat β-Catenin Accumulation Receptor->BetaCat Activates CLK2 CLK2 / DYRK1A (Intranuclear Kinases) BetaCat->CLK2 Translocates to Nucleus Transcription Wnt Target Gene Transcription (Chondrogenesis / Inflammation) CLK2->Transcription Modulates Splicing Indazole Indazole-3-carboxamides (e.g., Lorecivivint) Indazole->CLK2 Inhibits (Downstream)

Diagram 1: Mechanism of Action distinguishing upstream PORCN inhibitors from downstream CLK2 inhibitors.

Quantitative Efficacy Comparison

To objectively evaluate the performance of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate-derived inhibitors, we must benchmark them against standard alternatives: WNT974 (LGK974) , a highly specific upstream PORCN inhibitor[6], and TG003 , a first-generation pan-CLK inhibitor[7].

Table 1: Target Specificity and Pathway Efficacy
Compound ClassRepresentative DrugPrimary Target(s)Target IC₅₀Wnt Pathway EC₅₀Clinical Context
Indazole-3-carboxamide Lorecivivint (SM04690)CLK2, DYRK1A5.8 nM (CLK2)26.9 nM (DYRK1A)19.5 nMOsteoarthritis (DMOAD)
PORCN Inhibitor WNT974 (LGK974)PORCN0.1 - 1.0 nM0.4 nMOncology (Solid Tumors)
Pan-CLK Inhibitor TG003CLK1, CLK2, CLK4200 nM (CLK2)15-20 nM (CLK1/4)N/A (Broad)In Vitro Tool Compound

Data Synthesis: While WNT974 exhibits sub-nanomolar potency against the Wnt pathway[6], its mechanism is a blunt instrument, shutting down all Wnt secretion. Lorecivivint demonstrates a highly optimized kinase profile, being roughly 35 times more potent against CLK2 than the first-generation tool compound TG003[5],[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every primary readout is paired with an orthogonal control to rule out false positives (e.g., cytotoxicity masquerading as pathway inhibition).

ExperimentalWorkflow Step1 1. Cell Culture SW480 (APC-mutant) or hMSCs Step2 2. Compound Treatment Indazole derivatives vs Controls Step1->Step2 Step3 3. Target Engagement In Vitro CLK2/DYRK1A Kinase Assay Step2->Step3 Step4 4. Pathway Readout TCF/LEF Luciferase Reporter Assay Step3->Step4 Step5 5. Phenotypic Validation Chondrogenesis & Cytotoxicity Step4->Step5

Diagram 2: Self-validating experimental workflow for evaluating Wnt pathway modulators.

Protocol A: High-Throughput TCF/LEF Reporter Assay (Pathway Readout)

Rationale: We utilize SW480 colon cancer cells because they harbor an APC mutation. This mutation prevents the degradation of β-catenin, resulting in constitutively active downstream Wnt signaling. If an inhibitor successfully reduces the signal in SW480 cells, it proves the drug acts downstream of the destruction complex (validating the CLK2/DYRK1A mechanism).

Step-by-Step Methodology:

  • Cell Seeding: Seed SW480 cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Transfection: Co-transfect cells with a Super8x TOPFlash plasmid (firefly luciferase driven by TCF/LEF response elements) and a pRL-TK plasmid (constitutive Renilla luciferase) using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, aspirate media. Apply serial dilutions (0.1 nM to 10 μM) of the indazole-3-carboxylate derivative (e.g., Lorecivivint).

    • Self-Validation Controls: Include WNT974 as a negative mechanistic control (it should fail to inhibit the signal since SW480 cells are mutated downstream of PORCN) and DMSO as a vehicle control.

  • Dual-Luciferase Readout: After 24 hours of treatment, lyse cells and measure Firefly and Renilla luminescence sequentially. Normalize Firefly signal to Renilla to account for transfection efficiency variations.

  • Orthogonal Viability Check: In a parallel identical plate, perform a CellTiter-Glo (ATP-based) viability assay. Crucial Logic: An EC₅₀ is only valid if the cell viability remains >90% at that concentration.

Protocol B: In Vitro CLK2 Kinase Assay (Target Engagement)

Rationale: To prove that the indazole-3-carboxamide core directly engages the target, an isolated biochemical assay is required to eliminate cellular variables.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare a kinase buffer containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, and 8 mM DTT[7].

  • Enzyme & Substrate: Add 0.5 μg of purified recombinant human CLK2 and 1 μg of synthetic SF2/ASF RS domain peptide substrate.

  • Inhibitor Addition: Add the indazole-3-carboxylate derivative in a 10-point dose-response curve.

    • Self-Validation Control: Include TG003 as a positive control to establish the assay's dynamic range and benchmark IC₅₀[8].

  • Initiation: Initiate the reaction by adding 10 μM ATP. Incubate for 60 minutes at room temperature.

  • Quantification: Add Kinase-Glo reagent (which generates luminescence inversely proportional to kinase activity by measuring residual ATP). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

1.[1] Title: EP3755696B1 - 5-heteroaryl substituted indazole-3-carboxamides and preparation and use thereof | Source: Google Patents | URL: 1 2.[2] Title: SID 340590250 - lorecivivint | Source: PubChem - NIH | URL: 2 3.[3] Title: lorecivivint | Ligand page | Source: IUPHAR/BPS Guide to PHARMACOLOGY | URL: 3 4.[5] Title: Lorecivivint (Adavivint, SM04690) | CLK2 inhibitor | Source: Probechem Biochemicals | URL: 5 5.[7] Title: (E/Z)-TG003 | CDK inhibitor | CAS 300801-52-9 | Source: Selleck Chemicals | URL: 7 6.[8] Title: Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members | Source: NIH | URL: 8 7.[6] Title: WNT-974 | 1243244-14-5 | Porcupine | Source: MOLNOVA | URL: 6 8.[4] Title: The Role of WNT Pathway Mutations in Cancer Development and an Overview of Therapeutic Options | Source: MDPI | URL: 4

Sources

Validation

Cross-reactivity of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate derivatives

As a Senior Application Scientist, I frequently encounter drug discovery programs leveraging the indazole-3-carboxylate core. This scaffold is highly privileged, serving as the foundation for both FDA-approved kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs leveraging the indazole-3-carboxylate core. This scaffold is highly privileged, serving as the foundation for both FDA-approved kinase inhibitors and, notoriously, potent synthetic cannabinoid receptor agonists (SCRAs)[1].

When we introduce specific substitutions—namely, a bromine at the 5-position and a methyl group at the 6-position—we create Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (MBMIC, CAS 1360928-27-3) . While these modifications are intentionally designed to enhance target affinity via hydrophobic packing, they fundamentally alter the molecule's cross-reactivity landscape.

This guide objectively compares the off-target cross-reactivity of MBMIC-derived compounds against alternative scaffolds, providing the mechanistic causality and validated protocols necessary to navigate these liabilities in your lead optimization workflows.

Mechanistic Causality: The Double-Edged Sword of Steric Bulk

The indazole core typically engages biological targets via its N1/N2 atoms, which act as crucial hydrogen bond donors/acceptors.

  • In Kinase Targeting: The indazole acts as a hinge-binding motif. The 5-bromo and 6-methyl groups project deep into the hydrophobic back pocket of the ATP-binding site. The steric bulk of the 6-methyl group intentionally creates clashes with off-target kinases, driving exceptional kinome selectivity (e.g., in c-MET or PAK1 inhibitors)[2][3].

  • In GPCR Cross-Reactivity: When the C3-carboxylate is converted to a carboxamide (a common synthetic progression), the resulting 1H-indazole-3-carboxamide perfectly mimics the pharmacophore required for Cannabinoid Receptor 1 (CB1) activation[4][5]. The 5-bromo/6-methyl combination enhances lipophilicity, inadvertently increasing blood-brain barrier (BBB) penetration and driving high-affinity off-target psychotropic liabilities[1].

To evaluate this, we compare MBMIC derivatives against two standard alternatives:

  • Unsubstituted Core: Methyl 1H-indazole-3-carboxylate (Baseline).

  • Indole Bioisostere: Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate (Evaluates the necessity of the N2 nitrogen).

Cross-Reactivity Data Comparison

Domain A: Kinome Selectivity (On-Target vs. Off-Target Kinases)

Kinome cross-reactivity is quantified using the Selectivity Score (


), which represents the percentage of kinases inhibited by >90% at a 1 µM screening concentration. A lower 

indicates a more selective compound with fewer off-target liabilities[3].
Scaffold DerivativePrimary Target Affinity (

, nM)
Off-Target Kinase Hits (>90% inhibition)Selectivity Score (

)
Mechanistic Observation
MBMIC (5-Br, 6-Me Indazole) 1.230.008High selectivity. 6-Me creates steric clashes in off-target ATP pockets.
Unsubstituted Indazole 14.5420.105Promiscuous hinge binding. Lacks back-pocket anchoring.
Indole Bioisostere 8.9150.038Moderate selectivity. Loss of N2 alters hinge-binding geometry.
Domain B: GPCR Liability (CB1 Off-Target Activation)

For non-CNS indications, CB1 activation is a critical safety liability. The data below reflects the functional activation of CB1 by the C3-carboxamide derivatives of these scaffolds[6].

Scaffold DerivativeCB1 Binding Affinity (

, nM)
CB1 Functional Activation (

, nM)
CNS Liability RiskMechanistic Observation
MBMIC (5-Br, 6-Me Indazole) 2.40.8Critical 5-Br/6-Me perfectly fills the CB1 transmembrane hydrophobic cleft.
Unsubstituted Indazole 45.022.5ModerateWeaker hydrophobic interactions reduce receptor stabilization.
Indole Bioisostere >1000>1000LowLoss of N2 eliminates a critical hydrogen bond required for CB1 activation.

Orthogonal Profiling Workflows

To accurately map this complex cross-reactivity, we employ an orthogonal screening workflow that evaluates both ATP-competitive kinase binding and GPCR functional activation simultaneously.

G Start MBMIC Derivative Library Kinome Kinome Profiling (ATP-competitive) Start->Kinome Aliquot 1 GPCR GPCR Screening (CB1/CB2 off-target) Start->GPCR Aliquot 2 Selectivity Selectivity Score (S-score calculation) Kinome->Selectivity Toxicity CNS Liability Assessment GPCR->Toxicity Lead Lead Optimization (High Selectivity, Low CNS) Selectivity->Lead Toxicity->Lead

Orthogonal cross-reactivity workflow for indazole-3-carboxylate derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal controls that validate the assay's performance in real-time.

Protocol 1: High-Throughput Kinome Cross-Reactivity Profiling

This protocol uses an active-site directed competition binding assay to determine the


 score[3].
  • Preparation of Kinase-Tagged T7 Phage Strains: Grow T7 phage strains displaying the kinome panel (e.g., 400+ kinases) in E. coli derived from the BL21 strain.

  • Ligand Immobilization: Immobilize a broad-spectrum kinase inhibitor (e.g., staurosporine) onto magnetic beads to serve as the bait ligand.

  • Equilibration: Combine the kinase-tagged phage, immobilized bait ligand, and the MBMIC derivative (test compound) at a final concentration of 1 µM in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Self-Validation Step: Include a well with 10 µM Staurosporine (Pan-kinase positive control; must show >99% displacement) and a DMSO-only well (Negative control; establishes baseline binding).

  • Incubation: Incubate the mixture at room temperature for 1 hour with gentle shaking to allow the test compound to compete with the bait ligand for the kinase active site.

  • Elution & Quantification: Wash the beads to remove unbound phage. Elute the bound phage using a denaturation buffer. Quantify the eluted phage via qPCR targeting the T7 phage genome.

  • Data Analysis: Calculate the percent of control (POC) binding. A POC < 10% indicates a high-affinity off-target hit.

Protocol 2: CB1 Off-Target Functional Activation (HTRF cAMP Assay)

Because indazole-3-carboxamides are notorious CB1 full agonists[1], binding assays are insufficient; we must measure functional


 coupling via cAMP inhibition.

G Ligand Indazole-3-carboxamide (Off-target binding) Receptor CB1 Receptor (GPCR Activation) Ligand->Receptor High Affinity (Ki < 10nM) GProtein Gi/o Protein Coupling Receptor->GProtein Conformational Shift cAMP Inhibition of Adenylate Cyclase GProtein->cAMP Alpha-i subunit release Effect Psychotropic Liability cAMP->Effect Decreased cAMP

Mechanistic pathway of off-target CB1 receptor activation by indazole derivatives.
  • Cell Preparation: Plate CHO-K1 cells stably expressing the human CB1 receptor at 10,000 cells/well in a 384-well plate.

  • Forskolin Stimulation: Stimulate the cells with 10 µM Forskolin to artificially elevate baseline cAMP levels. (CB1 is a

    
    -coupled receptor; activation will decrease this cAMP pool).
    
  • Compound Addition: Add the MBMIC derivative in a 10-point dose-response curve (10 µM to 0.1 nM).

    • Self-Validation Step: Include CP-55,940 as a full agonist control (must show complete cAMP suppression) and Rimonabant (CB1 inverse agonist) to prove the effect is strictly CB1-mediated[1].

  • HTRF Detection: After 30 minutes of incubation, add the HTRF detection reagents (Anti-cAMP Cryptate and d2-labeled cAMP).

  • Readout: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the

    
     of cAMP inhibition.
    

Conclusion for Lead Optimization

When utilizing Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate as a starting building block, the resulting derivatives will inherently possess excellent kinome selectivity due to the steric constraints of the 5-Br/6-Me motif. However, researchers must actively monitor and engineer away from CB1 GPCR cross-reactivity. If CNS liabilities persist, transitioning to the Indole bioisostere is the most effective strategy to abrogate CB1 binding while maintaining a reasonable kinase selectivity profile.

References

  • ResearchGate. "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities". Available at: [Link]

  • National Institutes of Health (NIH). "Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor". Available at: [Link]

  • ACS Publications. "Generation of High-Affinity Aptamers for Indazole Synthetic Cannabinoids". Analytical Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Study of the Metabolic Profiles of 'Indazole-3-Carboxamide' and 'Isatin Acyl Hydrazone' (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model". Available at: [Link]

  • National Institutes of Health (NIH). "The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice". Available at: [Link]

  • ResearchGate. "Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: tolerance, dependence and withdrawal". Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Indazole-Based Kinase Inhibitors: A Case Study with Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases remain one of the most critical target classes.[1][2] Their dysregula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases remain one of the most critical target classes.[1][2] Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[2][3] Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1] Within this field, the indazole core has emerged as a "privileged scaffold"—a molecular framework that frequently serves as a foundation for potent and selective kinase inhibitors.[4][5] This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.

Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature an indazole core, underscoring its therapeutic significance.[6][7] Given this precedent, the discovery and characterization of novel indazole derivatives are of high interest to the research community.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel indazole-based compound, using Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate as a representative case study. While public data on the specific kinase-inhibiting properties of this particular molecule is limited, its structure is representative of a class of compounds with high potential.[8] We will outline the essential in vitro and cell-based assays, propose a panel of benchmark inhibitors for comparison, and provide detailed protocols to ensure scientific rigor and reproducibility. Our objective is to equip researchers and drug development professionals with the knowledge to systematically evaluate the potential of new chemical entities in the kinase inhibitor landscape.

Subject Compound Profile: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

Before embarking on a benchmarking study, it is crucial to understand the foundational properties of the test compound.

  • IUPAC Name: Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

  • Molecular Formula: C₁₀H₉BrN₂O₂

  • Molecular Weight: 269.10 g/mol

  • CAS Number: 1360942-30-8[9]

The structure features the core indazole ring, substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a methyl carboxylate group at the 3-position. While the indazole moiety is a known kinase hinge-binder, substitutions at these positions are critical for determining potency and selectivity.[4][8] For instance, research on related 5-phenyl-indazoles has shown that small, hydrophobic substituents at the 6-position can enhance potency against certain targets.[8] However, it is noteworthy that some indazole-based compounds developed as TRPA1 antagonists showed no significant kinase activity, highlighting that the indazole core does not guarantee kinase inhibition and empirical testing is essential.[8]

Strategic Selection of Benchmark Kinase Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors. The choice of benchmarks should be strategic, encompassing compounds with varying mechanisms and selectivity profiles.

Benchmark Inhibitor Class Primary Target(s) Rationale for Inclusion
Axitinib Type I, Indazole-basedVEGFR-1, -2, -3, PDGFR, c-KITAn FDA-approved, indazole-containing inhibitor. Provides a direct, clinically relevant comparison for a compound of the same structural class targeting vascular endothelial growth factor receptors.[6][7]
Pazopanib Type I, Indazole-basedMulti-kinase (VEGFRs, PDGFRs, c-KIT)Another successful indazole-based drug, its multi-kinase profile offers a different benchmark for selectivity and potency comparison.[6][7]
Sorafenib Type IIMulti-kinase (VEGFRs, PDGFRβ, RAF kinases)A widely used multi-kinase inhibitor that binds to the inactive "DFG-out" conformation, providing a mechanistic counterpoint to the expected Type I binding of many indazoles.[10][11]
Staurosporine Broad-SpectrumPan-kinase inhibitorA non-selective inhibitor used as a positive control in many kinase assays to confirm assay validity and establish a baseline for potent, albeit non-specific, inhibition.

Experimental Design: A Multi-Faceted Approach to Characterization

A thorough evaluation requires a tiered approach, moving from biochemical assays to more physiologically relevant cell-based models.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profile In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Values In_Vitro_Assay->IC50 Primary Endpoint Cell_Prolif Cell Proliferation Assay (e.g., Ba/F3) IC50->Cell_Prolif Inform Dosing Target_Phos Target Phosphorylation (Western Blot) IC50->Target_Phos Inform Dosing EC50 Determine EC50 Values Cell_Prolif->EC50 Target_Phos->EC50 Kinome_Scan Kinome-Wide Panel Screen (>400 Kinases) EC50->Kinome_Scan Confirm On-Target Activity Selectivity_Score Calculate Selectivity Score Kinome_Scan->Selectivity_Score

Caption: A tiered experimental workflow for benchmarking kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of a purified kinase.[12] By quantifying the amount of ADP produced, we can determine the compound's ability to inhibit the kinase's catalytic function in a clean, biochemical system.[12][13] The half-maximal inhibitory concentration (IC50) derived from this assay is the gold standard for comparing inhibitor potency.[14]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate and benchmark inhibitors in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.[12]

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of a master mix containing the target kinase (e.g., VEGFR2) and its specific substrate in kinase reaction buffer to each well.

    • Add 25 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells using acoustic dispensing technology.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.[14]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement & Proliferation Assay

Causality: While in vitro assays measure biochemical potency, cell-based assays determine a compound's effectiveness in a more complex biological environment.[15] These assays account for factors like cell permeability, stability, and engagement with the target protein in its native state.[15] We will use two complementary methods: a target phosphorylation assay to confirm mechanism and a proliferation assay to measure the downstream functional consequence.

A. Target Phosphorylation (Western Blot)

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2) to 70-80% confluency. Starve the cells (e.g., in serum-free media) for 4-6 hours.

  • Pre-treat cells with various concentrations of the test compound and benchmarks for 2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., VEGF) for 15-30 minutes to induce kinase activation and autophosphorylation.

  • Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total kinase and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify band intensity using densitometry. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the EC50 (half-maximal effective concentration).

B. Ba/F3 Cell Proliferation Assay

Causality: The Ba/F3 murine pro-B cell line is dependent on interleukin-3 (IL-3) for survival and proliferation.[16] When transfected with a constitutively active oncogenic kinase, these cells become IL-3 independent, with their survival now reliant on the activity of that specific kinase.[15][16] This creates a clean system to measure the antiproliferative effect of an inhibitor targeting that specific oncogenic driver.

  • Cell Line Generation: Stably transfect Ba/F3 cells with a construct expressing a constitutively active form of the target kinase (e.g., an activating mutant of c-KIT).

  • Assay Setup: Plate the engineered Ba/F3 cells in 96-well plates in IL-3-free media.

  • Add serial dilutions of the test compound and benchmarks. Include a control group with parental (non-transfected) Ba/F3 cells to confirm IL-3 dependence.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's protocol.

  • Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data to illustrate how the results for Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate ("Test Compound") would be benchmarked.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Compound VEGFR2 PDGFRβ c-KIT RAF-1
Test Compound 15250450>10,000
Axitinib 0.21.61.7>10,000
Pazopanib 108474>10,000
Sorafenib 9058686
Staurosporine 1.55320

Table 2: Comparative Cell-Based Activity (EC50/GI50, nM)

Compound HUVEC p-VEGFR2 Ba/F3 (c-KIT driven)
Test Compound 1502,500
Axitinib 525
Pazopanib 80550
Sorafenib 200300

Interpretation: From this hypothetical data, we would conclude that the "Test Compound" is a potent inhibitor of VEGFR2 in vitro, with an IC50 of 15 nM. However, it is less potent than the clinical benchmark Axitinib (0.2 nM). It shows good selectivity against PDGFRβ and c-KIT in biochemical assays and is highly selective against the serine/threonine kinase RAF-1. The cellular data shows a ~10-fold drop-off in potency from the biochemical assay (15 nM vs. 150 nM), which is common and may suggest challenges with cell permeability or efflux. Compared to Pazopanib, our test compound is more selective for VEGFR2 over other tyrosine kinases but shows lower cellular potency.

Understanding the Signaling Pathway Context

Kinase inhibitors do not act in a vacuum. They modulate complex and interconnected signaling pathways. Understanding this context is vital for predicting downstream effects and potential resistance mechanisms. The two most prominent pathways often targeted in cancer are the MAPK and PI3K/AKT pathways.[3][17]

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) Grb2 Grb2/SOS RTK->Grb2 Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Transcription Factors (Proliferation, Survival) ERK->Nucleus Translocates & Activates

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling cascade.

The MAPK pathway is a central regulator of cell growth and proliferation.[3] Many tyrosine kinase inhibitors, including those targeting VEGFR, act upstream of Ras, thereby blocking the entire downstream cascade.[3][17]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Survival, Growth, Anti-Apoptosis AKT->Downstream mTOR->Downstream

Caption: The PI3K/AKT/mTOR survival pathway.

The PI3K/AKT pathway is a critical driver of cell survival and resistance to apoptosis.[2][3] Cross-talk between the MAPK and PI3K/AKT pathways is common, and effective inhibitors often impact both cascades, either directly or indirectly.

Conclusion and Future Directions

This guide provides a systematic and scientifically grounded approach to the initial characterization and benchmarking of a novel indazole-based compound, Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate. By following a tiered experimental workflow—from direct biochemical inhibition to cellular target engagement and phenotypic outcomes—researchers can build a comprehensive profile of a compound's potency, selectivity, and therapeutic potential.

Should a compound like our test molecule demonstrate a promising profile (e.g., high potency, favorable selectivity, and good cellular activity), the logical next steps would include:

  • Kinome-wide selectivity screening to identify potential off-target liabilities and opportunities.

  • In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug exposure and target modulation in animal models.

  • Efficacy studies in relevant xenograft or patient-derived xenograft (PDX) cancer models.

  • Structure-activity relationship (SAR) studies to further optimize the scaffold for improved potency and drug-like properties.

By rigorously benchmarking new chemical entities against established clinical compounds, the drug discovery community can more effectively identify and advance the next generation of kinase-targeted therapies.

References

  • Kinase inhibitors in clinical practice: An expanding world. Journal of Allergy and Clinical Immunology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • In vitro kinase assay. Protocols.io.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer tre
  • Protein Kinase Signalling Networks in Cancer.
  • In-depth Technical Guide: Analysis of Common Signaling P
  • Spotlight: Cell-based kinase assay form
  • Cell-based Kinase Assays. Profacgen.
  • Kinase assays. BMG LABTECH.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • (PDF) Overview of Current Type I/II Kinase Inhibitors.
  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry.
  • 5-bromo-6-methyl-1H-indazole-3-carboxylic acid. Sigma-Aldrich.

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Validation

Spectroscopic comparison of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate isomers

Technical Application Note: Spectroscopic Differentiation of Methyl 5-Bromo-6-methyl-1H-indazole-3-carboxylate Isomers Executive Summary Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a highly functionalized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Spectroscopic Differentiation of Methyl 5-Bromo-6-methyl-1H-indazole-3-carboxylate Isomers

Executive Summary

Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in the development of advanced pharmaceuticals, including kinase inhibitors and prostanoid EP4 receptor antagonists[1]. A persistent analytical bottleneck in indazole chemistry is the unambiguous differentiation of its tautomeric forms (1H vs. 2H) or their corresponding N-alkylated regioisomers[2]. Because the pharmacological activity of indazole derivatives is strictly dependent on the spatial orientation of their substituents, establishing a rigorous, self-validating spectroscopic workflow to assign these isomers is critical for drug development and quality control.

Mechanistic Causality of Spectroscopic Divergence

The spectroscopic differences between the 1H and 2H isomers are not arbitrary; they are the direct result of their divergent electronic ground states.

  • The 1H-Isomer (Thermodynamically Favored): This isomer adopts a fully delocalized, benzenoid aromatic structure. This maximizes resonance stabilization, making it thermodynamically favored (by ~2.5–3.5 kcal/mol) in most solvents and in the solid state[3]. The uniform electron distribution results in a relatively low dipole moment (~1.5 D).

  • The 2H-Isomer (Kinetically Trapped/Complexed): This isomer adopts an ortho-quinonoid geometry. The disruption of the benzenoid pi-system localizes electron density differently, significantly increasing the dipole moment (~3.4 D)[3]. This quinonoid character drastically alters the magnetic shielding environment of the carbon and nitrogen atoms in the heterocyclic core, providing the mechanistic basis for NMR and UV-Vis differentiation.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic parameters used to distinguish the benzenoid (1H) and quinonoid (2H) isomers.

Analytical Parameter1H-Isomer (Benzenoid)2H-Isomer (Quinonoid)Mechanistic Rationale
Thermodynamic Stability Higher (ΔG ≈ -2.5 kcal/mol)LowerBenzenoid aromaticity (1H) vs. localized quinonoid system (2H).
Dipole Moment ~1.5 - 1.6 D~3.4 DCharge separation induced by the ortho-quinonoid resonance.
¹³C NMR (C3 Shift) ~135 ppm~125 ppmIncreased electron density (shielding) at C3 in the 2H-isomer.
¹⁵N NMR (N1 Shift) ~ -170 ppm (Pyrrole-like)~ -70 ppm (Pyridine-like)Protonation/alkylation state dictates hybridization and shielding.
¹⁵N NMR (N2 Shift) ~ -70 ppm (Pyridine-like)~ -170 ppm (Pyrrole-like)Unprotonated nitrogen acts as a deshielded hydrogen bond acceptor.
2D NOESY Correlations N1–H/R ↔ C7–HN2–H/R ↔ C3–COOCH₃Spatial proximity (< 5 Å) dictates Through-Space magnetization transfer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical protocols below are designed as self-validating systems . 1D NMR is used to hypothesize the structure based on electronic shielding, while 2D NOESY geometrically proves the hypothesis, leaving no room for ambiguity.

Protocol 1: High-Resolution NMR & 2D Spatial Mapping

Causality Check: 1D NMR chemical shifts can fluctuate based on concentration or solvent effects. By mapping the spatial relationship of the N-proton (or N-alkyl group) relative to the fixed substituents on the ring (C7-H and C3-ester), we create an absolute geometrical proof of the isomer[1].

  • Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of anhydrous DMSO-d6.

    • Expert Insight: Anhydrous DMSO strongly hydrogen-bonds with the N-H proton. This drastically slows the tautomeric exchange rate on the NMR timescale, allowing the N-H signal to be observed as a sharp, correlatable peak rather than a broad baseline hump. (If analyzing N-alkylated locked isomers, CDCl₃ is preferred).

  • 1D ¹³C Acquisition: Acquire the ¹³C spectrum (100 or 150 MHz) with TMS as an internal standard. Locate the C3 resonance. A shift near 135 ppm indicates the 1H-isomer, while a shielded signal near 125 ppm strongly suggests the 2H-isomer[3].

  • 2D NOESY Acquisition: Run a 2D ¹H-¹H NOESY experiment with a mixing time (τm) of 300–500 ms.

    • Diagnostic Check 1 (1H-Isomer): Look for a cross-peak between the N1–H and the C7–H aromatic singlet. (Note: C7–H is a singlet because C6 is substituted with a methyl group).

    • Diagnostic Check 2 (2H-Isomer): Look for a cross-peak between the N2–H and the methoxy protons (-OCH₃) of the C3-carboxylate group. The N2 position is too far from C4–H or C7–H to show an NOE, making the ester correlation a definitive, self-validating proof of the 2H structure[1].

  • Orthogonal Validation (¹H-¹⁵N HMBC): Apply a gradient-selected ¹H-¹⁵N HMBC. The protonated/alkylated nitrogen will resonate upfield (~ -170 ppm, pyrrole-like), while the bare nitrogen will resonate downfield (~ -70 ppm, pyridine-like)[4].

Protocol 2: UV-Vis Derivative Spectrophotometry

Causality Check: Zero-order UV-Vis spectra of indazole tautomers often consist of broad, overlapping bands. By calculating the second (D2) and fourth (D4) derivatives of the absorbance, hidden vibrational fine structures are mathematically resolved, revealing distinct chromophoric fingerprints[5].

  • Preparation: Prepare a 1.0 × 10⁻⁵ M solution of the compound in spectroscopic-grade methanol.

  • Acquisition: Acquire the zero-order absorbance spectrum from 200 to 400 nm using a quartz cuvette (1 cm path length).

  • Mathematical Filtration: Apply a Savitzky-Golay smoothing and differentiation algorithm to generate the D2 and D4 spectra.

  • Interpretation: The 2H-isomer will exhibit a characteristic bathochromic (red) shift in its derivative fine structure due to the extended conjugation of the ortho-quinonoid system compared to the benzenoid 1H-isomer[5].

Diagnostic Workflow Visualization

G Start Unknown Isomer (Methyl 5-bromo-6-methyl-indazole-3-carboxylate) NMR1H 1H & 13C NMR Spectroscopy (Analyze C3, H4, and H7 shifts) Start->NMR1H NOESY 2D NOESY & 15N HMBC (Map spatial & through-bond connectivity) NMR1H->NOESY Isomer1H 1H-Isomer (Benzenoid) NOE: N1-H to C7-H 13C (C3): ~135 ppm NOESY->Isomer1H C7-H Correlation N1 is Pyrrole-like (-170 ppm) Isomer2H 2H-Isomer (Quinonoid) NOE: N2-H to C3-COOCH3 13C (C3): ~125 ppm NOESY->Isomer2H C3-Ester Correlation N2 is Pyrrole-like (-170 ppm)

Diagnostic NMR workflow for the unambiguous assignment of 1H and 2H indazole tautomers.

References

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters. 5[5]

  • Product Class 2: 1H- and 2H-Indazoles. Thieme-Connect.3[3]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry (ACS). 1[1]

  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. 2[2]

  • Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. 4[4]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate

As drug development professionals and synthetic chemists scale up the use of functionalized indazole scaffolds, understanding the precise handling requirements of reagents like Methyl 5-bromo-6-methyl-1H-indazole-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up the use of functionalized indazole scaffolds, understanding the precise handling requirements of reagents like Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate (CAS: 1360928-27-3) is critical [1]. This compound, typically supplied as a fine brown powder, presents specific inhalation and contact risks [1].

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, regulatory compliance, and chemical integrity during laboratory handling.

Chemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is essential to understand why the equipment is necessary. The physical state of this compound dictates its primary risk vectors: aerosolization and dermal absorption[1, 2].

Hazard ClassificationGHS CodeOperational Causality & Risk Vector
Acute Toxicity (Oral) H302The fine particulate nature of the brown powder makes accidental ingestion via contaminated gloves or airborne settling a high risk if workflow hygiene is poor.
Skin Irritation H315The lipophilic nature of the bromo-indazole core allows it to interact with the stratum corneum, causing localized dermatitis upon prolonged contact.
Eye Irritation H319Micro-particulates can cause severe mechanical and chemical abrasion to the cornea.
Respiratory Irritation H335Electrostatic forces during weighing can cause the powder to aerosolize. Inhalation of these micro-particles directly irritates the mucosal membranes of the respiratory tract.

Storage Causality: The compound must be stored sealed in a dry environment at 2-8 °C [1, 2]. This prevents thermal degradation of the carboxylate ester and ambient moisture hydrolysis, which could otherwise alter its solubility and reactivity profiles during downstream assays.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, a strict PPE protocol must be enforced. This matrix is built on the principle of redundant protection [3].

PPE CategorySpecificationOperational Rationale & Self-Validation
Hand Protection Double-layered Nitrile Gloves (min. 5 mil thickness).Rationale: Indazole derivatives are frequently solubilized in highly penetrative organic solvents (e.g., DMSO, DMF). If a spill occurs, the solvent acts as a carrier, driving the compound through a single glove layer. Validation: Perform a visual inflation test on both gloves prior to donning to check for micro-tears.
Eye Protection ANSI Z87.1-compliant tight-fitting safety goggles.Rationale: Standard safety glasses with side shields are insufficient against aerosolized brown powder [1]. Tight-fitting goggles prevent particulate ingress from all angles.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffs.Rationale: Knit cuffs prevent the sleeves from knocking over vials and seal the gap between the glove and the arm, eliminating exposed skin.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Rationale: Directly addresses the H335 (Respiratory Irritation) hazard [1]. Note: Primary handling should always occur in a certified fume hood, rendering the respirator a secondary backup.

Standard Operating Procedure: Handling & Solubilization

This step-by-step workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation Preparation
  • Environmental Verification: Turn on the chemical fume hood.

    • Validation: Hold a single Kimwipe at the sash opening. The inward flutter validates negative pressure. Do not rely solely on the digital airflow monitor.

  • Thermal Equilibration: Remove the sealed vial of Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate from 2-8 °C storage [2]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces ambient condensation, which degrades the powder and causes it to clump, making accurate weighing impossible.

Phase 2: Dispensing and Solubilization
  • Static Mitigation: Wipe the exterior of the vial and the analytical balance pan with an anti-static gun or a damp, lint-free cloth.

    • Causality: The brown powder is highly susceptible to static cling. Static discharge can cause the powder to "jump" out of the weigh boat, leading to exposure and loss of material.

  • Transfer: Use a grounded, static-free micro-spatula to transfer the required mass into a pre-tared, anti-static weigh boat.

  • Solubilization: Transfer the powder into the reaction vessel. Slowly add the chosen solvent (e.g., DMSO) by washing down the sides of the vessel to ensure all powder is submerged.

    • Validation: The solution should transition to a clear, homogenous state. Any remaining turbidity indicates incomplete dissolution.

Operational Workflow Visualization

G A Pre-Operation: Hood Prep & PPE Donning B Dispensing: Weighing Brown Powder A->B C Execution: Reagent Solubilization B->C D Decontamination: Surface Cleaning C->D E Waste Segregation: Solid / Liquid Streams D->E F Final Disposal: EPA-Compliant Incineration E->F

Operational workflow for handling Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent the spread of the H315/H319/H335 hazards [1].

Solid Powder Spill Protocol
  • Containment: Do NOT sweep or use compressed air. This will aerosolize the powder.

  • Neutralization/Collection: Cover the spilled brown powder with damp, absorbent paper towels (dampened with water or a mild solvent like isopropanol to suppress dust).

  • Recovery: Carefully scoop the damp towels and the absorbed chemical into a wide-mouth, sealable hazardous waste container.

  • Decontamination Validation: Wipe the area with a solvent-dampened cloth. Validation: Continue wiping with fresh cloths until the cloth remains completely white, indicating no residual brown powder is left on the surface.

Waste Disposal Segregation

Chemical waste must be segregated according to EPA guidelines (or local equivalent) to prevent incompatible reactions [4].

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a designated solid hazardous waste bin (labeled: Toxic Solid Waste - Indazole Derivatives).

  • Liquid Waste: Any solvent mixtures containing Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate must be collected in a compatible, clearly labeled halogenated or non-halogenated solvent carboy, depending on the solvent used.

  • Final Disposal: All collected waste must be routed to a licensed facility for high-temperature incineration [4]. Do not flush any quantity down the sink.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Regulations - 40 CFR 261. Retrieved from [Link]

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